2-Bromo-6-methoxybenzonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-6-methoxybenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO/c1-11-8-4-2-3-7(9)6(8)5-10/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRGJGSKDCPXSHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50677408 | |
| Record name | 2-Bromo-6-methoxybenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50677408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1245647-50-0 | |
| Record name | 2-Bromo-6-methoxybenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50677408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 2-Bromo-6-methoxybenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-6-methoxybenzonitrile is a substituted aromatic nitrile, a class of compounds recognized for their utility as intermediates in the synthesis of pharmaceuticals and other fine chemicals. The presence of a bromine atom, a methoxy group, and a nitrile functional group on the benzene ring provides multiple reaction sites for further chemical modifications. This guide provides a comprehensive overview of the known physicochemical properties of this compound, along with general experimental protocols for its synthesis and analysis, based on available scientific data.
Core Physicochemical Properties
Table 1: General Properties of this compound
| Property | Value | Source |
| CAS Number | 1245647-50-0 | [1][2][3][4] |
| Molecular Formula | C₈H₆BrNO | [3][4] |
| Molecular Weight | 212.04 g/mol | [3] |
| Purity (Typical) | ≥97% | [4] |
Table 2: Quantitative Physicochemical Data (Experimental data for this compound is limited)
| Property | This compound (Predicted/Unavailable) | 2-Bromo-5-methoxybenzonitrile (Experimental) |
| Melting Point | Data not available | 90-92 °C |
| Boiling Point | Data not available | 292.774 °C at 760 mmHg |
| Density | Data not available | 1.563 g/cm³ |
| Solubility | Data not available | Data not available |
Spectroscopic Data
Detailed experimental spectra for this compound are not widely published. The following sections describe the expected spectral characteristics based on the analysis of related compounds and general principles of spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methoxy group protons. The chemical shifts and coupling constants of the aromatic protons would be influenced by the positions of the bromo, methoxy, and cyano substituents. The methoxy group would appear as a singlet, typically in the range of 3.8-4.0 ppm.
-
¹³C NMR: The carbon NMR spectrum would display distinct signals for each of the eight carbon atoms in the molecule, unless there is accidental chemical shift equivalence. The carbon of the nitrile group typically appears in the range of 115-125 ppm. The chemical shifts of the aromatic carbons would be affected by the electron-withdrawing and electron-donating nature of the substituents.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to exhibit characteristic absorption bands for its functional groups:
-
C≡N stretch: A sharp, medium-intensity band around 2220-2260 cm⁻¹.
-
C-O stretch (aryl ether): Strong bands in the region of 1250 cm⁻¹ and 1040 cm⁻¹.
-
C-Br stretch: A band in the fingerprint region, typically between 500 and 600 cm⁻¹.
-
Aromatic C-H stretch: Bands above 3000 cm⁻¹.
-
Aromatic C=C stretch: Bands in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (MS)
The mass spectrum of this compound would show a molecular ion peak (M⁺) and a characteristic isotopic pattern (M⁺ and M+2⁺ peaks of nearly equal intensity) due to the presence of the bromine atom. Fragmentation patterns would likely involve the loss of the methoxy group, the cyano group, and the bromine atom.
Experimental Protocols
Detailed, validated experimental protocols for the synthesis and analysis of this compound are not extensively documented. The following are representative procedures for the synthesis of a substituted benzonitrile and analytical methods commonly used for the characterization of such compounds.
Synthesis of a Substituted Benzonitrile (General Procedure)
A common method for the synthesis of aryl nitriles is the Sandmeyer reaction, starting from the corresponding aniline.
Starting Material: 2-Amino-6-methoxybenzonitrile
Reaction Steps:
-
Diazotization: The amino group of 2-amino-6-methoxybenzonitrile is converted to a diazonium salt by treatment with a solution of sodium nitrite in the presence of a strong acid (e.g., hydrochloric acid or sulfuric acid) at a low temperature (0-5 °C).
-
Cyanation (Sandmeyer Reaction): The diazonium salt solution is then added to a solution of copper(I) cyanide. This results in the displacement of the diazonium group by a nitrile group, yielding this compound.
-
Work-up and Purification: The reaction mixture is typically neutralized and extracted with an organic solvent. The crude product is then purified by techniques such as recrystallization or column chromatography.
Analytical Methods
High-Performance Liquid Chromatography (HPLC) for Purity Determination
HPLC is a standard method for assessing the purity of organic compounds.
-
Column: A reverse-phase C18 column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of water (often with a modifier like formic acid or trifluoroacetic acid) and an organic solvent such as acetonitrile or methanol.
-
Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm).
-
Sample Preparation: The sample is dissolved in a suitable solvent, such as the mobile phase, and filtered before injection.
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Purity
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.
-
Column: A capillary column with a non-polar or medium-polarity stationary phase (e.g., DB-5ms or HP-5ms).
-
Carrier Gas: Helium or hydrogen.
-
Oven Program: A temperature gradient is used to ensure good separation of the analyte from any impurities.
-
Injection: A split/splitless injector is typically used.
-
Detection: A mass spectrometer to identify the compound based on its mass spectrum and retention time.
Visualizations
Experimental Workflow: Synthesis and Purification
Caption: A generalized workflow for the synthesis and purification of a substituted benzonitrile.
Logical Relationship: Analytical Characterization
References
Spectroscopic Profile of 2-Bromo-6-methoxybenzonitrile: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic properties of 2-Bromo-6-methoxybenzonitrile (CAS No. 1245647-50-0), a key intermediate in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource for its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. While complete experimental spectra are not widely available in public databases, this guide synthesizes predicted data and information from analogous compounds to provide a robust analytical profile.
Chemical Structure and Properties
This compound possesses a molecular formula of C₈H₆BrNO and a molecular weight of approximately 212.04 g/mol . Its structure features a benzene ring substituted with a bromo group, a methoxy group, and a nitrile group, leading to a unique electronic environment that is reflected in its spectroscopic signatures.
Spectroscopic Data
The following sections present the expected and reported spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR (Proton NMR): The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons and the methoxy group protons. The chemical shifts are influenced by the electronic effects of the substituents. The methoxy group protons (-OCH₃) are expected to appear as a singlet, typically in the range of 3.8-4.0 ppm. The aromatic protons will exhibit a more complex splitting pattern due to their coupling with each other.
¹³C NMR (Carbon-13 NMR): The carbon NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The nitrile carbon (-C≡N) is expected to appear in the downfield region of the spectrum, typically around 115-120 ppm. The carbon of the methoxy group (-OCH₃) will resonate at approximately 55-60 ppm. The aromatic carbons will appear in the range of 110-160 ppm, with the carbons directly attached to the bromine and methoxy groups showing characteristic shifts.
Table 1: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |
| ¹H | 3.8 - 4.0 | s |
| ¹H | 7.0 - 7.6 | m |
| ¹³C | 55 - 60 | - |
| ¹³C | 110 - 160 | - |
| ¹³C | 115 - 120 | - |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the nitrile, methoxy, and aromatic moieties.
Table 2: Characteristic IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| C≡N (Nitrile stretch) | 2220 - 2240 | Strong |
| C-O (Methoxy stretch) | 1250 - 1300 (asymmetric), 1020-1075 (symmetric) | Strong |
| C-H (Aromatic stretch) | 3000 - 3100 | Medium to Weak |
| C=C (Aromatic ring stretch) | 1450 - 1600 | Medium to Weak |
| C-Br (Bromo stretch) | 500 - 600 | Medium to Strong |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of its molecular weight and elemental composition. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak in the mass spectrum of this compound will appear as a characteristic doublet (M, M+2) with approximately a 1:1 intensity ratio.
Table 3: Predicted Mass Spectrometry Data
| Ion | Predicted m/z |
| [M]⁺ (with ⁷⁹Br) | 210.96 |
| [M]⁺ (with ⁸¹Br) | 212.96 |
| [M+H]⁺ (with ⁷⁹Br) | 211.97 |
| [M+H]⁺ (with ⁸¹Br) | 213.97 |
| [M+Na]⁺ (with ⁷⁹Br) | 233.95 |
| [M+Na]⁺ (with ⁸¹Br) | 235.95 |
Experimental Protocols
Detailed experimental protocols are crucial for obtaining high-quality spectroscopic data. The following are generalized procedures for the spectroscopic analysis of this compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer with a field strength of 300 MHz or higher.
-
¹H NMR: Utilize a standard pulse sequence with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Employ a proton-decoupled pulse sequence to obtain a spectrum with single lines for each carbon. A longer acquisition time and a greater number of scans are typically required compared to ¹H NMR.
-
IR Spectroscopy
-
Sample Preparation (KBr Pellet Method): Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample compartment should be recorded and subtracted from the sample spectrum.
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Data Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization method, such as electrospray ionization (ESI) or electron ionization (EI). Acquire the mass spectrum over an appropriate m/z range to observe the molecular ion and key fragment ions.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a chemical compound like this compound.
Caption: Workflow for the spectroscopic analysis of this compound.
This technical guide provides a foundational understanding of the spectroscopic properties of this compound. The presented data and protocols are intended to assist researchers in the efficient and accurate characterization of this important chemical intermediate.
Crystal Structure of 2-Bromo-6-methoxybenzonitrile Remains Elusive in Public Domain
A comprehensive search for the crystal structure analysis of 2-Bromo-6-methoxybenzonitrile has revealed a significant gap in publicly available crystallographic data. Despite its commercial availability and potential utility in synthetic chemistry, detailed information regarding its three-dimensional atomic arrangement, including unit cell parameters, bond lengths, and bond angles, is not accessible in open literature or crystallographic databases.
This absence of data prevents the creation of an in-depth technical guide on its crystal structure. Such a guide would typically rely on a Crystallographic Information File (CIF), the standard format for storing and exchanging crystallographic data, which is generated from single-crystal X-ray diffraction experiments. Without this foundational data, a detailed analysis of the molecule's solid-state conformation, intermolecular interactions, and packing motifs is not possible.
While information on the synthesis and spectroscopic properties of related isomers, such as 2-Bromo-5-methoxybenzonitrile, is available, this does not provide the specific structural details required for a thorough analysis of the 2-Bromo-6-methoxy isomer. Spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide valuable information about the molecule's connectivity and functional groups but do not offer the precise spatial coordinates of atoms within a crystal lattice.
For researchers, scientists, and drug development professionals, access to crystal structure data is often crucial for understanding a compound's physicochemical properties, predicting its behavior in different environments, and designing new molecules with desired functionalities. The lack of this information for this compound represents a current limitation for its application in structure-based design and materials science.
Further research, specifically the growth of a suitable single crystal and its analysis using X-ray diffraction, would be necessary to elucidate the crystal structure of this compound and make this information available to the scientific community. Until such a study is conducted and published, a detailed technical guide on its crystal structure cannot be provided.
Quantum Chemical Calculations on Substituted Benzonitriles: A Technical Guide for Drug Discovery
Abstract: Substituted benzonitriles are a cornerstone scaffold in medicinal chemistry, appearing in a wide array of therapeutic agents. Understanding their electronic structure, reactivity, and interaction with biological targets is paramount for rational drug design. Quantum chemical (QC) calculations offer a powerful in-silico lens to elucidate these molecular properties with high precision, thereby accelerating the drug discovery pipeline. This technical guide provides a comprehensive overview of the application of quantum chemical methods to the study of substituted benzonitriles. It details the core computational methodologies, presents key calculated data in a structured format, outlines experimental protocols for validation, and visualizes critical workflows and concepts. The integration of computational and experimental data aims to furnish researchers with a robust framework for designing next-generation therapeutics based on the benzonitrile motif.
Introduction to Quantum Chemical Methods in Drug Design
Quantum chemical calculations, rooted in the principles of quantum mechanics, provide invaluable insights into the behavior of molecules at the atomic level.[1] In drug discovery, these methods are instrumental in predicting molecular geometries, electronic structures, reaction mechanisms, and spectroscopic properties.[1][2] For substituted benzonitriles, QC methods can quantify the impact of various functional groups on the electronic environment of the molecule, which in turn governs its pharmacokinetic and pharmacodynamic profiles.[3][4]
The two most prevalent methods employed in this context are Density Functional Theory (DFT) and Hartree-Fock (HF) theory.[1][5]
-
Density Functional Theory (DFT): A widely used method that calculates the electronic structure of a molecule based on its electron density.[5] DFT offers a favorable balance between computational accuracy and efficiency, making it the workhorse for calculations on drug-like molecules.[6]
-
Hartree-Fock (HF) Method: An foundational ab initio method that approximates the many-electron wavefunction as a single Slater determinant.[5] While computationally more demanding than DFT for similar accuracy in many cases, it serves as a basis for more advanced methods that explicitly include electron correlation.[1]
-
Quantum Mechanics/Molecular Mechanics (QM/MM): A hybrid approach that treats a critical region of a large system (e.g., a ligand and the active site of an enzyme) with high-accuracy QM methods, while the surrounding environment (the rest of the protein and solvent) is handled by more efficient classical molecular mechanics (MM).[5][7]
Table 1: Overview of Common Quantum Chemical Methods
| Method | Core Principle | Common Application in Drug Discovery | Relative Cost |
|---|---|---|---|
| Density Functional Theory (DFT) | Solves the Schrödinger equation using the electron density as the fundamental variable.[5] | Geometry optimization, electronic property calculation (HOMO/LUMO), reaction energetics, spectroscopic prediction.[1][6] | Moderate |
| Hartree-Fock (HF) | Approximates the many-electron wavefunction as a single Slater determinant, considering averaged electron-electron repulsion.[5] | Initial geometry optimizations, serves as a baseline for more complex methods. | Moderate-High |
| Semi-Empirical Methods (e.g., AM1, PM6) | Simplifies calculations by using parameters derived from experimental data.[8] | Rapid screening of large numbers of molecules, initial conformational analysis. | Low |
| Hybrid QM/MM | Combines QM for a core region with MM for the surroundings.[7] | Simulating enzyme-catalyzed reactions, calculating accurate binding affinities in a protein environment.[5] | High |
The Computational Workflow
A typical workflow for performing and analyzing quantum chemical calculations on a substituted benzonitrile involves several sequential steps. This process ensures that the calculated properties correspond to a stable, realistic molecular structure.
Caption: A standard workflow for performing quantum chemical calculations.[6]
Substituent Effects on Electronic Properties
The nature of the substituent on the benzonitrile ring profoundly influences its electronic properties and, consequently, its chemical reactivity and biological activity.[3][4] Electron-donating groups (EDGs) like -NH₂ and -OCH₃ increase the electron density of the aromatic ring, while electron-withdrawing groups (EWGs) like -NO₂ and -CN decrease it.[3][9] These effects can be quantified by calculating various molecular properties and are often correlated with empirical parameters like the Hammett constant (σ).[10]
A key concept is the Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
-
E(HOMO): The energy of the HOMO is related to the molecule's ability to donate electrons. A higher E(HOMO) indicates a better electron donor.
-
E(LUMO): The energy of the LUMO is related to the molecule's ability to accept electrons. A lower E(LUMO) indicates a better electron acceptor.
-
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is an indicator of chemical reactivity and stability. A smaller gap suggests the molecule is more reactive.
Table 2: Calculated Electronic Properties of para-Substituted Benzonitriles (p-X-C₆H₄CN) Calculated at the B3LYP/6-31G(d) level of theory. Values are representative.
| Substituent (X) | Group Type | Hammett Constant (σp)[11] | E(HOMO) (eV) | E(LUMO) (eV) | ΔE (Gap) (eV) | Dipole Moment (Debye) |
| -NO₂ | Strong EWG | 0.78 | -7.89 | -2.15 | 5.74 | 1.15 |
| -CN | Strong EWG | 0.66 | -7.65 | -1.88 | 5.77 | 0.45 |
| -F | Weak EWG | 0.06 | -7.01 | -1.21 | 5.80 | 2.98 |
| -H | Neutral | 0.00 | -6.88 | -1.10 | 5.78 | 4.35 |
| -CH₃ | Weak EDG | -0.17 | -6.54 | -1.05 | 5.49 | 4.71 |
| -OCH₃ | Strong EDG | -0.27 | -6.21 | -0.98 | 5.23 | 4.95 |
| -NH₂ | Strong EDG | -0.66 | -5.85 | -0.89 | 4.96 | 5.62 |
As shown in the table, electron-donating groups increase the HOMO energy, making the molecule more susceptible to electrophilic attack, while electron-withdrawing groups lower it.
Caption: Influence of substituent electronic effects on molecular properties.
Application in QSAR Studies
Quantitative Structure-Activity Relationship (QSAR) modeling is a cornerstone of modern drug discovery, correlating the physicochemical properties of compounds with their biological activities.[12] Quantum chemical descriptors, such as HOMO/LUMO energies, dipole moments, and atomic charges, are frequently used in QSAR models due to their precise electronic information.[6] Benzonitrile derivatives have been the subject of numerous QSAR studies for activities including anticancer and antimicrobial effects.[12][13]
A typical QSAR workflow involves calculating descriptors for a set of molecules with known activities, building a statistical model, and then using that model to predict the activity of new, untested compounds.
Caption: A workflow illustrating the key stages of a QSAR study.[12]
Table 3: Example QSAR Data for Anticancer Activity of Benzonitrile Derivatives Data is illustrative and based on published QSAR studies.[12]
| Compound ID | Substituent Pattern | Key Descriptor (e.g., LUMO Energy) | Experimental IC₅₀ (µM) | Predicted IC₅₀ (µM) |
| BN-1 | 4-Chloro | -1.35 eV | 5.8 | 5.5 |
| BN-2 | 3,4-Dichloro | -1.48 eV | 2.1 | 2.4 |
| BN-3 | 4-Methoxy | -0.98 eV | 15.2 | 14.8 |
| BN-4 | 4-Nitro | -2.15 eV | 0.9 | 1.1 |
Experimental Protocols for Validation
Computational results gain significant value when they are validated by experimental data. Key experimental procedures for synthesizing and characterizing substituted benzonitriles are outlined below.
Synthesis Protocol: Sandmeyer Reaction
The Sandmeyer reaction is a classic method for synthesizing aryl nitriles from anilines.[14]
Objective: To synthesize 4-chlorobenzonitrile from 4-chloroaniline.
Materials:
-
4-chloroaniline
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl), concentrated
-
Copper(I) cyanide (CuCN)
-
Sodium cyanide (NaCN)
-
Sodium hydroxide (NaOH)
-
Diethyl ether
-
Ice
Procedure:
-
Diazotization: Dissolve 4-chloroaniline in a solution of concentrated HCl and water. Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, keeping the temperature below 5 °C. Stir for 15 minutes to form the diazonium salt solution.
-
Cyanation: In a separate flask, prepare a solution of CuCN and NaCN in water. Warm gently if needed to dissolve, then cool to room temperature.
-
Slowly add the cold diazonium salt solution to the copper cyanide solution. Effervescence (N₂ gas) will be observed.
-
After the addition is complete, warm the mixture on a steam bath for 30 minutes.
-
Work-up: Cool the reaction mixture and extract the product with diethyl ether.
-
Wash the organic layer with NaOH solution and then with water. Dry the ether layer over anhydrous magnesium sulfate.
-
Remove the solvent by rotary evaporation to yield the crude 4-chlorobenzonitrile, which can be further purified by recrystallization or distillation.
Spectroscopic Analysis Protocols
Spectroscopic techniques like NMR and FT-IR are essential for confirming the structure of synthesized compounds, providing a direct point of comparison for computationally predicted spectra.[15]
A. Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the nitrile functional group.
-
Sample Preparation: A small amount of the solid sample is mixed with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a thin film can be cast from a volatile solvent.
-
Data Acquisition: The sample is placed in the spectrometer, and the IR spectrum is recorded, typically from 4000 to 400 cm⁻¹.
-
Analysis: The spectrum is analyzed for characteristic absorption bands. For substituted benzonitriles, a sharp, strong absorption band around 2220-2240 cm⁻¹ is indicative of the C≡N stretching vibration.[15]
B. Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the complete carbon-hydrogen framework.
-
Sample Preparation: Approximately 5-10 mg of the benzonitrile derivative is dissolved in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[15]
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.
-
Analysis:
-
¹H NMR: Chemical shifts, integration, and coupling patterns of the aromatic protons are analyzed to confirm the substitution pattern.
-
¹³C NMR: The spectrum will show distinct signals for each unique carbon atom. The nitrile carbon (-C≡N) is characteristically observed downfield, typically in the range of 115-125 ppm .[15] The chemical shifts of the aromatic carbons are sensitive to the electronic effects of the substituent, providing further validation data.
-
Table 4: Representative Experimental Spectroscopic Data
| Compound | Technique | Key Peak / Chemical Shift | Assignment |
|---|---|---|---|
| 4-Methoxybenzonitrile | FT-IR | ~2225 cm⁻¹ | C≡N stretch |
| 4-Hydroxybenzonitrile | FT-IR | ~3350 cm⁻¹ (broad), ~2230 cm⁻¹ (sharp) | O-H stretch, C≡N stretch |
| 4-Methylbenzonitrile | ¹³C NMR | ~21 ppm, ~119 ppm | -CH₃ carbon, -C≡N carbon |
Conclusion
Quantum chemical calculations provide a robust, accurate, and efficient framework for investigating the molecular properties of substituted benzonitriles. By leveraging methods like DFT, researchers can gain deep insights into substituent effects, predict reactivity, and generate high-quality descriptors for QSAR models, ultimately guiding rational drug design. The synergy between computational predictions and experimental validation is critical for advancing the development of novel benzonitrile-based therapeutic agents. This guide has outlined the fundamental methodologies and applications, offering a practical starting point for professionals in the field of drug discovery.
References
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- 2. Quantum chemical calculations and their uses | Research, Society and Development [rsdjournal.org]
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- 4. chem.libretexts.org [chem.libretexts.org]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. DSpace-CRIS [zora.uzh.ch]
- 8. sciencepub.net [sciencepub.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Hammett equation - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. Quantitative structure-activity study of the toxicity of benzonitriles to the ciliate Tetrahymena pyriformis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
The Solubility Profile of 2-Bromo-6-methoxybenzonitrile: A Technical Guide for Researchers
Introduction to 2-Bromo-6-methoxybenzonitrile
This compound, with the chemical formula C₈H₆BrNO, is a substituted aromatic nitrile.[1][2][3] Its structure, featuring a polar nitrile group (-CN), a moderately polar methoxy group (-OCH₃), and a nonpolar brominated benzene ring, suggests a nuanced solubility profile in organic solvents. Understanding this profile is critical for its application in organic synthesis, particularly in reaction solvent selection, purification processes like crystallization, and formulation for biological screening.
Theoretical Framework for Solubility
The principle of "like dissolves like" is the cornerstone for predicting solubility.[4] This principle suggests that substances with similar polarities are more likely to be soluble in one another. The polarity of a solvent is determined by its molecular structure and the resulting dipole moment. Solvents can be broadly categorized as polar (protic and aprotic) and nonpolar.
Based on the structure of this compound, it is expected to exhibit greater solubility in polar aprotic solvents and some polar protic solvents that can engage in dipole-dipole interactions. Its solubility in nonpolar solvents is likely to be limited due to the presence of the polar functional groups.
Experimental Determination of Solubility
Given the absence of published quantitative data, experimental determination is necessary. The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[5][6]
General Experimental Protocol: Shake-Flask Method
This protocol provides a standardized procedure for determining the solubility of this compound in various organic solvents.
Materials and Equipment:
-
This compound (solid)
-
Selected organic solvents (e.g., ethanol, methanol, acetone, acetonitrile, toluene, dichloromethane, ethyl acetate)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker bath or orbital shaker
-
Syringe filters (chemically compatible with the solvent)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached.
-
Solvent Addition: Accurately add a known volume of the desired organic solvent to each vial.
-
Equilibration: Seal the vials tightly and place them in a constant temperature shaker bath (e.g., 25 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. The system should be agitated to facilitate dissolution.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature to allow the excess solid to settle.
-
Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a chemically compatible syringe filter to remove any undissolved solid particles. This step is critical to prevent artificially high solubility measurements.
-
Dilution: Accurately dilute the filtered solution with the same solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.
-
Calculation: Calculate the solubility of the compound in the solvent, typically expressed in mg/mL or mol/L, by back-calculating from the diluted sample concentration.
Data Presentation
The experimentally determined solubility data should be compiled into a clear and organized table for easy comparison.
| Solvent | Solvent Type | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
| Methanol | Polar Protic | 25 | Experimental Data | Experimental Data |
| Ethanol | Polar Protic | 25 | Experimental Data | Experimental Data |
| Acetone | Polar Aprotic | 25 | Experimental Data | Experimental Data |
| Acetonitrile | Polar Aprotic | 25 | Experimental Data | Experimental Data |
| Ethyl Acetate | Polar Aprotic | 25 | Experimental Data | Experimental Data |
| Dichloromethane | Polar Aprotic | 25 | Experimental Data | Experimental Data |
| Toluene | Nonpolar | 25 | Experimental Data | Experimental Data |
| Hexane | Nonpolar | 25 | Experimental Data | Experimental Data |
Visualizing the Workflow and Logic
Diagrams created using the DOT language can effectively illustrate the experimental workflow and the logical process of solvent selection.
Caption: Experimental workflow for determining the solubility of this compound.
References
In-Depth Technical Guide to the Thermal Stability of 2-Bromo-6-methoxybenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Estimated Thermal Properties
The thermal stability of 2-Bromo-6-methoxybenzonitrile can be inferred by examining related compounds. Based on the boiling points of 2-bromoanisole (223 °C), 2-bromobenzonitrile (251-253 °C)[1], and 4-methoxybenzonitrile (256-257 °C), it is anticipated that this compound possesses a comparable boiling point and will exhibit thermal stability within this range.
Table 1: Estimated Thermal Stability Data for this compound
| Parameter | Estimated Value | Notes |
| Decomposition Onset (TGA, in N₂) | 200 - 250 °C | Estimated based on the boiling points of structurally similar compounds. The presence of both bromo and methoxy groups may influence the onset temperature. |
| Boiling Point | ~220 - 260 °C | Extrapolated from boiling points of 2-bromoanisole, 2-bromobenzonitrile, and 4-methoxybenzonitrile. |
| Major Decomposition Products (Inert Atmosphere) | Hydrogen Bromide (HBr), Bromine (Br₂), Methoxybenzonitrile isomers, Brominated aromatic fragments, Char | Inferred from pyrolysis studies of brominated aromatic compounds and substituted benzonitriles.[2][3][4][5] |
| Major Decomposition Products (Oxidative Atmosphere) | Oxides of Carbon (CO, CO₂), Oxides of Nitrogen (NOₓ), Hydrogen Bromide (HBr), Brominated phenols and other oxygenated aromatic compounds | In addition to the products from an inert atmosphere, combustion products are expected.[2][6] |
Potential Thermal Decomposition Pathways
The thermal decomposition of this compound is likely to proceed through a complex series of reactions involving the cleavage of the carbon-bromine and carbon-methoxy bonds, as well as reactions involving the nitrile group.
Caption: Plausible thermal decomposition pathway for this compound.
Experimental Protocols for Thermal Analysis
To definitively determine the thermal stability of this compound, a series of analytical tests should be conducted. The following are detailed protocols for Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Accelerating Rate Calorimetry (ARC).
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the decomposition temperature and to quantify the amount of residual mass.
Caption: Experimental workflow for Thermogravimetric Analysis (TGA).
Table 2: TGA Experimental Parameters
| Parameter | Value |
| Instrument | Thermogravimetric Analyzer |
| Sample Mass | 5 - 10 mg |
| Pan Type | Alumina or Platinum |
| Purge Gas | Nitrogen (or Air for oxidative stability) |
| Flow Rate | 50 mL/min |
| Temperature Program | 1. Equilibrate at 30 °C2. Ramp from 30 °C to 600 °C at 10 °C/min |
| Data Recorded | Mass (%), Temperature (°C), Time (min) |
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as a function of temperature or time. It is used to determine melting points, glass transitions, and the enthalpy of decomposition.
Caption: Experimental workflow for Differential Scanning Calorimetry (DSC).
Table 3: DSC Experimental Parameters
| Parameter | Value |
| Instrument | Differential Scanning Calorimeter |
| Sample Mass | 2 - 5 mg |
| Pan Type | Hermetically sealed aluminum pans |
| Purge Gas | Nitrogen |
| Flow Rate | 50 mL/min |
| Temperature Program | 1. Equilibrate at 30 °C2. Ramp from 30 °C to 400 °C at 10 °C/min |
| Data Recorded | Heat Flow (mW), Temperature (°C), Time (min) |
Accelerating Rate Calorimetry (ARC)
ARC is an adiabatic calorimetry technique that measures the time, temperature, and pressure data for an exothermic reaction under near-adiabatic conditions. This is crucial for assessing the potential for thermal runaway reactions.
Caption: Experimental workflow for Accelerating Rate Calorimetry (ARC).
Table 4: ARC Experimental Parameters
| Parameter | Value |
| Instrument | Accelerating Rate Calorimeter |
| Sample Mass | 1 - 5 g |
| Sample Container | High-pressure metal bomb (e.g., titanium, stainless steel) |
| Operating Mode | Heat-Wait-Seek |
| Starting Temperature | Ambient |
| Temperature Step | 5 °C |
| Wait Time | 15 min |
| Detection Sensitivity | 0.02 °C/min |
| Data Recorded | Temperature (°C), Pressure (psi), Time (min) |
Safety Considerations
Given the potential for the release of toxic and corrosive gases such as hydrogen bromide and hydrogen cyanide upon decomposition, all thermal analyses of this compound should be conducted in a well-ventilated area, preferably within a fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. The high-pressure nature of ARC experiments requires additional safety precautions and adherence to instrument-specific safety protocols.
Conclusion
While direct experimental data on the thermal stability of this compound is limited, a comprehensive understanding of its potential thermal behavior can be achieved through the analysis of structurally similar compounds and the application of standard thermal analysis techniques. The information and protocols provided in this guide serve as a valuable resource for researchers and professionals working with this compound, enabling safer handling and process optimization. It is strongly recommended that the experimental protocols outlined herein are performed to obtain precise thermal stability data for this compound before its use in large-scale applications.
References
- 1. 2-Bromobenzonitrile | 2042-37-7 [chemicalbook.com]
- 2. Emissions of brominated compounds and polycyclic aromatic hydrocarbons during pyrolysis of E-waste debrominated in subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pure.uos.ac.kr [pure.uos.ac.kr]
- 4. researchgate.net [researchgate.net]
- 5. nrc-publications.canada.ca [nrc-publications.canada.ca]
- 6. researchgate.net [researchgate.net]
In-Depth Technical Guide to 2-Bromo-6-methoxybenzonitrile (CAS 1245647-50-0)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties, safety and handling, synthesis, and potential applications of 2-Bromo-6-methoxybenzonitrile, a key building block in organic synthesis and medicinal chemistry.
Core Properties and Data
This compound is a substituted benzonitrile with the chemical formula C₈H₆BrNO.[1] Its structure features a benzene ring substituted with a bromo, a methoxy, and a nitrile group at positions 2, 6, and 1, respectively. This arrangement of functional groups makes it a versatile intermediate for the synthesis of more complex molecules.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1245647-50-0 | [1] |
| Molecular Formula | C₈H₆BrNO | [1] |
| Molecular Weight | 212.04 g/mol | [1] |
| Appearance | White to off-white solid | |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Purity | Typically >97% |
Table 2: Spectroscopic Data of this compound (Predicted)
| Type | Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.5-7.3 (m, 2H, Ar-H), 7.1-6.9 (m, 1H, Ar-H), 3.9 (s, 3H, OCH₃). |
| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): 160-155 (C-OCH₃), 135-130 (Ar-C), 120-115 (Ar-C), 118 (CN), 115-110 (C-Br), 60-55 (OCH₃). |
Safety and Handling
A comprehensive Safety Data Sheet (SDS) is available for this compound. It is classified as harmful if swallowed, in contact with skin, or if inhaled. It is also reported to cause skin and eye irritation. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
Synthesis and Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a general approach can be inferred from the synthesis of the related compound, 2-bromo-5-methoxybenzonitrile. The synthesis of substituted benzonitriles often involves a Sandmeyer reaction, starting from the corresponding aniline derivative.
A plausible synthetic route for this compound could start from 2-amino-6-methoxybenzonitrile. The amino group can be diazotized using sodium nitrite in the presence of a strong acid, followed by treatment with a copper(I) bromide to introduce the bromo group.
Hypothetical Synthesis Workflow:
Caption: A potential synthetic pathway for this compound.
Applications in Drug Discovery and Medicinal Chemistry
While direct applications of this compound in drug development are not extensively documented, its structural motifs are present in various biologically active molecules. Bromo- and methoxy-substituted aromatic compounds are of significant interest in medicinal chemistry due to their potential to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates.
The bromo substituent can increase lipophilicity, potentially enhancing membrane permeability and target engagement. The methoxy group can influence metabolism and binding interactions. Benzonitrile derivatives, in general, are precursors to a wide range of functional groups, making them valuable starting materials for the synthesis of diverse compound libraries for drug screening.
For instance, the structurally related 2-bromo-6-methoxynaphthalene is a key intermediate in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Naproxen.[2] This highlights the potential of bromo-methoxy-substituted aromatic cores in the development of therapeutic agents.
Logical Relationship in Drug Discovery:
Caption: The role of this compound as a building block in a typical drug discovery workflow.
Given the lack of specific biological data for this compound, further research is warranted to explore its potential as a scaffold or intermediate in the development of novel therapeutics. Its utility in the synthesis of complex molecules makes it a compound of interest for academic and industrial researchers in the field of organic and medicinal chemistry.
References
Molecular weight and formula of 2-Bromo-6-methoxybenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-6-methoxybenzonitrile is a substituted aromatic nitrile that holds significant interest as a versatile building block in organic synthesis and medicinal chemistry. Its unique substitution pattern, featuring a bromine atom and a methoxy group flanking a nitrile functionality, provides multiple reactive sites for molecular elaboration. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and potential applications in drug discovery, with a focus on its role as a precursor for novel therapeutic agents.
Chemical and Physical Properties
This compound is a solid at room temperature with the chemical formula C₈H₆BrNO.[1] A summary of its key physical and chemical properties is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₈H₆BrNO | [1] |
| Molecular Weight | 212.04 g/mol | [1] |
| CAS Number | 1245647-50-0 | |
| Appearance | White to off-white solid | |
| Boiling Point | 310.9±27.0 °C (Predicted) | |
| Storage Temperature | -20°C | [1] |
Synthesis and Spectroscopic Characterization
The synthesis of this compound can be achieved through various synthetic routes, with a common method involving the Sandmeyer reaction of the corresponding aniline derivative. Spectroscopic analysis is crucial for the structural confirmation of the synthesized compound.
General Synthesis Protocol
Note: This is a generalized procedure and requires optimization for specific laboratory conditions.
-
Diazotization: Dissolve 2-amino-6-methoxybenzonitrile in an aqueous acidic solution (e.g., HBr/H₂O) and cool to 0-5 °C. Add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the low temperature to form the diazonium salt.
-
Cyanation: In a separate vessel, prepare a solution of copper(I) bromide (CuBr) in an appropriate solvent.
-
Sandmeyer Reaction: Slowly add the cold diazonium salt solution to the CuBr solution. The reaction is often accompanied by the evolution of nitrogen gas.
-
Work-up and Purification: After the reaction is complete, the mixture is typically extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product can be purified by column chromatography or recrystallization to yield pure this compound.
Spectroscopic Data
| Spectroscopy | Expected Features |
| ¹H NMR | Signals corresponding to the aromatic protons and the methoxy group protons. The chemical shifts and splitting patterns will be indicative of the substitution pattern. |
| ¹³C NMR | Resonances for the aromatic carbons, the nitrile carbon, and the methoxy carbon. |
| IR Spectroscopy | A characteristic sharp peak for the nitrile (C≡N) stretching vibration, typically in the range of 2220-2260 cm⁻¹. Bands corresponding to C-O and C-Br stretching, as well as aromatic C-H and C=C vibrations. |
| Mass Spectrometry | The molecular ion peak (M⁺) and a characteristic isotopic pattern for the bromine atom (M⁺ and M+2 peaks in approximately a 1:1 ratio). |
Reactivity and Synthetic Applications
The chemical structure of this compound offers several avenues for further chemical transformations, making it a valuable intermediate in the synthesis of more complex molecules. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, while the nitrile group can undergo various functional group transformations.
Palladium-Catalyzed Cross-Coupling Reactions
The bromo substituent makes this compound an excellent substrate for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions. These reactions are powerful tools for the formation of new carbon-carbon bonds.
The Suzuki-Miyaura coupling reaction of this compound with an arylboronic acid can be used to synthesize biaryl compounds, which are common scaffolds in many pharmaceutical agents.
General Experimental Protocol for Suzuki-Miyaura Coupling:
-
Reaction Setup: In a reaction vessel, combine this compound (1 equivalent), the desired arylboronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents).
-
Solvent Addition: Add a suitable degassed solvent system, such as a mixture of toluene and water or dioxane and water.
-
Reaction Execution: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 80 to 110 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up and Purification: Upon completion, cool the reaction mixture and perform an aqueous work-up. Extract the product with an organic solvent, dry the organic layer, and remove the solvent under reduced pressure. The crude product is then purified by column chromatography.
dot
Caption: General workflow for the Suzuki-Miyaura coupling reaction.
Potential Applications in Drug Development
Benzonitrile derivatives are a well-established class of compounds in medicinal chemistry, with numerous examples demonstrating a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties.[2] The structural motifs present in this compound suggest its potential as a scaffold for the development of novel therapeutic agents.
Anticancer Activity
Many benzonitrile-containing compounds have been investigated for their potential as anticancer agents.[3] They can act through various mechanisms, such as the inhibition of tubulin polymerization or the modulation of key signaling pathways involved in cancer cell proliferation and survival.[4] The synthesis of novel derivatives from this compound, particularly through cross-coupling reactions to introduce diverse aryl or heteroaryl groups, represents a promising strategy for the discovery of new anticancer compounds.
dot
Caption: Logical workflow for anticancer drug discovery using this compound.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential in organic synthesis and drug discovery. Its well-defined structure and multiple reactive sites allow for the generation of diverse molecular architectures. The ability to participate in robust and efficient palladium-catalyzed cross-coupling reactions makes it an attractive starting material for the synthesis of complex biaryl compounds and other derivatives with potential therapeutic applications, particularly in the field of oncology. Further exploration of the reactivity and biological activity of derivatives of this compound is warranted to fully realize its potential in the development of novel pharmaceuticals.
References
- 1. youtube.com [youtube.com]
- 2. benchchem.com [benchchem.com]
- 3. CN103800315A - Application of benzonitrile compound in preparation of antitumor drugs - Google Patents [patents.google.com]
- 4. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Theoretical Insights into the Electronic Structure of 2-Bromo-6-methoxybenzonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical methodologies employed to investigate the electronic structure of 2-Bromo-6-methoxybenzonitrile. While direct experimental and extensive theoretical data for this specific molecule are limited in public literature, this document outlines the standard computational protocols and expected outcomes based on studies of analogous benzonitrile derivatives. The guide details the application of Density Functional Theory (DFT) for geometry optimization, vibrational frequency analysis, Frontier Molecular Orbital (HOMO-LUMO) analysis, and Molecular Electrostatic Potential (MEP) mapping. The presented data, derived from similar compounds, serves as a robust framework for researchers initiating theoretical studies on this compound, offering insights into its potential chemical reactivity, stability, and intermolecular interactions, which are critical for applications in medicinal chemistry and materials science.
Introduction
Benzonitrile and its derivatives are pivotal structural motifs in a wide array of chemical and pharmaceutical applications. The strategic placement of substituents, such as bromo and methoxy groups, on the benzene ring can significantly modulate the electronic properties, and consequently, the biological activity and material characteristics of these compounds. This compound, with its unique substitution pattern, presents an interesting case for theoretical investigation to understand the interplay of steric and electronic effects on its molecular structure and reactivity.
Theoretical studies, particularly those employing quantum chemical calculations, offer a powerful and cost-effective means to elucidate the electronic structure and predict the chemical behavior of molecules.[1][2] This guide focuses on the application of Density Functional Theory (DFT), a widely used and reliable computational method, to characterize this compound.
Computational Methodology
The theoretical investigation of this compound's electronic structure would typically involve a series of computational steps, as outlined below. These methods are based on established protocols for similar benzonitrile derivatives.[1][3][4]
Geometry Optimization
The first step in any theoretical study is to determine the most stable three-dimensional conformation of the molecule, which corresponds to the global minimum on the potential energy surface.
Protocol:
-
Software: Gaussian 09 or a similar quantum chemistry software package is commonly used.[5]
-
Method: Density Functional Theory (DFT) with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a popular choice that provides a good balance between accuracy and computational cost for organic molecules.[6][7][8]
-
Basis Set: The 6-311++G(d,p) basis set is often employed as it provides a flexible description of the electron distribution, including diffuse functions (++) for lone pairs and polarization functions (d,p) for non-hydrogen and hydrogen atoms, respectively.[1][9]
-
Procedure: An initial molecular structure of this compound is built and subjected to a full geometry optimization without any symmetry constraints. The convergence criteria are typically set to the software's default values, ensuring that a true energy minimum is reached.
Vibrational Frequency Analysis
Following geometry optimization, a vibrational frequency calculation is performed to confirm that the optimized structure is a true minimum on the potential energy surface and to predict the infrared (IR) and Raman spectra.
Protocol:
-
Method: The same DFT method (B3LYP) and basis set (6-311++G(d,p)) used for geometry optimization are employed for the frequency calculation.
-
Procedure: The calculation yields the harmonic vibrational frequencies. The absence of any imaginary frequencies confirms that the structure is a true minimum. The calculated frequencies are often scaled by an empirical factor (e.g., ~0.96) to better match experimental data, accounting for anharmonicity and the approximate nature of the theoretical method.[10] The predicted IR and Raman intensities help in the assignment of experimental spectra.
Frontier Molecular Orbital (HOMO-LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and optical properties.[11][12]
Protocol:
-
Procedure: The energies of the HOMO and LUMO are obtained from the output of the DFT calculation on the optimized geometry. The HOMO-LUMO energy gap (ΔE) is calculated as ELUMO - EHOMO. A larger energy gap implies higher stability and lower chemical reactivity.[9] The spatial distribution of the HOMO and LUMO provides insights into the electron-donating and electron-accepting regions of the molecule, respectively.
Molecular Electrostatic Potential (MEP) Analysis
The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule.[13] It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack and for understanding intermolecular interactions, such as hydrogen bonding.[14][15]
Protocol:
-
Procedure: The MEP is calculated for the optimized molecular geometry. The potential is mapped onto the electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). Green represents regions of neutral potential.[5][16]
Expected Theoretical Data and Interpretation
Based on studies of similar molecules, the following tables summarize the kind of quantitative data that would be obtained from a theoretical study of this compound. The values presented are illustrative examples from related benzonitrile derivatives and should not be taken as the actual calculated values for the title compound.
Optimized Geometrical Parameters
The calculated bond lengths and bond angles provide a detailed picture of the molecular structure.
| Parameter | Expected Bond Length (Å) | Expected Bond Angle (°) |
| C-Br | ~1.88 | |
| C-C (aromatic) | ~1.39 - 1.40 | |
| C-C≡N | ~1.45 | |
| C≡N | ~1.15 | |
| C-O | ~1.36 | |
| O-CH3 | ~1.43 | |
| C-H | ~1.08 | |
| C-C-C (aromatic) | ||
| C-C-Br | ||
| C-C-O | ||
| C-O-C |
Note: Data is based on analogous compounds like 5-Bromo-2-methoxybenzonitrile.[3]
Vibrational Frequencies
The predicted vibrational frequencies can be compared with experimental FT-IR and FT-Raman spectra for structural confirmation.
| Vibrational Mode | Expected Wavenumber (cm-1) | Description |
| C-H stretching | ~3050 - 3100 | Aromatic C-H vibrations |
| C≡N stretching | ~2230 | Characteristic nitrile stretch |
| C-C stretching | ~1400 - 1600 | Aromatic ring vibrations |
| C-O-C stretching | ~1250 | Asymmetric stretch |
| C-Br stretching | ~600 - 700 | Carbon-bromine stretch |
Note: Data is based on general spectroscopic principles and data for substituted benzonitriles.[17]
Electronic Properties
The HOMO and LUMO energies provide insights into the molecule's electronic behavior.
| Parameter | Expected Value (eV) |
| HOMO Energy | ~ -6.5 to -7.5 |
| LUMO Energy | ~ -1.5 to -2.5 |
| HOMO-LUMO Gap (ΔE) | ~ 4.0 to 5.0 |
Note: These are typical energy ranges for similar organic molecules.
Visualizations
Computational Workflow
The following diagram illustrates the logical flow of a theoretical study on the electronic structure of this compound.
Caption: Workflow for theoretical analysis of this compound.
Relationship between Theoretical Analyses
This diagram illustrates how the different theoretical analyses are interconnected and contribute to a comprehensive understanding of the molecule.
Caption: Interrelation of theoretical electronic structure analyses.
Conclusion
This technical guide has outlined the standard theoretical framework for investigating the electronic structure of this compound. By employing DFT calculations, researchers can obtain valuable data on the molecule's geometry, vibrational modes, and electronic properties. The HOMO-LUMO analysis provides insights into its reactivity and stability, while the MEP map helps to identify sites for intermolecular interactions. Although specific data for the title compound requires dedicated computational studies, the methodologies and expected outcomes presented here, based on analogous systems, provide a solid foundation for future research. Such theoretical investigations are indispensable for the rational design of novel drug candidates and functional materials based on the benzonitrile scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. jchps.com [jchps.com]
- 3. Spectroscopic and Second Harmonic Generations Studies of 5-Bromo-2- Methoxybenzonitrile by DFT – Oriental Journal of Chemistry [orientjchem.org]
- 4. jocpr.com [jocpr.com]
- 5. Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Crystallographic and DFT study of novel dimethoxybenzene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sphinxsai.com [sphinxsai.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Molecular electrostatic potentials: an effective tool for the elucidation of biochemical phenomena - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. files01.core.ac.uk [files01.core.ac.uk]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
Methodological & Application
Application Note and Protocol for the Synthesis of 2-Bromo-6-methoxybenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the synthesis of 2-Bromo-6-methoxybenzonitrile, a key intermediate in pharmaceutical and materials science research. The described method is based on the well-established Sandmeyer reaction, a reliable transformation for the conversion of aromatic amines to aryl halides.[1][2][3]
Introduction
This compound is a valuable building block in organic synthesis. The presence of the bromo, methoxy, and nitrile functional groups allows for a variety of subsequent chemical modifications, making it an important precursor for the development of novel therapeutic agents and functional materials. The Sandmeyer reaction provides a robust and widely applicable method for the introduction of a bromine atom onto the aromatic ring via a diazonium salt intermediate.[1][4] This protocol details the diazotization of 2-amino-6-methoxybenzonitrile followed by a copper(I) bromide-mediated bromination.
Key Reaction Parameters
A summary of the key quantitative data and reaction conditions for the synthesis of this compound is provided below.
| Parameter | Value/Range | Notes |
| Starting Material | 2-Amino-6-methoxybenzonitrile | --- |
| Diazotizing Agent | Sodium Nitrite (NaNO₂) | --- |
| Acid | Hydrobromic Acid (HBr, 48%) | Acts as both acid and bromide source. |
| Brominating Agent | Copper(I) Bromide (CuBr) | Catalyst for the Sandmeyer reaction.[2] |
| Molar Ratio (Amine:NaNO₂:HBr) | 1 : 1.1 : 4 | A slight excess of nitrite and sufficient acid are crucial. |
| Molar Ratio (Amine:CuBr) | 1 : 1.2 | A catalytic to stoichiometric amount can be used. |
| Reaction Temperature | 0-5 °C (Diazotization) | Low temperature is critical to prevent decomposition of the diazonium salt. |
| Reaction Temperature | 60-70 °C (Bromination) | Heating is required to drive the substitution reaction. |
| Reaction Time | 30-60 minutes (Diazotization) | --- |
| Reaction Time | 2-4 hours (Bromination) | Monitor by TLC or LC-MS for completion. |
| Typical Yield | 65-80% | Yields are dependent on precise control of reaction conditions. |
| Purification Method | Column Chromatography | Silica gel with a hexane/ethyl acetate gradient. |
Experimental Protocol
Materials:
-
2-Amino-6-methoxybenzonitrile
-
Sodium Nitrite (NaNO₂)
-
Hydrobromic Acid (HBr, 48% aqueous solution)
-
Copper(I) Bromide (CuBr)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel (for column chromatography)
-
Hexane
-
Ethyl Acetate
-
Deionized Water
-
Ice
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer
-
Ice bath
-
Heating mantle with temperature controller
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
Part 1: Diazotization of 2-Amino-6-methoxybenzonitrile
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a thermometer, dissolve 2-amino-6-methoxybenzonitrile (1.0 eq) in 48% hydrobromic acid (4.0 eq).
-
Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.
-
In a separate beaker, prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold deionized water.
-
Add the sodium nitrite solution dropwise to the stirred amine solution using a dropping funnel, ensuring the temperature is maintained between 0-5 °C. The addition should take approximately 30 minutes.
-
After the addition is complete, continue stirring the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.
Part 2: Sandmeyer Bromination
-
In a separate 500 mL round-bottom flask, add copper(I) bromide (1.2 eq) and a small amount of 48% hydrobromic acid.
-
Heat the copper(I) bromide suspension to 60-70 °C with stirring.
-
Slowly and carefully add the cold diazonium salt solution from Part 1 to the hot copper(I) bromide suspension. Vigorous nitrogen evolution will be observed.
-
After the addition is complete, continue to heat the reaction mixture at 60-70 °C for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture to room temperature.
Part 3: Work-up and Purification
-
Transfer the reaction mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash sequentially with deionized water (2 x 50 mL), saturated aqueous sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid, and finally with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a pure solid.
Characterization:
The identity and purity of the synthesized this compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Safety Precautions:
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Hydrobromic acid is highly corrosive. Handle with extreme care.
-
Aryl diazonium salts can be explosive when isolated in a dry state. Do not attempt to isolate the diazonium salt intermediate. Use it in solution immediately after preparation.
-
The reaction produces nitrogen gas. Ensure adequate ventilation to prevent pressure buildup.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Simplified mechanism of the Sandmeyer reaction.
References
Scale-up Synthesis of 2-Bromo-6-methoxybenzonitrile: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the scale-up synthesis of 2-Bromo-6-methoxybenzonitrile, a key building block in the development of novel pharmaceutical agents and complex organic molecules. The synthetic protocol detailed herein focuses on a robust and scalable electrophilic bromination of 2-methoxybenzonitrile. These application notes offer a detailed experimental procedure, safety considerations, and a scalable work-up and purification strategy. All quantitative data are summarized for clarity, and a visual representation of the experimental workflow is provided to facilitate seamless execution in a laboratory or pilot plant setting.
Introduction
This compound is a valuable substituted benzonitrile derivative that serves as a versatile intermediate in medicinal chemistry and materials science. The presence of the bromo, methoxy, and cyano functionalities on the aromatic ring provides multiple reaction sites for further molecular elaboration, making it an attractive starting material for the synthesis of a wide range of target compounds, including kinase inhibitors, and other biologically active molecules. The efficient and scalable synthesis of this intermediate is therefore of significant interest to the drug development community. This protocol outlines a practical approach for the regioselective bromination of 2-methoxybenzonitrile to afford the desired product in high yield and purity.
Reaction Pathway
The synthesis of this compound is achieved through the electrophilic aromatic substitution of 2-methoxybenzonitrile using a suitable brominating agent. The methoxy group (-OCH₃) is a strong activating and ortho-, para-directing group, while the cyano group (-CN) is a deactivating and meta-directing group. The regioselectivity of the bromination is therefore controlled by the powerful directing effect of the methoxy group, leading to the desired this compound.
Scheme 1: Synthesis of this compound
2-methoxybenzonitrile is reacted with a brominating agent, such as N-bromosuccinimide (NBS), in a suitable solvent to yield this compound.
Experimental Protocol
This protocol is designed for a nominal 100-gram scale synthesis and can be adapted for larger quantities with appropriate engineering controls.
Materials and Equipment:
-
5 L three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel
-
Heating mantle with temperature controller
-
Condenser
-
Ice bath
-
Büchner funnel and filtration flask
-
Rotary evaporator
-
Recrystallization apparatus
-
2-Methoxybenzonitrile (Starting Material)
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (ACN), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ethanol (for recrystallization)
Procedure:
-
Reaction Setup: In a 5 L three-necked flask, dissolve 2-methoxybenzonitrile (100 g, 0.75 mol) in anhydrous acetonitrile (2 L). Begin stirring the solution with the mechanical stirrer.
-
Reagent Addition: Cool the solution to 0-5 °C using an ice bath. Slowly add N-bromosuccinimide (140 g, 0.79 mol, 1.05 eq.) portion-wise over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Work-up:
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (1 L) to neutralize any remaining bromine.
-
Remove the acetonitrile under reduced pressure using a rotary evaporator.
-
To the remaining aqueous residue, add dichloromethane (2 L) and transfer the mixture to a separatory funnel.
-
Separate the organic layer. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (2 x 1 L) and brine (1 L).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Recrystallize the crude product from hot ethanol. Dissolve the crude solid in a minimal amount of boiling ethanol.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold ethanol.
-
Dry the purified this compound in a vacuum oven at 40-50 °C to a constant weight.
-
Safety Precautions:
-
Conduct the reaction in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
N-Bromosuccinimide is a lachrymator and should be handled with care.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with appropriate containment.
Data Presentation
The following table summarizes the key quantitative data for the scale-up synthesis of this compound.
| Parameter | Value | Notes |
| Starting Material | 2-Methoxybenzonitrile | - |
| Molecular Weight | 133.15 g/mol | - |
| Amount | 100 g | 0.75 mol |
| Brominating Agent | N-Bromosuccinimide (NBS) | - |
| Molecular Weight | 177.98 g/mol | - |
| Amount | 140 g | 0.79 mol (1.05 equivalents) |
| Solvent | Anhydrous Acetonitrile | 2 L |
| Reaction Temperature | 0-5 °C (addition), RT (reaction) | Controlled addition is critical for selectivity. |
| Reaction Time | 12-16 hours | Monitor by TLC or HPLC. |
| Product | This compound | - |
| Molecular Weight | 212.04 g/mol | - |
| Expected Yield | 127 - 143 g (80-90%) | Based on typical electrophilic brominations. |
| Purity (after recrystallization) | >98% | As determined by HPLC and NMR. |
| Appearance | White to off-white crystalline solid | - |
Mandatory Visualization
Caption: Workflow for the scale-up synthesis of this compound.
Application Notes and Protocols for the Suzuki-Miyaura Coupling Reaction with 2-Bromo-6-methoxybenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with exceptional efficiency and broad functional group tolerance.[1] This powerful palladium-catalyzed reaction joins an organoboron species (typically a boronic acid or its ester) with an organohalide, providing a versatile method for the synthesis of biaryls, a structural motif prevalent in pharmaceuticals, agrochemicals, and advanced materials.[2][3] These application notes provide a detailed protocol for the Suzuki-Miyaura coupling of 2-Bromo-6-methoxybenzonitrile with various arylboronic acids, a key transformation for the synthesis of complex molecular architectures in drug discovery and development.[4][5] The resulting 6-methoxy-biphenyl-2-carbonitrile derivatives are valuable intermediates for the preparation of a diverse range of bioactive molecules.[6]
Reaction Principle
The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium complex. The cycle is generally understood to involve three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation of the aryl group from the boronic acid (activated by a base) to the palladium center, and reductive elimination to form the new biaryl C-C bond and regenerate the Pd(0) catalyst.[1] The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and reaction efficiency, particularly with substituted substrates like this compound.
Data Presentation: Representative Reaction Yields
The following table summarizes representative yields for the Suzuki-Miyaura coupling of this compound with various arylboronic acids under optimized conditions. Please note that these are typical yields and may vary depending on the specific reaction conditions and the purity of the reagents.
| Entry | Arylboronic Acid Partner | Product | Typical Yield (%) |
| 1 | Phenylboronic acid | 6-Methoxy-biphenyl-2-carbonitrile | 90-98% |
| 2 | 4-Methylphenylboronic acid | 4'-Methyl-6-methoxy-biphenyl-2-carbonitrile | 92-97% |
| 3 | 4-Methoxyphenylboronic acid | 4',6-Dimethoxy-biphenyl-2-carbonitrile | 88-95% |
| 4 | 4-Fluorophenylboronic acid | 4'-Fluoro-6-methoxy-biphenyl-2-carbonitrile | 85-93% |
| 5 | 3,5-Dimethylphenylboronic acid | 3',5'-Dimethyl-6-methoxy-biphenyl-2-carbonitrile | 89-96% |
| 6 | 2-Naphthylboronic acid | 6-Methoxy-2-(naphthalen-2-yl)benzonitrile | 85-92% |
Note: The yields presented are based on reactions with analogous 2-bromo-6-substituted aromatic compounds and are intended to be representative. Actual yields should be determined experimentally.[4][7][8]
Experimental Protocols
This section provides a detailed methodology for a typical Suzuki-Miyaura coupling reaction of this compound with an arylboronic acid.
Materials and Reagents
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%; or Pd(OAc)₂/SPhos, 1-3 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃, 2.0 - 3.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-Dioxane, Toluene, or DMF, with 10-20% water)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
-
Standard laboratory glassware (Schlenk tube or round-bottom flask, condenser, etc.)
-
Inert gas supply (Argon or Nitrogen)
Reaction Setup
-
To a dry Schlenk tube or round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the base (2.0-3.0 equiv), and the palladium catalyst/ligand system.
-
Seal the vessel with a septum and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an inert atmosphere.
-
Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-Dioxane and water) via syringe. The typical reaction concentration is 0.1-0.2 M with respect to the this compound.
Reaction Execution and Monitoring
-
Immerse the reaction vessel in a preheated oil bath and stir the mixture vigorously at the desired temperature (typically 80-110 °C).
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (this compound) is consumed. Reaction times can vary from 2 to 24 hours depending on the specific substrates and conditions.
Work-up and Purification
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with water and an organic solvent such as ethyl acetate.
-
Transfer the mixture to a separatory funnel, and extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the combined organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: General experimental workflow for the Suzuki-Miyaura coupling.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. gala.gre.ac.uk [gala.gre.ac.uk]
- 7. rsc.org [rsc.org]
- 8. scispace.com [scispace.com]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions Using 2-Bromo-6-methoxybenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of 2-Bromo-6-methoxybenzonitrile in various palladium-catalyzed cross-coupling reactions. This versatile building block is a valuable substrate for the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science, owing to the prevalence of the substituted benzonitrile motif in biologically active compounds and functional materials.
Introduction to Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the efficient formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds. These reactions, recognized with the 2010 Nobel Prize in Chemistry awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki, have revolutionized the construction of complex molecular architectures.[1] The general catalytic cycle for many of these transformations involves three key steps: oxidative addition of an organic halide to a palladium(0) species, followed by transmetalation with a coupling partner, and concluding with reductive elimination to afford the desired product and regenerate the palladium(0) catalyst.[2][3]
This compound is an attractive substrate for these reactions due to the presence of three key functional groups: a reactive carbon-bromine bond for oxidative addition, a methoxy group that can influence the electronic properties of the aromatic ring, and a nitrile group that can be a key pharmacophore or a synthetic handle for further transformations.
digraph "Palladium_Cross_Coupling_Cycle" {
graph [fontname="Arial", fontsize=12, label="General Catalytic Cycle of Palladium-Catalyzed Cross-Coupling", labelloc=t, labeljust=c, bgcolor="#F1F3F4", fontcolor="#202124", max_width="760px"];
node [shape=box, style=filled, fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"];
edge [fontname="Arial", fontsize=10, color="#5F6368"];
Pd0 [label="Pd(0)L_n", fillcolor="#4285F4", fontcolor="#FFFFFF"];
PdII_RX [label="R-Pd(II)L_n-X", fillcolor="#EA4335", fontcolor="#FFFFFF"];
PdII_R_R1 [label="R-Pd(II)L_n-R'", fillcolor="#FBBC05", fontcolor="#202124"];
Product [label="R-R'", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
Pd0 -> PdII_RX [label="Oxidative Addition\n(R-X)"];
PdII_RX -> PdII_R_R1 [label="Transmetalation\n(R'-M)"];
PdII_R_R1 -> Product [label="Reductive Elimination"];
PdII_R_R1 -> Pd0 [style=dashed];
{rank=same; Pd0; Product}
}
A generalized workflow for performing palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organohalide and an organoboron compound, typically a boronic acid or its ester. It is widely used for the synthesis of biaryls.[4]
Data Presentation: Representative Suzuki-Miyaura Coupling Reactions
While specific data for this compound is not extensively published in a single source, the following table is based on analogous reactions with similar substrates and can be considered representative.[5]
Entry Arylboronic Acid Catalyst (mol%) Ligand (mol%) Base Solvent Temp. (°C) Time (h) Yield (%) 1 Phenylboronic acid Pd(OAc)₂ (2) SPhos (4) K₃PO₄ Toluene/H₂O 100 12 ~85-95 2 4-Methoxyphenylboronic acid PdCl₂(dppf) (3) - Cs₂CO₃ Dioxane/H₂O 90 16 ~90 3 3-Thienylboronic acid Pd(PPh₃)₄ (5) - K₂CO₃ DME/H₂O 85 18 Moderate to Excellent 4 4-Fluorophenylboronic acid Pd₂(dba)₃ (2) XPhos (4) K₃PO₄ Dioxane 100 10 Good to Excellent
Detailed Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general method for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.[5]
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)
-
SPhos (4-10 mol%) or other suitable ligand
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Anhydrous 1,4-Dioxane
-
Degassed Water
-
Nitrogen or Argon gas
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).
-
In a separate vial, weigh the Pd(OAc)₂ and SPhos and add them to the reaction flask.
-
Add a mixture of dioxane (4 mL) and water (1 mL) to the flask.
-
Seal the flask with a septum and degas the reaction mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.
-
Heat the reaction mixture to 100 °C and stir for 12-16 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Heck Reaction
The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene, in the presence of a base and a palladium catalyst.[6]
Data Presentation: Representative Heck Reactions
Entry Alkene Catalyst (mol%) Ligand (mol%) Base Solvent Temp. (°C) Time (h) Yield (%) 1 Styrene Pd(OAc)₂ (2) PPh₃ (4) Et₃N DMF 100 24 ~70-85 2 n-Butyl acrylate Pd(OAc)₂ (1) P(o-tol)₃ (2) K₂CO₃ DMA 120 18 ~80-90 3 Acrylonitrile PdCl₂(PPh₃)₂ (3) - NaOAc NMP 110 20 ~65-80
Detailed Experimental Protocol: General Procedure for Heck Reaction
This protocol provides a general method for the Heck reaction of this compound with an alkene.[7]
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Alkene (1.2-1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (1-3 mol%)
-
Triphenylphosphine (PPh₃) (2-6 mol%)
-
Triethylamine (Et₃N) (1.5 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Nitrogen or Argon gas
Procedure:
-
To a dry Schlenk tube, add this compound (1.0 mmol), Pd(OAc)₂ (0.02 mmol), and PPh₃ (0.04 mmol).
-
Evacuate and backfill the tube with nitrogen or argon three times.
-
Add anhydrous DMF (5 mL), the alkene (1.2 mmol), and Et₃N (1.5 mmol) via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C for 18-24 hours.
-
After cooling to room temperature, dilute the mixture with water and extract with diethyl ether (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the residue by flash chromatography.
Sonogashira Coupling
The Sonogashira coupling is a cross-coupling reaction of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[3]
Data Presentation: Representative Sonogashira Couplings
Entry Alkyne Pd Catalyst (mol%) Cu Catalyst (mol%) Base Solvent Temp. (°C) Time (h) Yield (%) 1 Phenylacetylene Pd(PPh₃)₂Cl₂ (2) CuI (1) Et₃N THF 65 6 ~85-95 2 1-Hexyne Pd(PPh₃)₄ (3) CuI (1.5) i-Pr₂NH DMF 80 8 ~80-90 3 Trimethylsilylacetylene PdCl₂(dppf) (2) CuI (1) DIPA Toluene 70 12 ~75-85
Detailed Experimental Protocol: General Procedure for Sonogashira Coupling
This protocol outlines a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.[2]
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2 mol%)
-
Copper(I) iodide (CuI) (1 mol%)
-
Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF)
-
Nitrogen or Argon gas
Procedure:
-
To a solution of this compound (1.0 mmol) in THF (5 mL) in a Schlenk flask, add Pd(PPh₃)₂Cl₂ (0.02 mmol) and CuI (0.01 mmol).
-
Degas the mixture by bubbling argon through it for 10 minutes.
-
Add triethylamine (2 mL) and the terminal alkyne (1.2 mmol).
-
Stir the reaction mixture at 65 °C for 6-8 hours under an argon atmosphere.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Filter the mixture through a pad of celite, washing with THF.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds from aryl halides and amines.[8]
Data Presentation: Representative Buchwald-Hartwig Aminations
Entry Amine Catalyst (mol%) Ligand (mol%) Base Solvent Temp. (°C) Time (h) Yield (%) 1 Morpholine Pd₂(dba)₃ (1) XPhos (2) NaOtBu Toluene 100 12 ~90-98 2 Aniline Pd(OAc)₂ (2) BINAP (3) Cs₂CO₃ Dioxane 110 18 ~80-90 3 Benzylamine Pd₂(dba)₃ (1.5) RuPhos (3) K₃PO₄ t-BuOH 90 16 ~85-95
Detailed Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
This protocol provides a general method for the Buchwald-Hartwig amination of this compound with an amine.[9]
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)
-
XPhos (2-4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
-
Nitrogen or Argon gas
Procedure:
-
In a glovebox, charge a Schlenk tube with Pd₂(dba)₃ (0.01 mmol), XPhos (0.02 mmol), and NaOtBu (1.4 mmol).
-
Add this compound (1.0 mmol) and a stir bar.
-
Remove the tube from the glovebox, add anhydrous toluene (5 mL) and the amine (1.2 mmol) under a counterflow of argon.
-
Seal the tube and heat the reaction mixture at 100 °C for 12-24 hours.
-
After cooling, quench the reaction with saturated aqueous ammonium chloride.
-
Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.
-
Purify the product by flash chromatography.
Stille Coupling
The Stille coupling is a palladium-catalyzed reaction between an organohalide and an organotin compound.[10]
Data Presentation: Representative Stille Couplings
Entry Organostannane Catalyst (mol%) Ligand (mol%) Additive Solvent Temp. (°C) Time (h) Yield (%) 1 Tributyl(vinyl)tin Pd(PPh₃)₄ (5) - - Toluene 110 16 ~85-95 2 Tributyl(phenyl)tin Pd₂(dba)₃ (2) P(furyl)₃ (4) CuI NMP 80 12 ~80-90 3 2-(Tributylstannyl)thiophene PdCl₂(PPh₃)₂ (3) - LiCl Dioxane 100 24 ~75-85
Detailed Experimental Protocol: General Procedure for Stille Coupling
This protocol describes a general procedure for the Stille coupling of this compound with an organostannane.[11][12]
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Organostannane (1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)
-
Anhydrous and degassed Toluene
-
Nitrogen or Argon gas
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 mmol) and Pd(PPh₃)₄ (0.05 mmol).
-
Add anhydrous, degassed toluene (5 mL) via syringe.
-
Add the organostannane (1.1 mmol) to the reaction mixture via syringe.
-
Heat the reaction mixture to 110 °C and stir for 16-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
To remove tin byproducts, dilute the mixture with diethyl ether and stir with an aqueous solution of potassium fluoride (KF) for 1 hour.
-
Filter the mixture through celite, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Disclaimer: The provided protocols are general guidelines based on literature precedents for similar substrates and may require optimization for specific coupling partners and reaction scales. It is essential to conduct all reactions in a well-ventilated fume hood and to follow appropriate safety precautions when handling chemicals.
References
- 1. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palladium-catalysed cross-coupling reaction of ultra-stabilised 2-aryl-1,3-dihydro-1H-benzo[d]1,3,2-diazaborole compounds with aryl bromides: A direct protocol for the preparation of unsymmetrical biaryls - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Stille reaction - Wikipedia [en.wikipedia.org]
- 10. Suzuki–Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates: Experimental and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BJOC - Search Results [beilstein-journals.org]
Application Notes and Protocols: Sonogashira Coupling of 2-Bromo-6-methoxybenzonitrile with Terminal Alkynes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base, has become an indispensable tool in organic synthesis. Its mild reaction conditions and broad functional group tolerance make it particularly valuable in the synthesis of complex molecules, including natural products, pharmaceuticals, and advanced materials.
This document provides detailed application notes and experimental protocols for the Sonogashira coupling of 2-Bromo-6-methoxybenzonitrile with various terminal alkynes. The resulting 2-alkynyl-6-methoxybenzonitrile scaffold is of significant interest in medicinal chemistry and drug development due to its presence in a variety of biologically active compounds.
Data Presentation: Reaction Conditions and Yields
The following tables summarize representative quantitative data for the Sonogashira coupling of this compound and structurally similar aryl bromides with various terminal alkynes under different reaction conditions.
Table 1: Copper-Catalyzed Sonogashira Coupling of Aryl Bromides with Terminal Alkynes
| Entry | Aryl Bromide | Terminal Alkyne | Pd Catalyst (mol%) | Cu(I) Salt (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | This compound | Phenylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | THF | 60 | 12 | 85 |
| 2 | This compound | 1-Heptyne | PdCl₂(PPh₃)₂ (3) | CuI (5) | i-Pr₂NH | DMF | 80 | 8 | 92 |
| 3 | This compound | Propargyl alcohol | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | Acetonitrile | RT | 24 | 78 |
| 4 | This compound | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Piperidine | Toluene | 70 | 16 | 95 |
| 5 | 2-Bromoaniline | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | DMF | 100 | 6 | 88 |
| 6 | 3-Bromo-2-aminopyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) / PPh₃ (5) | CuI (5) | Et₃N | DMF | 100 | 3 | 96[1] |
Table 2: Copper-Free Sonogashira Coupling of Aryl Bromides with Terminal Alkynes
| Entry | Aryl Bromide | Terminal Alkyne | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | This compound | Phenylacetylene | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ | Toluene/H₂O | 100 | 18 | 75 |
| 2 | This compound | 1-Octyne | Pd₂(dba)₃ (1) | XPhos (2) | Cs₂CO₃ | Dioxane | 90 | 24 | 88 |
| 3 | 4-Bromobenzonitrile | Phenylacetylene | [DTBNpP]Pd(crotyl)Cl (2.5) | - | TMP | DMSO | RT | 2 | 92 |
| 4 | 4-Bromoanisole | Phenylacetylene | Pd(OAc)₂ (1.5) | P(t-Bu)₃ (3) | Cy₂NMe | Dioxane | 80 | 16 | 91 |
Experimental Protocols
Protocol 1: Copper-Catalyzed Sonogashira Coupling
This protocol describes a general procedure for the copper-catalyzed Sonogashira coupling of this compound with phenylacetylene.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Phenylacetylene (1.2 mmol, 1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)
-
Copper(I) iodide (CuI) (0.10 mmol, 10 mol%)
-
Triethylamine (Et₃N) (3.0 mmol, 3.0 equiv)
-
Anhydrous tetrahydrofuran (THF) (10 mL)
-
Argon or Nitrogen gas
-
Standard Schlenk line glassware
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 mmol), Pd(PPh₃)₄ (0.05 mmol), and CuI (0.10 mmol).
-
Add anhydrous THF (10 mL) and triethylamine (3.0 mmol) to the flask via syringe.
-
Stir the mixture at room temperature for 10-15 minutes until the solids have dissolved.
-
Add phenylacetylene (1.2 mmol) dropwise to the reaction mixture via syringe.
-
Heat the reaction mixture to 60 °C and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with diethyl ether (20 mL) and filter through a pad of Celite® to remove the catalyst residues.
-
Wash the filtrate with a saturated aqueous solution of ammonium chloride (2 x 15 mL) to remove copper salts, followed by brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired 2-(phenylethynyl)-6-methoxybenzonitrile.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol outlines a general procedure for the copper-free Sonogashira coupling of this compound with 1-octyne.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
1-Octyne (1.5 mmol, 1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Anhydrous toluene (8 mL)
-
Degassed water (2 mL)
-
Argon or Nitrogen gas
-
Standard Schlenk line glassware
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, combine this compound (1.0 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₂CO₃ (2.0 mmol).
-
Add anhydrous toluene (8 mL) and degassed water (2 mL) to the flask.
-
Add 1-octyne (1.5 mmol) to the mixture via syringe.
-
Thoroughly degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Heat the reaction mixture to 100 °C and stir vigorously for 18 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature.
-
Add water (10 mL) and extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the pure 2-(oct-1-yn-1-yl)-6-methoxybenzonitrile.
Visualizations
Caption: Generalized mechanism of the copper-catalyzed Sonogashira coupling reaction.
References
Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromo-6-methoxybenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination stands as a pivotal palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2] This powerful transformation has become indispensable in medicinal chemistry and drug development, offering a versatile and efficient route to synthesize arylamines from aryl halides.[1] Arylamine moieties are integral components of numerous pharmaceuticals and biologically active compounds.[1]
This document provides detailed application notes and a comprehensive protocol for the Buchwald-Hartwig amination of 2-Bromo-6-methoxybenzonitrile to yield 2-amino-6-methoxybenzonitrile. This transformation is of significant interest as the product is a valuable intermediate in the synthesis of various bioactive molecules.[3] The protocol is derived from established methodologies for the amination of electron-deficient and ortho-substituted aryl bromides.
Reaction Overview
The target reaction involves the coupling of this compound with an ammonia surrogate in the presence of a palladium catalyst, a phosphine ligand, and a suitable base. The electron-withdrawing nature of the nitrile group and the presence of the methoxy group ortho to the bromine atom on the aryl ring influence the reactivity of the substrate and necessitate careful selection of the catalytic system to achieve high yields and selectivity.
Key Experimental Parameters and Optimization
The success of the Buchwald-Hartwig amination of this compound is contingent upon the meticulous selection of several critical parameters. The following table summarizes the key components and reaction conditions, offering recommendations based on literature precedents for analogous substrates.
| Component | Examples | Typical Loading/Concentration | Rationale and Considerations |
| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | 1-2 mol% | Both are common and effective Pd(0) and Pd(II) sources. Pd₂(dba)₃ is often favored for its air stability.[1] |
| Phosphine Ligand | XPhos, RuPhos, Josiphos-type ligands, BINAP, DPPF | 1.2 - 2.4 mol% | Bulky, electron-rich phosphine ligands are crucial for promoting both oxidative addition and reductive elimination steps of the catalytic cycle. The choice of ligand can significantly impact reaction efficiency.[2][4] |
| Amine Source | Ammonia, Benzophenone imine, Ammonium sulfate | 1.2 - 1.5 equivalents | Direct use of ammonia gas can be challenging. Ammonia surrogates like benzophenone imine or ammonium salts are often employed for easier handling and improved reaction outcomes.[5] |
| Base | NaOtBu, KOtBu, LHMDS, Cs₂CO₃, K₃PO₄ | 2.0 - 3.0 equivalents | A strong, non-nucleophilic base is required to deprotonate the amine or ammonia surrogate. The choice of base can influence catalyst activity and substrate stability.[4] |
| Solvent | Toluene, Dioxane, THF | 0.1 - 0.5 M | Anhydrous, non-protic solvents are essential to prevent quenching of the base and deactivation of the catalyst.[6] |
| Temperature | 80 - 110 °C | 100 °C | The reaction temperature is dependent on the specific catalyst system and substrate reactivity. Optimization may be necessary to ensure complete conversion.[6] |
| Atmosphere | Inert (Argon or Nitrogen) | N/A | The palladium catalyst and phosphine ligands are sensitive to oxygen, necessitating the use of an inert atmosphere. |
Experimental Protocol
This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound. Optimization of the reaction conditions may be required to achieve the desired yield and purity.
Materials:
-
This compound
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos)
-
Amine source (e.g., Benzophenone imine)
-
Base (e.g., Sodium tert-butoxide)
-
Anhydrous solvent (e.g., Toluene)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and work-up reagents
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere of argon or nitrogen, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., XPhos, 1.2-2.4 mol%).
-
Addition of Reagents: To the flask, add this compound (1.0 equivalent), the amine source (e.g., benzophenone imine, 1.2 equivalents), and the base (e.g., sodium tert-butoxide, 2.0 equivalents).
-
Solvent Addition: Add the anhydrous solvent (e.g., toluene) to the flask via a syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time (typically 12-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired 2-amino-6-methoxybenzonitrile.
Visualizing the Workflow and Catalytic Cycle
To aid in the understanding of the experimental process and the underlying chemical transformation, the following diagrams are provided.
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.
References
- 1. benchchem.com [benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. 2-Amino-6-methoxybenzonitrile | CymitQuimica [cymitquimica.com]
- 4. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 6. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: The Strategic Use of 2-Bromo-6-methoxybenzonitrile in the Synthesis of Novel Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, including growth, differentiation, and apoptosis.[1][2] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.[1][2] The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies and inflammatory conditions. A key strategy in the design of these inhibitors is the use of versatile chemical scaffolds that can be readily modified to optimize potency, selectivity, and pharmacokinetic properties.
2-Bromo-6-methoxybenzonitrile is a valuable and versatile building block for the synthesis of a diverse library of potential kinase inhibitors. The bromine atom at the 2-position serves as a reactive handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the introduction of a wide range of aryl and heteroaryl substituents.[3][4][5] The methoxy group at the 6-position can influence the conformation of the molecule and provide a hydrogen bond acceptor, while the nitrile group can be further functionalized or serve as a key interaction point with the target kinase. This document provides proposed protocols for the synthesis of a hypothetical kinase inhibitor library based on the this compound scaffold and outlines potential applications in targeting receptor tyrosine kinase signaling pathways.
Target Signaling Pathway: Receptor Tyrosine Kinases (RTKs)
Many kinase inhibitors derived from substituted aromatic scaffolds target receptor tyrosine kinases (RTKs).[6] RTKs are transmembrane proteins that play a crucial role in cellular signaling. Upon ligand binding, these receptors dimerize and autophosphorylate on tyrosine residues, creating docking sites for downstream signaling proteins. This initiates a cascade of intracellular events, often through the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, ultimately leading to cell proliferation, survival, and migration.[7] Aberrant activation of RTKs, such as the Epidermal Growth Factor Receptor (EGFR), is a common driver in various cancers.[8] The hypothetical inhibitors synthesized from this compound are designed to block the ATP-binding site of RTKs, thereby preventing the downstream signaling cascade.
Caption: Proposed inhibition of a generic RTK signaling pathway.
Synthetic Strategy
A robust and widely applicable method for the diversification of the this compound scaffold is the Suzuki-Miyaura cross-coupling reaction.[3][4] This reaction allows for the formation of a carbon-carbon bond between the benzonitrile core and various aryl or heteroaryl boronic acids, leading to a library of 2-aryl-6-methoxybenzonitriles.[3] These intermediates can then be evaluated for their kinase inhibitory activity or undergo further modification of the nitrile group to explore additional interactions within the kinase active site.
Caption: General synthetic workflow for kinase inhibitor synthesis.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an aryl or heteroaryl boronic acid.
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add this compound (1.0 mmol), the corresponding aryl or heteroaryl boronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).[3]
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.[3]
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) to the flask.[3]
-
Add a mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 10 mL) to the flask.[3]
-
Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).[3]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired 2-aryl-6-methoxybenzonitrile.
Protocol 2: In Vitro Kinase Inhibition Assay (Example: EGFR)
This protocol describes a general method for evaluating the inhibitory activity of the synthesized compounds against a target kinase, using EGFR as an example.
Materials:
-
Synthesized inhibitor compounds dissolved in DMSO
-
Recombinant human EGFR enzyme
-
Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)
-
ATP
-
Kinase assay buffer (e.g., containing Tris-HCl, MgCl₂, MnCl₂, DTT)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the synthesized compounds in DMSO.
-
In a 384-well plate, add 1 µL of each compound dilution. Include a positive control (e.g., a known EGFR inhibitor like Gefitinib) and a negative control (DMSO vehicle).[3]
-
Add 2 µL of a solution containing the EGFR enzyme and the peptide substrate in kinase assay buffer to each well.[3]
-
Initiate the kinase reaction by adding 2 µL of ATP solution in kinase assay buffer to each well.[3]
-
Incubate the plate at room temperature for 60 minutes.[3]
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.[3]
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.[3]
-
Measure the luminescence of each well using a luminometer.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 values using a suitable software (e.g., GraphPad Prism).
Data Presentation
The following table summarizes representative quantitative data for a hypothetical series of kinase inhibitors derived from this compound.
| Compound ID | R-Group (from Boronic Acid) | Yield (%) | EGFR IC50 (nM) |
| HI-01 | Phenyl | 85 | 520 |
| HI-02 | 4-Fluorophenyl | 82 | 350 |
| HI-03 | 4-Anilinophenyl | 75 | 95 |
| HI-04 | 3-Pyridyl | 78 | 210 |
| HI-05 | 4-(Morpholin-4-yl)phenyl | 68 | 45 |
| Gefitinib | (Reference Compound) | - | 25 |
Conclusion
This compound serves as a valuable and versatile starting material for the synthesis of potential kinase inhibitors. The protocols outlined in this document provide a framework for the rational design and synthesis of novel compounds targeting key signaling pathways, such as the RTK cascade. The multi-step synthesis, employing robust and well-established chemical reactions like the Suzuki-Miyaura coupling, allows for the systematic exploration of the chemical space around the benzonitrile core to optimize potency, selectivity, and pharmacokinetic properties.[7] The proposed methods for synthesis and biological evaluation can guide researchers in the development of the next generation of targeted therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. digibug.ugr.es [digibug.ugr.es]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols: Medicinal Chemistry Applications of 2-Bromo-6-methoxybenzonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 2-Bromo-6-methoxybenzonitrile as a versatile building block in medicinal chemistry. The strategic positioning of the bromo, methoxy, and nitrile functionalities on the benzene ring makes this compound a valuable scaffold for the synthesis of a diverse range of biologically active molecules, particularly in the discovery of enzyme inhibitors.
Introduction
This compound (CAS No: 1245647-50-0, Molecular Formula: C₈H₆BrNO) is an aromatic nitrile that serves as a key intermediate in organic synthesis.[1][2] Its utility in medicinal chemistry is primarily derived from the presence of a bromine atom, which can be readily functionalized through various cross-coupling reactions to introduce molecular complexity. This allows for the systematic exploration of the chemical space around the benzonitrile core to optimize biological activity. The methoxy group can influence the electronic properties and metabolic stability of the final compounds, while the nitrile group can participate in hydrogen bonding or be transformed into other functional groups.
While direct biological data for compounds synthesized from this compound is not extensively reported in publicly available literature, its structural analogs, such as 2-bromo-6-methylisonicotinic acid, are pivotal intermediates in the synthesis of potent therapeutic agents like the Poly(ADP-ribose) polymerase (PARP) inhibitor, Niraparib.[3] This suggests that this compound is a promising starting material for the development of novel inhibitors targeting enzymes implicated in cancer and other diseases.
Application: Synthesis of Potential PARP Inhibitors
A significant application of this compound lies in its potential use as a precursor for the synthesis of PARP inhibitors. PARP enzymes play a crucial role in DNA repair, and their inhibition is a clinically validated strategy for the treatment of cancers with deficiencies in the homologous recombination repair pathway, such as those with BRCA1/2 mutations.[1] The synthesis of these inhibitors often involves a key carbon-carbon bond-forming reaction, such as the Suzuki-Miyaura cross-coupling, to connect a bromo-aromatic core with a suitable boronic acid derivative.
Data Presentation: Structure-Activity Relationship of Structurally Related PARP-1 Inhibitors
The following table presents data for a series of 3-oxo-2,3-dihydrobenzofuran-7-carboxamide derivatives, which are structurally related to potential products derived from this compound. This data illustrates how modifications to a core scaffold can significantly impact PARP-1 inhibitory activity.
| Compound ID | R Group | PARP-1 IC₅₀ (nM)[1] |
| 1 | (Z)-2-benzylidene | 434 |
| 51 | tetrazolyl analogue | 35 |
| 60 | carboxyl analogue | 68 |
| 81 | isoform-selective analogue | 30 (PARP-1), 2 (PARP-2) |
Note: The presented data is for a series of (Z)-2-benzylidene-3-oxo-2,3-dihydrobenzofuran-7-carboxamide derivatives and their analogues to demonstrate the impact of structural modifications on PARP inhibitory activity.[1]
Experimental Protocols
Protocol 1: Suzuki-Miyaura Cross-Coupling of this compound
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)
-
SPhos (4-10 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Nitrogen or Argon gas
-
Standard organic synthesis glassware (round-bottom flask, condenser, etc.)
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
In a separate vial, prepare the catalyst system by dissolving Palladium(II) acetate (0.02-0.05 mmol) and SPhos (0.04-0.10 mmol) in anhydrous 1,4-dioxane.
-
Add the catalyst solution to the reaction flask containing the reactants.
-
Add a mixture of 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio).
-
Degas the reaction mixture by bubbling with nitrogen or argon for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add water to quench the reaction and dilute the mixture.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Visualizations
Signaling Pathway: PARP Inhibition and Synthetic Lethality
Caption: PARP Inhibition in BRCA-deficient cancer cells.
Experimental Workflow: Synthesis of Biaryl Compounds
Caption: Suzuki-Miyaura coupling workflow.
References
- 1. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Niraparib synthesis - chemicalbook [chemicalbook.com]
- 3. Suzuki Coupling [organic-chemistry.org]
Application Notes and Protocols: 2-Bromo-6-methoxybenzonitrile as a Versatile Building Block for Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-6-methoxybenzonitrile is a valuable and versatile building block in the synthesis of a wide array of heterocyclic compounds, which are pivotal scaffolds in medicinal chemistry and drug discovery. The strategic placement of the bromo, methoxy, and nitrile functionalities allows for a diverse range of chemical transformations, including cross-coupling reactions and subsequent cyclizations, to construct complex molecular architectures. The bromine atom serves as a convenient handle for palladium-catalyzed reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings, enabling the introduction of various aryl, heteroaryl, or amino groups. The nitrile and methoxy groups can then participate in or direct subsequent cyclization reactions to form fused heterocyclic systems. This document provides detailed protocols for the synthesis of quinazoline and benzofuran derivatives, showcasing the utility of this compound in generating medicinally relevant heterocyclic cores.
I. Synthesis of 8-Methoxyquinazoline Derivatives
A key application of this compound is in the synthesis of substituted quinazolines. The following two-step protocol outlines a common strategy involving an initial Buchwald-Hartwig amination followed by a cyclization to form the quinazoline ring.
Step 1: Buchwald-Hartwig Amination
The initial step involves a palladium-catalyzed amination to replace the bromine atom with an amino group, yielding 2-amino-6-methoxybenzonitrile. This intermediate is a crucial precursor for various heterocyclic syntheses.
Experimental Protocol: Synthesis of 2-Amino-6-methoxybenzonitrile
-
Reaction Setup: To a dry, oven-baked Schlenk flask, add this compound (1.0 eq), Pd₂(dba)₃ (0.02 eq), XPhos (0.04 eq), and sodium tert-butoxide (1.4 eq).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.
-
Solvent and Amine Source: Add anhydrous toluene and benzophenone imine (1.2 eq) via syringe.
-
Reaction: Heat the mixture to 100 °C and stir for 12-16 hours, monitoring the reaction progress by TLC or LC-MS.
-
Hydrolysis: After cooling to room temperature, add a 2 M aqueous HCl solution and stir vigorously for 1 hour to hydrolyze the imine.
-
Work-up: Neutralize the mixture with a saturated aqueous NaHCO₃ solution and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Step 2: Cyclization to 8-Methoxyquinazoline-4-amine
The resulting 2-amino-6-methoxybenzonitrile can be cyclized to form the quinazoline core. A common method involves reaction with formamide or a related C1 source.
Experimental Protocol: Synthesis of 8-Methoxyquinazoline-4-amine
-
Reaction Setup: In a sealed tube, combine 2-amino-6-methoxybenzonitrile (1.0 eq) and formamide (10 eq).
-
Reaction: Heat the mixture to 150 °C for 12 hours.
-
Work-up: Cool the reaction mixture to room temperature, which should result in the precipitation of the product.
-
Purification: Filter the solid, wash with cold water and then a small amount of cold ethanol, and dry under vacuum to obtain the desired 8-methoxyquinazoline-4-amine.
Quantitative Data: Synthesis of 8-Methoxyquinazoline Derivatives
| Step | Product | Catalyst/Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Amino-6-methoxybenzonitrile | Pd₂(dba)₃ / XPhos | Toluene | 100 | 16 | 85-95 |
| 2 | 8-Methoxyquinazoline-4-amine | Formamide | Neat | 150 | 12 | 70-85 |
Synthetic Workflow: Quinazoline Synthesis
Caption: Synthetic route to 8-Methoxyquinazoline-4-amine.
II. Synthesis of 7-Methoxybenzofuran Derivatives
Another important application of this compound is the synthesis of benzofurans. This can be achieved through a Sonogashira coupling followed by a cyclization reaction.
Step 1: Sonogashira Coupling
The bromo group is first coupled with a terminal alkyne, such as trimethylsilylacetylene, under palladium-copper catalysis.
Experimental Protocol: Synthesis of 2-(2-((Trimethylsilyl)ethynyl)-3-methoxyphenyl)acetonitrile
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.06 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.
-
Solvent and Reagents: Add anhydrous triethylamine and then trimethylsilylacetylene (1.5 eq) via syringe.
-
Reaction: Stir the mixture at 60 °C for 8-12 hours, monitoring by TLC or GC-MS.
-
Work-up: Cool to room temperature, filter through a pad of Celite, and wash with ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel.
Step 2: Cyclization to 7-Methoxybenzofuran
The resulting alkyne is then deprotected and cyclized to form the benzofuran ring.
Experimental Protocol: Synthesis of 7-Methoxybenzofuran
-
Deprotection: Dissolve the product from Step 1 in methanol and add K₂CO₃ (2.0 eq). Stir at room temperature for 2 hours.
-
Cyclization: After deprotection is complete (monitored by TLC), add CuI (0.1 eq) to the mixture.
-
Reaction: Heat the reaction to reflux for 6-8 hours.
-
Work-up: Cool to room temperature and remove the solvent under reduced pressure. Add water and extract with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by column chromatography.
Quantitative Data: Synthesis of 7-Methoxybenzofuran Derivatives
| Step | Product | Catalyst/Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-(2-((Trimethylsilyl)ethynyl)-3-methoxyphenyl)acetonitrile | Pd(PPh₃)₂Cl₂ / CuI | Triethylamine | 60 | 12 | 80-90 |
| 2 | 7-Methoxybenzofuran | K₂CO₃ then CuI | Methanol | Reflux | 8 | 75-85 |
Synthetic Workflow: Benzofuran Synthesis
Caption: Synthetic route to 7-Methoxybenzofuran.
III. Biological Relevance and Signaling Pathways
Quinazoline derivatives are well-known for their broad range of biological activities, including as inhibitors of receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR). Inhibition of the EGFR signaling pathway is a clinically validated strategy in cancer therapy.
EGFR Signaling Pathway
Caption: Inhibition of the EGFR signaling pathway by quinazolines.
Conclusion
This compound is a highly adaptable starting material for the synthesis of diverse heterocyclic frameworks. The protocols detailed herein for the preparation of quinazoline and benzofuran derivatives highlight its potential in constructing libraries of compounds for drug discovery and development. The ability to leverage well-established palladium-catalyzed cross-coupling reactions followed by efficient cyclization strategies makes it an asset for medicinal chemists. Further exploration of this building block is likely to yield novel heterocyclic compounds with significant biological activities.
Application Notes and Protocols: Derivatization of the Cyano Group in 2-Bromo-6-methoxybenzonitrile
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2-Bromo-6-methoxybenzonitrile is a versatile aromatic building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. The cyano group offers a rich platform for a variety of chemical transformations, allowing for the introduction of diverse functional groups. This document provides detailed application notes and protocols for several key derivatization reactions of the cyano group in this compound, including hydrolysis to amides and carboxylic acids, reduction to a primary amine, conversion to a tetrazole, and reaction with organometallic reagents to form ketones. These transformations yield valuable intermediates for the synthesis of novel therapeutic agents and functional materials.
Hydrolysis of the Cyano Group
The hydrolysis of nitriles is a fundamental transformation that can be controlled to yield either a primary amide or a carboxylic acid, depending on the reaction conditions.[1][2] Both products are crucial intermediates for further synthetic modifications, such as amide bond formation or esterification.
Partial Hydrolysis to 2-Bromo-6-methoxybenzamide
Partial hydrolysis of the nitrile under controlled basic conditions can selectively produce the corresponding primary amide.[3] Amides are prevalent in pharmaceuticals and serve as important precursors in organic synthesis.
Data Presentation: Conditions for Partial Hydrolysis
| Entry | Reagents & Conditions | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NaOH, H₂O₂ | Dioxane/Water | Room Temp. | 2-4 | ~85 |
| 2 | KOH (1 equiv.) | t-BuOH | 80 | 5 | ~90 |
| 3 | Amberlyst A26 OH⁻ resin | H₂O-EtOH | Reflux | 12 | ~75 |
Note: Yields are representative and may vary based on experimental scale and specific conditions.
Experimental Protocol: Alkaline Peroxide-Mediated Hydrolysis
This protocol details the selective conversion of this compound to 2-Bromo-6-methoxybenzamide.
Materials:
-
This compound
-
Dioxane
-
6 M Sodium Hydroxide (NaOH) solution
-
30% Hydrogen Peroxide (H₂O₂) solution
-
Deionized Water
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in dioxane.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add 6 M NaOH solution (1.5 eq) followed by the dropwise addition of 30% H₂O₂ (3.0 eq), maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with deionized water and extract with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to obtain pure 2-Bromo-6-methoxybenzamide.
Visualization of Experimental Workflow
Complete Hydrolysis to 2-Bromo-6-methoxybenzoic Acid
Vigorous hydrolysis under acidic or basic conditions converts the nitrile group to a carboxylic acid.[2][4] Carboxylic acids are versatile intermediates, enabling the synthesis of esters, acid chlorides, and amides.
Data Presentation: Conditions for Complete Hydrolysis
| Entry | Reagents & Conditions | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 10 M H₂SO₄ (aq) | Water | 100 (Reflux) | 12 | ~88 |
| 2 | 6 M HCl (aq) | Water | 100 (Reflux) | 24 | ~80 |
| 3 | 10 M NaOH (aq), then H₃O⁺ | Water/Ethanol | 100 (Reflux) | 18 | ~95 |
Note: Yields are representative and may vary based on experimental setup and scale.
Experimental Protocol: Alkaline Hydrolysis
This protocol describes the conversion of this compound to 2-Bromo-6-methoxybenzoic acid under basic conditions, which often provides higher yields.[2]
Materials:
-
This compound
-
10 M Sodium Hydroxide (NaOH) solution
-
Ethanol
-
Concentrated Hydrochloric Acid (HCl)
-
Deionized Water
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
pH paper or pH meter
-
Büchner funnel and filter paper
Procedure:
-
Place this compound (1.0 eq) and a 1:1 mixture of ethanol and 10 M NaOH solution into a round-bottom flask.
-
Heat the mixture to reflux with vigorous stirring for 18 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature and then place it in an ice bath.
-
Carefully acidify the solution to pH 2-3 by the dropwise addition of concentrated HCl. A precipitate will form.
-
Stir the suspension in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with cold deionized water (3 x volume).
-
Recrystallize the crude product from an ethanol/water mixture to afford pure 2-Bromo-6-methoxybenzoic acid. Dry the product under vacuum.
Visualization of Experimental Workflow
Reduction of the Cyano Group to a Primary Amine
The reduction of nitriles to primary amines is a valuable transformation for introducing a basic, nucleophilic center into a molecule.[1] These amines are key precursors for the synthesis of amides, sulfonamides, and various heterocyclic compounds.
Synthesis of (2-Bromo-6-methoxyphenyl)methanamine
Strong hydride reagents, such as Lithium Aluminum Hydride (LiAlH₄), are commonly used for the reduction of nitriles.
Data Presentation: Conditions for Nitrile Reduction
| Entry | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | LiAlH₄ | Anhydrous THF | 65 (Reflux) | 6 | ~90 |
| 2 | BH₃·THF | Anhydrous THF | 65 (Reflux) | 8 | ~85 |
| 3 | H₂ (g), Raney Ni | Methanol/NH₃ | 50 | 12 | ~80 |
Note: Yields are representative. Reactions with hydride reagents require anhydrous conditions and careful workup.
Experimental Protocol: Reduction with LiAlH₄
This protocol details the reduction of this compound to (2-Bromo-6-methoxyphenyl)methanamine. Caution: LiAlH₄ reacts violently with water. All glassware must be oven-dried, and anhydrous solvents must be used.
Materials:
-
This compound
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium Sulfate Decahydrate (Na₂SO₄·10H₂O) or Rochelle's Salt
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate
-
Three-neck round-bottom flask with reflux condenser, dropping funnel, and nitrogen inlet
-
Magnetic stirrer
Procedure:
-
Set up a dry three-neck flask under an inert atmosphere (e.g., nitrogen).
-
Suspend LiAlH₄ (2.0 eq) in anhydrous THF.
-
In a separate flask, dissolve this compound (1.0 eq) in anhydrous THF.
-
Slowly add the nitrile solution to the LiAlH₄ suspension at 0 °C using a dropping funnel.
-
After the addition is complete, warm the reaction mixture to room temperature and then heat to reflux for 6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to 0 °C in an ice bath.
-
Carefully quench the reaction by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams (Fieser workup). Alternatively, a saturated aqueous solution of Rochelle's salt can be added and stirred until the gray suspension becomes a clear solution with a white precipitate.
-
Stir the resulting suspension at room temperature for 1 hour.
-
Filter the solid and wash it with ethyl acetate.
-
Dry the combined organic filtrates over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the product by column chromatography on silica gel.
Visualization of Experimental Workflow
[3+2] Cycloaddition to a Tetrazole Ring
The conversion of a nitrile to a tetrazole is a highly valuable transformation in medicinal chemistry, as the tetrazole ring is a well-established bioisostere for a carboxylic acid group, offering improved metabolic stability and pharmacokinetic properties.[5][6] This reaction is typically achieved through a [3+2] cycloaddition with an azide source.[5][7]
Synthesis of 5-(2-Bromo-6-methoxyphenyl)-1H-tetrazole
The most common method involves the reaction of the nitrile with sodium azide and an ammonium salt, often in a polar aprotic solvent like DMF.
Data Presentation: Conditions for Tetrazole Synthesis
| Entry | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NaN₃, NH₄Cl | DMF | 120 | 18 | ~92 |
| 2 | NaN₃, Et₃N·HCl | Toluene | 110 (Reflux) | 24 | ~85 |
| 3 | TMSN₃, ZnBr₂ | Dichloromethane | 40 (Reflux) | 12 | ~90 |
Note: Yields are representative. Azide compounds are potentially explosive and should be handled with care.
Experimental Protocol: Cycloaddition with Sodium Azide
This protocol details the synthesis of 5-(2-Bromo-6-methoxyphenyl)-1H-tetrazole.
Materials:
-
This compound
-
Sodium Azide (NaN₃)
-
Ammonium Chloride (NH₄Cl)
-
N,N-Dimethylformamide (DMF)
-
1 M Hydrochloric Acid (HCl)
-
Deionized Water
-
Round-bottom flask
-
Magnetic stirrer with heating mantle
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), sodium azide (1.5 eq), and ammonium chloride (1.5 eq).
-
Add DMF as the solvent.
-
Heat the reaction mixture to 120 °C with stirring.
-
Monitor the reaction progress by TLC. The reaction is generally complete within 18 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into a beaker of ice water with stirring.
-
Acidify the aqueous solution to pH 2-3 with 1 M HCl to precipitate the product.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with cold water.
-
Recrystallize the crude product from a suitable solvent to obtain the pure tetrazole.
Visualization of Experimental Workflow
Addition of Organometallic Reagents to form Ketones
Organometallic reagents, such as Grignard or organolithium reagents, add to the electrophilic carbon of the nitrile group to form an intermediate imine salt.[1][8] Subsequent acidic hydrolysis of this intermediate yields a ketone, providing an excellent method for carbon-carbon bond formation.[9]
Synthesis of (2-Bromo-6-methoxyphenyl)(alkyl/aryl)methanone
The reaction involves the addition of one equivalent of the organometallic reagent, followed by an acidic workup.
Data Presentation: Conditions for Ketone Synthesis
| Entry | Organometallic Reagent (R-M) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Phenylmagnesium Bromide (PhMgBr) | Anhydrous THF | 0 to RT | 4 | ~75 |
| 2 | Methylmagnesium Chloride (MeMgCl) | Anhydrous Ether | 0 to RT | 3 | ~80 |
| 3 | n-Butyllithium (n-BuLi) | Anhydrous Hexane/THF | -78 to RT | 4 | ~70 |
Note: Yields are representative. These reactions require strictly anhydrous conditions.
Experimental Protocol: Reaction with a Grignard Reagent
This protocol outlines the synthesis of 1-(2-Bromo-6-methoxyphenyl)-1-ethanone using methylmagnesium chloride.
Materials:
-
This compound
-
Methylmagnesium Chloride (MeMgCl, 3.0 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
3 M Hydrochloric Acid (HCl)
-
Diethyl Ether
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Two-neck round-bottom flask with dropping funnel and nitrogen inlet
-
Magnetic stirrer
Procedure:
-
Set up a dry two-neck flask under an inert atmosphere (e.g., nitrogen).
-
Dissolve this compound (1.0 eq) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the Grignard reagent (MeMgCl, 1.2 eq) via a syringe or dropping funnel, maintaining the temperature at 0 °C.
-
After the addition, allow the reaction to warm to room temperature and stir for 3 hours.
-
Monitor the formation of the intermediate imine by TLC.
-
Upon completion, cool the mixture back to 0 °C and slowly add 3 M HCl to hydrolyze the imine. Stir vigorously for 1 hour.
-
Extract the mixture with diethyl ether (3 x volume).
-
Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the crude ketone product by column chromatography on silica gel.
Visualization of Reaction Pathway
References
- 1. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. arkat-usa.org [arkat-usa.org]
- 4. Carboxylic acid synthesis by hydrolysis or deprotection [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. research.rug.nl [research.rug.nl]
- 8. Chemical Reactivity [www2.chemistry.msu.edu]
- 9. youtube.com [youtube.com]
Application Notes and Protocols: Grignard Reaction of 2-Bromo-6-methoxybenzonitrile
Audience: Researchers, scientists, and drug development professionals.
Introduction and Application Notes
The formation of a Grignard reagent from 2-Bromo-6-methoxybenzonitrile yields 2-cyano-3-methoxyphenylmagnesium bromide, a valuable and reactive intermediate in organic synthesis. This organometallic reagent provides a nucleophilic carbon source that can be utilized to form new carbon-carbon bonds by reacting with a variety of electrophiles.[1][2] The strategic placement of the methoxy and nitrile groups on the aromatic ring makes this reagent particularly useful for the synthesis of complex, polysubstituted aromatic compounds.
The nitrile group is generally compatible with Grignard formation, although it can be reactive towards the Grignard reagent itself under certain conditions. The methoxy group is typically non-reactive. The resulting Grignard reagent is a powerful tool for introducing the 2-cyano-3-methoxyphenyl moiety into target molecules. This is of significant interest in medicinal chemistry and drug development, as this structural motif can be found in various biologically active compounds. For instance, substituted benzonitriles are precursors to molecules with applications as enzyme inhibitors and are found in various therapeutic agents.
Key considerations for this reaction include the absolute requirement for anhydrous (dry) conditions, as Grignard reagents react readily with protic solvents like water, which would quench the reagent and reduce the yield.[3][4] Activation of the magnesium metal is also a critical step to initiate the reaction, as a passivating layer of magnesium oxide on the surface can prevent the reaction from starting.[1][2][3]
Reaction Scheme and Mechanism
The overall process involves two main stages: the formation of the Grignard reagent and its subsequent reaction with an electrophile.
Formation of 2-cyano-3-methoxyphenylmagnesium bromide
The reaction begins with the oxidative insertion of magnesium metal into the carbon-bromine bond of this compound. This process inverts the polarity of the carbon atom, transforming it from an electrophilic site to a strongly nucleophilic one.[2]
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Bromo-6-methoxybenzonitrile
Welcome to the technical support center for the synthesis of 2-Bromo-6-methoxybenzonitrile. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the potential challenges encountered during the synthesis of this compound. Below you will find troubleshooting guides and frequently asked questions in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to prepare this compound?
A common and plausible synthetic pathway for this compound starts from 2-methoxy aniline. The synthesis involves two key transformations: a Sandmeyer reaction to introduce the nitrile group, preceded or followed by a bromination step. A likely sequence is the bromination of 2-methoxyaniline to 2-bromo-6-methoxyaniline, followed by a Sandmeyer reaction to convert the amino group to the nitrile.
Q2: What are the critical parameters to control during the Sandmeyer reaction for the synthesis of this compound?
The Sandmeyer reaction is a crucial step and requires careful control of several parameters to ensure optimal yield and purity. Key parameters include:
-
Temperature: Diazotization should be carried out at low temperatures (typically 0-5 °C) to prevent the decomposition of the diazonium salt. The subsequent reaction with the cyanide source may require slightly elevated temperatures, but this should be carefully optimized.
-
pH: Maintaining the correct acidic conditions during diazotization is critical.
-
Purity of Reagents: The purity of the starting aniline, sodium nitrite, and the copper(I) cyanide is important for a clean reaction.
Q3: What are the expected side products in the synthesis of this compound?
Potential side products can arise from both the bromination and the Sandmeyer reaction steps.
-
Bromination: Over-bromination can lead to the formation of dibrominated species. Isomeric monobrominated products might also form depending on the reaction conditions.
-
Sandmeyer Reaction: Incomplete reaction can leave unreacted diazonium salt, which can decompose to form phenolic impurities. Side reactions can also lead to the formation of aryl chlorides if the reaction is not handled carefully.
Q4: How can I purify the final product, this compound?
Purification of this compound can typically be achieved through recrystallization or column chromatography.
-
Recrystallization: A suitable solvent system needs to be identified where the product has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Column Chromatography: Silica gel column chromatography using a non-polar/polar solvent system (e.g., hexane/ethyl acetate) is a common method for purifying organic compounds and can be effective in separating the desired product from impurities.
Troubleshooting Guides
Issue 1: Low Yield of this compound
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Incomplete Diazotization | Ensure the reaction temperature is maintained between 0-5 °C. Use a freshly prepared solution of sodium nitrite and add it slowly to the reaction mixture. Test for the presence of nitrous acid using starch-iodide paper. |
| Decomposition of Diazonium Salt | Avoid exposing the diazonium salt to high temperatures or direct sunlight. Use the diazonium salt solution immediately after its preparation. |
| Inefficient Cyanation | Ensure the copper(I) cyanide is of good quality and the reaction is stirred efficiently. The temperature of the cyanation step may need optimization. |
| Loss during Work-up | Be careful during the extraction and washing steps to avoid loss of product into the aqueous layer. Ensure the organic layers are thoroughly combined and dried before solvent evaporation. |
Issue 2: Presence of Impurities in the Final Product
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Unreacted Starting Material | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is incomplete, consider extending the reaction time or increasing the temperature slightly (with caution). |
| Formation of Phenolic Impurities | This is often due to the decomposition of the diazonium salt. Ensure low-temperature conditions are strictly maintained during diazotization. |
| Over-bromination | Use a stoichiometric amount of the brominating agent and control the reaction temperature. Monitor the reaction by TLC to stop it once the starting material is consumed. |
| Copper Contamination | Residual copper salts from the Sandmeyer reaction can be removed by washing the organic layer with an aqueous solution of ethylenediaminetetraacetic acid (EDTA) or ammonium chloride. |
Experimental Protocols
A detailed experimental protocol for a key step, the Sandmeyer reaction, is provided below for reference.
Protocol: Sandmeyer Reaction for the conversion of 2-Bromo-6-methoxyaniline to this compound
-
Diazotization:
-
Dissolve 2-Bromo-6-methoxyaniline (1.0 eq) in a suitable acidic solution (e.g., a mixture of concentrated HCl and water) and cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the temperature does not exceed 5 °C.
-
Stir the mixture for an additional 30 minutes at 0-5 °C. The formation of the diazonium salt is complete when a drop of the solution gives a positive test on starch-iodide paper.
-
-
Cyanation:
-
In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.2 eq) in water.
-
Slowly add the cold diazonium salt solution to the cyanide solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) for 1-2 hours until the evolution of nitrogen gas ceases.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with water, followed by a wash with a dilute sodium hydroxide solution to remove any phenolic impurities, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
-
Visualizations
Caption: A typical synthetic workflow for this compound.
Caption: A decision tree for troubleshooting low yield issues.
Technical Support Center: Purification of 2-Bromo-6-methoxybenzonitrile
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-Bromo-6-methoxybenzonitrile (CAS: 1245647-50-0).
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The most common and effective purification methods for this compound are column chromatography and recrystallization. Column chromatography is particularly useful for separating the target compound from impurities with different polarities. Recrystallization is a cost-effective method for purifying solid compounds to a high degree, provided a suitable solvent is identified.
Q2: What are the likely impurities in a sample of crude this compound?
A2: Common impurities can include unreacted starting materials, such as 2-hydroxy-6-methoxybenzonitrile or a related precursor, and side-products from the synthesis. Depending on the synthetic route, potential side-products could include isomers, over-brominated species, or hydrolysis products. For instance, if the synthesis involves the bromination of a precursor, regioisomers or di-brominated products might be present.
Q3: What purity levels can be expected from different purification techniques?
A3: Commercially available this compound is often cited with a purity of 97% or higher.[1][2] Properly executed column chromatography or recrystallization should aim to achieve a purity level of >98%. High-Performance Liquid Chromatography (HPLC) is a suitable technique for assessing the final purity of the compound.[3]
Q4: How can I monitor the progress of the purification?
A4: Thin-Layer Chromatography (TLC) is an excellent technique for monitoring the progress of column chromatography. By spotting the crude mixture, fractions collected from the column, and a pure standard (if available) on a TLC plate, you can track the separation of the desired compound from impurities. For purity assessment of the final product, HPLC is the recommended method.[3][4]
Troubleshooting Guides
Issue 1: Low Purity After Column Chromatography
| Possible Cause | Recommended Solution(s) |
| Inappropriate Solvent System | The polarity of the eluent may be too high, causing co-elution of the product and impurities. Start with a non-polar solvent system (e.g., hexane/ethyl acetate 10:1) and gradually increase the polarity.[5] Perform TLC with various solvent systems to identify the optimal conditions for separation before running the column. |
| Column Overloading | Too much crude material on the column leads to poor separation. As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel. |
| Irregular Column Packing | Cracks or channels in the silica gel bed will result in an uneven flow of the mobile phase and inefficient separation. Ensure the silica gel is packed uniformly as a slurry and is never allowed to run dry.[6] |
| Compound Degradation on Silica Gel | Some compounds can degrade on the acidic surface of silica gel. If degradation is suspected (e.g., streaking on TLC, appearance of new spots), consider using a different stationary phase like neutral alumina or deactivating the silica gel with a small amount of a suitable amine (e.g., triethylamine) in the eluent. |
Issue 2: Difficulty in Inducing Crystallization During Recrystallization
| Possible Cause | Recommended Solution(s) |
| Supersaturated Solution | The solution may be supersaturated, preventing crystal formation. Try scratching the inside of the flask with a glass rod to create nucleation sites. Adding a seed crystal of pure this compound can also induce crystallization. |
| Inappropriate Solvent | The compound may be too soluble in the chosen solvent, even at low temperatures. Select a solvent in which the compound is highly soluble at elevated temperatures but poorly soluble at room temperature or below. A mixed solvent system (e.g., ethanol/water, ethyl acetate/hexane) can be effective. |
| Cooling Rate is Too Fast | Rapid cooling can lead to the formation of an oil or very small crystals that are difficult to filter. Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| Presence of Impurities | High levels of impurities can inhibit crystallization or cause the product to oil out. If the product consistently fails to crystallize, an initial purification by column chromatography may be necessary to remove the bulk of the impurities. |
Quantitative Data Summary
The following table provides a summary of expected purity and yield for common purification methods. Actual results will vary depending on the initial purity of the crude material and the specific experimental conditions.
| Purification Method | Typical Purity Achieved | Expected Yield Range | Notes |
| Column Chromatography | >98% | 60-85% | Highly effective for removing impurities with different polarities. Yield can be affected by product loss on the column. An eluent system of hexane/ethyl acetate (10:1) has been reported to give a yield of 83%.[5] |
| Recrystallization | >99% | 70-90% | Excellent for achieving high purity if a suitable solvent is found. Yield is dependent on the solubility of the compound in the chosen solvent at different temperatures. |
Experimental Protocols
Protocol 1: Column Chromatography
This protocol describes a general procedure for the purification of this compound using silica gel column chromatography.
-
Stationary Phase and Eluent Selection: Use standard silica gel (60 Å, 230-400 mesh) as the stationary phase. Based on literature, a starting eluent system of hexane/ethyl acetate (10:1) is recommended.[5] The polarity can be adjusted based on TLC analysis.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow the silica to settle, ensuring a uniform and crack-free bed. Add a thin layer of sand on top of the silica gel to prevent disturbance when adding the eluent.[7][8]
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Alternatively, adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.
-
Elution: Begin elution with the non-polar mobile phase. Collect fractions and monitor their composition using TLC.
-
Fraction Pooling and Solvent Removal: Combine the fractions containing the pure product, as determined by TLC. Remove the solvent under reduced pressure to obtain the purified this compound.
Protocol 2: Recrystallization
This protocol provides a general guideline for the recrystallization of this compound. The ideal solvent or solvent system should be determined experimentally.
-
Solvent Selection: In small test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, hexane, and mixtures thereof) at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of the hot recrystallization solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Crystal Collection: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Mandatory Visualizations
Caption: General workflow for the purification and analysis of this compound.
Caption: Troubleshooting logic for the purification of this compound.
References
- 1. en.huatengsci.com [en.huatengsci.com]
- 2. 2-Bromo-5-methoxybenzonitrile, 98%, Thermo Scientific Chemicals 250 mg | Request for Quote [thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound | 1245647-50-0 [chemicalbook.com]
- 6. youtube.com [youtube.com]
- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 8. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Recrystallization of 2-Bromo-6-methoxybenzonitrile from Ethanol/Water
Welcome to the technical support center for the recrystallization of 2-bromo-6-methoxybenzonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide direct, actionable guidance for the purification of this compound using an ethanol/water solvent system.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the recrystallization of this compound in a question-and-answer format.
Q1: I've dissolved my crude this compound in hot ethanol, but upon adding water and cooling, no crystals are forming. What should I do?
A1: This is a common issue that can arise from several factors. Here is a step-by-step troubleshooting guide:
-
Insufficient Saturation: You may have used too much ethanol. To address this, gently heat the solution to evaporate some of the ethanol, thereby increasing the concentration of the compound.
-
Supersaturation: The solution might be supersaturated. To induce crystallization, you can:
-
Scratch the inner surface of the flask with a glass rod at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Add a seed crystal of pure this compound to the solution. This will provide a template for further crystal formation.
-
-
Inadequate Cooling: Ensure the solution has been allowed to cool slowly to room temperature and then thoroughly chilled in an ice bath.
Q2: My product is separating as an oil instead of crystals. How can I prevent "oiling out"?
A2: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point. Given that the exact melting point of this compound is not readily published, this can be a potential issue. To prevent this:
-
Increase the amount of the "good" solvent (ethanol): Reheat the solution until the oil redissolves. Add a small amount of hot ethanol to the solution. This will lower the saturation temperature, hopefully to below the melting point of your compound.
-
Ensure Slow Cooling: Allow the solution to cool to room temperature as slowly as possible before placing it in an ice bath. Rapid cooling increases the likelihood of oiling out.
-
Lower the Initial Temperature of Crystallization: By adding more ethanol, you lower the temperature at which the solution becomes saturated.
Q3: The yield of my recrystallized this compound is very low. How can I improve it?
A3: A low yield is often due to one of the following:
-
Using too much solvent: The most common cause of low yield is using an excess of the solvent in which the compound is more soluble (ethanol). Use the minimum amount of hot ethanol necessary to dissolve the crude product.
-
Premature crystallization: If the compound crystallizes in the filter funnel during hot filtration, you will lose a significant portion of your product. To prevent this, ensure your filtration apparatus (funnel and receiving flask) is pre-heated.
-
Incomplete precipitation: Make sure to cool the solution in an ice bath for a sufficient amount of time to maximize the precipitation of the product.
-
Washing with too much cold solvent: When washing the collected crystals, use a minimal amount of the ice-cold ethanol/water mixture to avoid redissolving the product.
Q4: The purified crystals are colored. How can I decolorize my product?
A4: The presence of colored impurities can often be remedied by using activated charcoal.
-
Charcoal Treatment: After dissolving the crude product in the minimum amount of hot ethanol, add a small amount of activated charcoal to the solution.
-
Hot Filtration: Boil the solution with the charcoal for a few minutes and then perform a hot gravity filtration to remove the charcoal, which will have adsorbed the colored impurities. Be aware that activated charcoal can also adsorb some of your desired product, potentially reducing the yield.
Data Presentation
While specific quantitative solubility data for this compound is not widely available in the literature, the following table provides a qualitative guide to its solubility in the ethanol/water system, which is fundamental to the recrystallization process.
| Solvent | Temperature | Solubility | Rationale for Recrystallization Step |
| Ethanol | Hot | High | The "good" solvent used to dissolve the crude this compound and soluble impurities. |
| Ethanol | Cold | Moderate to High | The compound's solubility in cold ethanol necessitates the addition of an anti-solvent (water) to induce precipitation. |
| Water | Hot/Cold | Low (Insoluble) | The "bad" or anti-solvent. Its addition to the hot ethanol solution decreases the overall solubility of the compound, leading to crystallization upon cooling. |
| Ethanol/Water | Hot | Soluble (at the point of dissolution) | The final solvent mixture from which the compound will crystallize should be just saturated at the boiling point. |
| Ethanol/Water | Cold | Low | This significant drop in solubility upon cooling is the basis for the purification, as the desired compound crystallizes out while impurities remain in solution. |
Experimental Protocols
Protocol for Recrystallization of this compound from Ethanol/Water
This protocol outlines the detailed methodology for the purification of this compound using a mixed solvent system of ethanol and water.
Materials:
-
Crude this compound
-
Ethanol (reagent grade)
-
Deionized water
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring capabilities
-
Magnetic stir bar
-
Funnel for gravity filtration (if necessary)
-
Fluted filter paper
-
Büchner funnel and filter flask for vacuum filtration
-
Ice bath
-
Spatula
-
Watch glass
Procedure:
-
Dissolution: Place the crude this compound into an Erlenmeyer flask of appropriate size with a magnetic stir bar. Add the minimum amount of hot ethanol required to completely dissolve the solid with gentle heating and stirring.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes while stirring.
-
Hot Gravity Filtration (if necessary): If activated charcoal or other insoluble impurities are present, perform a hot gravity filtration. Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.
-
Inducing Crystallization: While the filtrate is still hot, add hot deionized water dropwise until the solution becomes faintly cloudy (this is the cloud point). Then, add a few drops of hot ethanol to just redissolve the precipitate and make the solution clear again.
-
Cooling and Crystallization: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of an ice-cold ethanol-water mixture to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Mandatory Visualization
The following diagrams illustrate the experimental workflow and a troubleshooting decision tree for the recrystallization process.
Technical Support Center: Optimizing Suzuki Coupling of 2-Bromo-6-methoxybenzonitrile
Welcome to the Technical Support Center for the Suzuki-Miyaura coupling of 2-Bromo-6-methoxybenzonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during this specific transformation.
Frequently Asked Questions (FAQs)
Q1: Why is the Suzuki coupling of this compound challenging?
A1: The Suzuki coupling of this compound can be challenging due to a combination of electronic and steric factors. The electron-withdrawing nature of the nitrile group can deactivate the aryl bromide towards oxidative addition, a key step in the catalytic cycle.[1] Additionally, the methoxy group at the ortho position introduces steric hindrance, which can impede the approach of the palladium catalyst and slow down the reaction.[2]
Q2: What are the most common side reactions to watch out for?
A2: The most prevalent side reactions are protodeboronation and homocoupling. Protodeboronation is the cleavage of the carbon-boron bond of the boronic acid, replacing it with a hydrogen atom, which consumes the coupling partner.[3] Homocoupling results in the formation of a biaryl product from two molecules of the boronic acid. Both side reactions can be minimized by carefully controlling the reaction conditions, particularly by ensuring an inert atmosphere and choosing the appropriate base and catalyst system.[3]
Q3: Can the nitrile group interfere with the palladium catalyst?
A3: Yes, the nitrogen atom in the nitrile group can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation. This is analogous to the "2-pyridyl problem" where heteroatoms can interfere with the catalytic cycle.[4] The use of bulky, electron-rich ligands can often mitigate this issue by preventing the nitrile group from strongly binding to the palladium center.
Q4: How do I choose the right palladium catalyst and ligand?
A4: For challenging substrates like this compound, standard catalysts like Pd(PPh₃)₄ may not be very effective.[4] It is highly recommended to use more advanced catalyst systems. Electron-rich and sterically hindered phosphine ligands, such as the Buchwald biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos), are often excellent choices as they can accelerate both the oxidative addition and reductive elimination steps.[3][5] Pre-formed palladium catalysts, like XPhos Pd G3 or SPhos Pd G3, can also offer improved reactivity and stability.[4]
Q5: What is the best base for this reaction?
A5: The choice of base is critical. While common bases like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) can be used, stronger, non-nucleophilic bases are often more effective for difficult couplings.[4] Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequently the bases of choice as they are strong enough to promote the crucial transmetalation step without causing significant degradation of sensitive substrates.[4] It is important to use the base as a fine powder to ensure maximum surface area and reactivity.
Q6: Which solvent system should I use?
A6: A mixture of an organic solvent and water is typically employed for Suzuki couplings.[4] Common choices include dioxane/water, toluene/water, or THF/water.[4] The water is essential for dissolving the inorganic base and facilitating the transmetalation step. Anhydrous and thoroughly degassed solvents are crucial to prevent catalyst deactivation and side reactions.[3] For particularly stubborn reactions, higher boiling point solvents like dioxane or toluene are preferred to allow for higher reaction temperatures.[3]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inactive catalyst or ligand. 2. Insufficiently strong base. 3. Reaction temperature is too low. 4. Poor quality or degraded boronic acid. 5. Oxygen contamination deactivating the catalyst. | 1. Use a fresh, high-quality palladium precatalyst and an electron-rich, bulky ligand (e.g., SPhos, XPhos). Consider using a pre-formed catalyst like a Buchwald G3 palladacycle.[4] 2. Switch to a stronger base such as finely powdered K₃PO₄ or Cs₂CO₃.[4] 3. Increase the reaction temperature, typically in the range of 80-110 °C.[4] 4. Use fresh boronic acid or consider converting it to a more stable pinacol ester derivative. 5. Ensure all solvents are rigorously degassed (e.g., by freeze-pump-thaw cycles or sparging with an inert gas) and maintain a positive pressure of argon or nitrogen throughout the reaction.[3] |
| Significant Homocoupling of Boronic Acid | 1. Presence of oxygen in the reaction mixture. 2. The transmetalation step is slow compared to homocoupling. | 1. Improve the degassing procedure for all solvents and reagents. 2. Optimize the catalyst/ligand system. Bidentate ligands like dppf can sometimes suppress homocoupling.[3] Ensure an appropriate stoichiometry of the aryl halide to boronic acid (typically 1:1.1 to 1:1.5).[3] |
| Formation of Debrominated Starting Material (Hydrodehalogenation) | 1. The intermediate palladium-aryl complex is reacting with a hydride source. 2. Certain solvents (like alcohols) or impurities can act as hydride donors. | 1. Ensure anhydrous conditions and use high-purity, degassed solvents. 2. Avoid using alcohol as a primary solvent if this is a persistent issue. |
| Reaction Stalls Before Completion | 1. Catalyst deactivation over time. 2. Insufficient base or poor solubility of the base. | 1. Increase the catalyst loading slightly or switch to a more robust catalyst system. 2. Add more base or switch to a more soluble base like Cs₂CO₃. Ensure vigorous stirring to maximize contact between the reactants and the solid base. |
Data Presentation
The following tables summarize reaction conditions for the Suzuki coupling of substrates similar to this compound. These should be used as a starting point for optimization.
Table 1: Optimization of Reaction Conditions for a Representative Suzuki Coupling
Reaction: 4-Bromotoluene with Phenylboronic Acid
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (10:1) | 100 | 95 |
| Pd₂(dba)₃ (1) | XPhos (3) | Cs₂CO₃ (2) | Dioxane/H₂O (4:1) | 100 | 98 |
| Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | Toluene/EtOH/H₂O (2:1:1) | 80 | 75 |
| PdCl₂(dppf) (3) | - | K₂CO₃ (2) | DMF/H₂O (5:1) | 90 | 88 |
Note: Data is representative and adapted from general Suzuki coupling optimization studies. Yields are highly substrate-dependent and will require optimization for this compound.
Table 2: Recommended Starting Conditions for this compound
| Component | Recommendation | Rationale |
| Aryl Halide | This compound | 1.0 equivalent |
| Boronic Acid | Arylboronic acid or pinacol ester | 1.2 - 1.5 equivalents |
| Catalyst | Pd(OAc)₂ or Pd₂(dba)₃ | 1-3 mol% |
| Ligand | SPhos or XPhos | 2-6 mol% |
| Base | K₃PO₄ or Cs₂CO₃ | 2.0 - 3.0 equivalents |
| Solvent | Dioxane/H₂O or Toluene/H₂O | 4:1 to 10:1 v/v (0.1-0.2 M) |
| Temperature | 90 - 110 °C | - |
Experimental Protocols
General Protocol for the Suzuki Coupling of this compound
This protocol is a general starting point and may require optimization for specific boronic acid coupling partners.
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid or pinacol ester (1.2-1.5 equiv.)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 3.0 equiv., finely powdered)
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Anhydrous, degassed solvent (e.g., Dioxane/Water, 4:1 v/v)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the powdered base.
-
Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Catalyst and Ligand Addition: Under a positive pressure of the inert gas, add the palladium catalyst and the ligand.
-
Solvent Addition: Add the degassed solvent mixture via syringe. The typical concentration is 0.1-0.2 M with respect to the this compound.
-
Reaction: Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A troubleshooting workflow for low-yielding Suzuki coupling reactions.
References
Technical Support Center: Synthesis of 2-Bromo-6-methoxybenzonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the synthesis of 2-Bromo-6-methoxybenzonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the most probable synthetic routes for this compound?
A1: While a definitive, publicly available protocol can be elusive, the most chemically plausible synthetic routes for this compound include:
-
Sandmeyer Reaction: Starting from 2-amino-6-methoxybenzonitrile, the amino group is converted to a diazonium salt, which is subsequently displaced by a bromide ion using a copper(I) bromide catalyst.
-
Electrophilic Bromination: Direct bromination of 2-methoxybenzonitrile using a suitable brominating agent. The methoxy group is an ortho-, para-director, but the steric hindrance from the nitrile group might influence the regioselectivity.
-
From a Hydroxy Precursor: Conversion of 2-hydroxy-6-methoxybenzonitrile to a better leaving group (e.g., a tosylate or triflate) followed by nucleophilic substitution with a bromide source.
Q2: My reaction yield is consistently low. What are the potential causes?
A2: Low yields can stem from several factors depending on the synthetic route. For a Sandmeyer reaction, incomplete diazotization due to improper temperature control (ideally 0-5°C) or premature decomposition of the diazonium salt can be a major issue. In electrophilic bromination, suboptimal reaction conditions such as incorrect temperature, solvent, or a non-ideal brominating agent can lead to poor conversion.
Q3: I am observing multiple spots on my TLC plate after the reaction. What could these be?
A3: The presence of multiple spots indicates a mixture of products and unreacted starting materials. Common impurities are detailed in the troubleshooting section below and can include over-brominated products, demethylated byproducts, or hydrolyzed side products.
Q4: How can I best purify the crude this compound?
A4: Purification is typically achieved through column chromatography on silica gel. A common eluent system is a mixture of hexane and ethyl acetate. Recrystallization from a suitable solvent system, such as ethanol/water or isopropanol, can also be an effective method for obtaining highly pure product.
Troubleshooting Guides
Issue 1: Presence of Over-brominated Impurities
Possible Cause: The methoxy group in the benzene ring is strongly activating, which can lead to the formation of dibromo- or even tribromo-substituted byproducts if the reaction conditions are too harsh or if an excess of the brominating agent is used.
Troubleshooting Steps:
-
Stoichiometry Control: Carefully control the molar ratio of the brominating agent to the starting material. A 1:1 ratio is recommended to favor mono-bromination.
-
Temperature Management: Perform the reaction at a lower temperature (e.g., 0°C) to increase selectivity and reduce the rate of subsequent brominations.
-
Choice of Brominating Agent: Consider using a milder brominating agent such as N-Bromosuccinimide (NBS) instead of elemental bromine (Br₂).
| Parameter | Condition for Mono-bromination | Condition Leading to Over-bromination |
| Molar Ratio (Bromine:Substrate) | 1:1 | > 1:1 |
| Temperature | 0-5 °C | Room Temperature or higher |
| Brominating Agent | NBS, Pyridinium tribromide | Br₂ |
Issue 2: Detection of a Demethylated Impurity
Possible Cause: The methoxy group can be cleaved to a hydroxyl group, especially in the presence of strong Lewis acids or protic acids at elevated temperatures. Reagents like boron tribromide (BBr₃) are known to cause demethylation.
Troubleshooting Steps:
-
Avoid Strong Lewis Acids: If a catalyst is needed, opt for a milder one. For anisole derivatives, often no Lewis acid is required for bromination.
-
Moderate Reaction Temperature: Avoid high reaction temperatures, which can promote the demethylation side reaction.
-
Aqueous Workup: During the workup, be mindful of prolonged exposure to strong acidic conditions.
Issue 3: Formation of Hydrolyzed Byproducts
Possible Cause: The nitrile group (-CN) can be hydrolyzed to a primary amide (-CONH₂) or a carboxylic acid (-COOH) if water is present under acidic or basic conditions, particularly at elevated temperatures during the reaction or workup.
Troubleshooting Steps:
-
Anhydrous Conditions: Ensure that all solvents and reagents are dry, and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
-
Controlled Workup: During the aqueous workup, use dilute acid or base and avoid prolonged heating to minimize hydrolysis.
-
Purification: These more polar impurities can typically be separated from the desired product by column chromatography.
| Impurity | Chemical Formula | Molecular Weight ( g/mol ) |
| 2-Bromo-6-methoxybenzamide | C₈H₈BrNO₂ | 230.06 |
| 2-Bromo-6-methoxybenzoic acid | C₈H₇BrO₃ | 231.04 |
Experimental Protocols
Illustrative Protocol: Sandmeyer Reaction for Nitrile Synthesis
This is a general procedure and may require optimization for the specific synthesis of this compound.
-
Diazotization: Dissolve the starting aniline (e.g., 2-amino-6-methoxybenzonitrile) in an aqueous solution of a strong acid (e.g., H₂SO₄ or HCl) and cool the mixture to 0-5°C in an ice bath. Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, ensuring the temperature remains below 5°C. Stir for an additional 30 minutes.
-
Cyanation: In a separate flask, prepare a solution of copper(I) cyanide (CuCN) and sodium cyanide (NaCN) in water. Cool this solution to 0°C.
-
Reaction: Slowly add the cold diazonium salt solution to the copper cyanide solution. Effervescence (evolution of N₂ gas) should be observed. Allow the reaction to warm to room temperature and stir for several hours.
-
Workup: Extract the reaction mixture with an organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
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Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Potential pathways for the formation of common impurities during synthesis.
Technical Support Center: Synthesis of 2-Bromo-6-methoxybenzonitrile
Welcome to the Technical Support Center for the synthesis of 2-Bromo-6-methoxybenzonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the synthesis of this important chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent method for the synthesis of this compound is the Sandmeyer reaction.[1][2][3] This involves the diazotization of the corresponding primary aromatic amine, 2-amino-6-methoxybenzonitrile, followed by a copper(I) bromide-mediated displacement of the diazonium group.
Q2: What are the primary byproducts I should expect in this synthesis?
The Sandmeyer reaction is known to generate several byproducts. The most common ones in this specific synthesis are:
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2-Hydroxy-6-methoxybenzonitrile: This phenol derivative is formed if the diazonium salt reacts with water in the reaction mixture.[4] This is more likely to occur at elevated temperatures.
-
Biaryl Compounds: These impurities arise from the coupling of two aryl radicals, which are intermediates in the Sandmeyer reaction mechanism.[1][2][5]
-
Azo Compounds: These can form if the diazonium salt couples with the unreacted starting amine (2-amino-6-methoxybenzonitrile) or other electron-rich aromatic species present.[4]
-
De-brominated product (6-methoxybenzonitrile): Reductive de-bromination can sometimes occur, leading to the loss of the bromine atom.
Q3: How critical is the temperature control during the diazotization and Sandmeyer reaction?
Temperature control is absolutely critical. Diazonium salts are thermally unstable and can readily decompose if the temperature is not kept low, typically between 0-5°C, during their formation and subsequent reaction.[4] Elevated temperatures significantly increase the rate of decomposition, leading to a higher proportion of the undesired 2-hydroxy-6-methoxybenzonitrile byproduct and a lower yield of the target compound.
Q4: Can I use a copper(II) salt instead of a copper(I) salt for the Sandmeyer reaction?
While the traditional Sandmeyer reaction utilizes copper(I) salts as the catalyst, some variations have been developed that use other transition metal salts, including copper(II). However, for the classic and most commonly employed Sandmeyer reaction to introduce a bromine atom, copper(I) bromide is the active and recommended catalyst.[1][2]
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Possible Cause | Troubleshooting Step |
| Incomplete Diazotization | Ensure the starting material, 2-amino-6-methoxybenzonitrile, is fully dissolved before adding sodium nitrite. Use a slight excess of sodium nitrite. Test for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess). |
| Premature Decomposition of the Diazonium Salt | Maintain a strict temperature control of 0-5°C throughout the diazotization and addition to the copper(I) bromide solution. Use the freshly prepared diazonium salt solution immediately. |
| Inefficient Sandmeyer Reaction | Ensure the copper(I) bromide is of high purity and freshly prepared if possible. Vigorous stirring is essential to ensure proper mixing of the diazonium salt solution with the copper(I) bromide solution. |
| Product Loss During Workup | Ensure complete extraction of the product from the aqueous layer using an appropriate organic solvent. Minimize losses during solvent removal and purification steps. |
Issue 2: High Percentage of 2-Hydroxy-6-methoxybenzonitrile Byproduct
| Possible Cause | Troubleshooting Step |
| Elevated Reaction Temperature | Strictly maintain the temperature of the diazotization and Sandmeyer reaction at 0-5°C using an ice-salt bath. |
| Prolonged Reaction Time | Use the diazonium salt solution immediately after its preparation. Do not let it stand for extended periods, even at low temperatures. |
| Excess Water in the Reaction Mixture | Use concentrated hydrobromic acid for the diazotization step to minimize the amount of water present. |
Issue 3: Presence of Dark, Tarry Byproducts
| Possible Cause | Troubleshooting Step |
| Decomposition of the Diazonium Salt | This is often due to localized heating. Ensure efficient stirring and slow, dropwise addition of the sodium nitrite solution. |
| Side Reactions of Aryl Radicals | Use a slight excess of the copper(I) bromide to efficiently trap the aryl radical intermediate and minimize radical-radical coupling reactions that can lead to polymeric materials. |
| Impure Starting Material | Ensure the 2-amino-6-methoxybenzonitrile is of high purity. Impurities can catalyze the decomposition of the diazonium salt. |
Experimental Protocols
A detailed experimental protocol for the synthesis of this compound via the Sandmeyer reaction is provided below.
Materials:
-
2-Amino-6-methoxybenzonitrile
-
Hydrobromic acid (48%)
-
Sodium nitrite
-
Copper(I) bromide
-
Dichloromethane (or other suitable organic solvent)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Ice
Procedure:
-
Diazotization:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2-amino-6-methoxybenzonitrile in 48% hydrobromic acid.
-
Cool the mixture to 0-5°C in an ice-salt bath with vigorous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature of the reaction mixture does not exceed 5°C.
-
After the addition is complete, stir the mixture for an additional 30 minutes at 0-5°C. The completion of diazotization can be checked with starch-iodide paper.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution or suspension of copper(I) bromide in 48% hydrobromic acid and cool it to 0-5°C.
-
Slowly add the cold diazonium salt solution to the stirred copper(I) bromide solution.
-
After the addition is complete, allow the reaction mixture to warm slowly to room temperature and then heat gently (e.g., to 40-50°C) until the evolution of nitrogen gas ceases.
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature and extract the product with dichloromethane.
-
Wash the combined organic layers with water and then with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.
-
Visualizations
Below are diagrams illustrating the key processes in the synthesis and troubleshooting of this compound.
Caption: Synthetic workflow for this compound.
Caption: Byproduct formation pathways.
References
Technical Support Center: TLC Analysis of 2-Bromo-6-methoxybenzonitrile Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Thin-Layer Chromatography (TLC) to monitor chemical reactions involving 2-Bromo-6-methoxybenzonitrile.
Frequently Asked Questions (FAQs)
Q1: What is the best way to visualize this compound and its derivatives on a TLC plate?
A1: As this compound is an aromatic compound, the most common and non-destructive visualization method is using a UV lamp at 254 nm.[1] Most commercial TLC plates contain a fluorescent indicator that will make the plate appear green under UV light, while UV-active compounds like aromatic molecules will appear as dark spots.[2] If spots are not visible under UV light, other methods can be employed. Staining with iodine vapor is a semi-destructive method that can visualize many organic compounds, often appearing as yellow-brown spots.[3] For more specific functional groups that may be present in your products, destructive stains like potassium permanganate (for oxidizable groups) or p-anisaldehyde (for a wide range of functional groups) can be used.[3]
Q2: How do I select an appropriate eluent (solvent system) for my TLC analysis?
A2: The choice of eluent depends on the polarity of your compounds. A good starting point for many organic reactions is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[4] For a Suzuki coupling reaction, a common eluent system is 4:1 hexanes:ethyl acetate.[5] The ideal eluent system should provide a retention factor (Rf) for your starting material between 0.2 and 0.8.[6] If your spots are too high on the plate (high Rf), the eluent is too polar; decrease the proportion of the polar solvent.[3] If your spots remain at the baseline (low Rf), the eluent is not polar enough; increase the proportion of the polar solvent.[3]
Q3: How often should I monitor my reaction using TLC?
A3: The frequency of TLC monitoring depends on the reaction rate.[7] For a new or unfamiliar reaction, it is advisable to take a TLC sample at the beginning of the reaction (t=0), and then at regular intervals (e.g., every 30-60 minutes). As the reaction progresses, the time between TLC spots can be extended. The goal is to observe the consumption of the starting material and the appearance of the product spot.[4]
Q4: What is a "co-spot" and why is it important?
A4: A co-spot is a lane on the TLC plate where you apply both the starting material and the reaction mixture at the same point.[8] This is crucial for accurately identifying the starting material spot in the reaction mixture, especially if the product has a very similar Rf value.[9] If the starting material is still present, the co-spot will appear as a single, potentially elongated spot. If the starting material is consumed, you will see two separate spots in the co-spot lane (the product from the reaction mixture and the pure starting material).
Troubleshooting Guide
| Problem | Potential Cause(s) | Solution(s) |
| Spots are streaking or elongated. | 1. Sample is too concentrated (overloaded).[2][10] 2. The compound is highly polar, acidic, or basic.[2] 3. Inappropriate solvent system.[10] | 1. Dilute the sample before spotting it on the TLC plate.[3] 2. For acidic compounds, add a few drops of acetic acid to the eluent. For basic compounds, add a few drops of triethylamine.[11] 3. Try a different, potentially more polar, solvent system.[10] |
| No spots are visible on the TLC plate. | 1. The sample is too dilute.[2][10] 2. The compound is not UV-active and a UV lamp is being used for visualization.[3] 3. The solvent level in the developing chamber was above the spotting line.[2][10] | 1. Concentrate the sample or spot the same location multiple times, allowing the solvent to dry between applications.[3][10] 2. Use a chemical stain (e.g., iodine, potassium permanganate) for visualization.[2] 3. Ensure the solvent level is below the baseline where the samples are spotted.[3] |
| Spots remain at the baseline (Rf ≈ 0). | 1. The eluent is not polar enough to move the compounds up the plate.[3] | 1. Increase the polarity of the eluent by increasing the proportion of the more polar solvent (e.g., change from 9:1 hexanes:ethyl acetate to 4:1).[3] |
| Spots run with the solvent front (Rf ≈ 1). | 1. The eluent is too polar for the compounds.[3] | 1. Decrease the polarity of the eluent by decreasing the proportion of the more polar solvent (e.g., change from 1:1 hexanes:ethyl acetate to 4:1).[3] |
| The solvent front is uneven or crooked. | 1. The TLC plate is touching the side of the developing chamber or the filter paper inside.[10] 2. The bottom edge of the TLC plate is not level. 3. The adsorbent on the plate is damaged or has flaked off at the edges.[11] | 1. Ensure the plate is centered in the chamber and not touching the sides.[10] 2. Make sure the plate rests flat on the bottom of the chamber. 3. Cut away any damaged parts of the plate before use.[11] |
Data Presentation: Exemplary Rf Values
The following table provides exemplary Retention Factor (Rf) values for this compound and a hypothetical Suzuki coupling product in different eluent systems on a standard silica gel TLC plate. These values are for illustrative purposes and may vary based on specific experimental conditions.
| Compound | Eluent System (Hexanes:Ethyl Acetate) | Exemplary Rf Value | Visualization |
| This compound | 9:1 | 0.45 | UV (254 nm) |
| This compound | 4:1 | 0.65 | UV (254 nm) |
| 6-methoxy-[1,1'-biphenyl]-2-carbonitrile (Hypothetical Product) | 9:1 | 0.30 | UV (254 nm) |
| 6-methoxy-[1,1'-biphenyl]-2-carbonitrile (Hypothetical Product) | 4:1 | 0.50 | UV (254 nm) |
Experimental Protocols
Detailed Methodology for TLC Monitoring of a Suzuki Coupling Reaction
This protocol describes the TLC analysis of a Suzuki coupling reaction between this compound and phenylboronic acid.
1. Materials:
-
TLC plates (silica gel 60 F254)[4]
-
Developing chamber with a lid
-
Capillary tubes for spotting[4]
-
Eluent: 4:1 Hexanes:Ethyl Acetate[5]
-
Reaction mixture aliquot
-
Solution of this compound in ethyl acetate (for reference)
-
UV Lamp (254 nm)
-
Pencil and ruler
2. TLC Plate Preparation:
-
Using a pencil, gently draw a straight line (the baseline or origin) approximately 1 cm from the bottom of the TLC plate.[12]
-
Mark three small, evenly spaced points on the baseline for spotting. Label them "SM" (Starting Material), "Co" (Co-spot), and "Rxn" (Reaction).[8]
3. Spotting the TLC Plate:
-
Using a capillary tube, apply a small spot of the starting material solution to the "SM" mark. The spot should be no more than 1-2 mm in diameter.[11]
-
Apply a spot of the starting material solution to the "Co" mark.
-
Using a new capillary tube, carefully withdraw a small aliquot from the reaction mixture.
-
Apply a spot of the reaction mixture directly on top of the starting material spot at the "Co" mark.
-
Apply a spot of the reaction mixture to the "Rxn" mark.
4. Developing the TLC Plate:
-
Pour the 4:1 hexanes:ethyl acetate eluent into the developing chamber to a depth of about 0.5 cm. Ensure the solvent level is below the baseline on your TLC plate.[8]
-
Place a piece of filter paper in the chamber to help saturate the atmosphere with solvent vapor. Close the lid and let it equilibrate for a few minutes.
-
Carefully place the spotted TLC plate into the chamber. Close the lid.
-
Allow the solvent to travel up the plate. Do not disturb the chamber during this time.
-
When the solvent front is about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil.[8]
5. Visualization and Analysis:
-
Allow the plate to dry completely.
-
View the plate under a UV lamp (254 nm).
-
Gently circle the visible spots with a pencil.
-
Calculate the Rf value for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).
-
Compare the "Rxn" lane to the "SM" lane. The disappearance of the starting material spot and the appearance of a new spot (with a different Rf) indicates the reaction is progressing.
Visualizations
Caption: A troubleshooting workflow for common TLC analysis issues.
Caption: A hypothetical Suzuki coupling reaction pathway monitored by TLC.
References
- 1. Chemistry Teaching Labs - Thin Layer Chromatography [chemtl.york.ac.uk]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. silicycle.com [silicycle.com]
- 4. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 5. home.sandiego.edu [home.sandiego.edu]
- 6. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 7. quora.com [quora.com]
- 8. Chromatography [chem.rochester.edu]
- 9. Chromatography [chem.rochester.edu]
- 10. bitesizebio.com [bitesizebio.com]
- 11. youtube.com [youtube.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Catalyst Selection for Efficient Cross-Coupling with 2-Bromo-6-methoxybenzonitrile
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides detailed information, troubleshooting advice, and experimental protocols for efficient cross-coupling reactions with 2-Bromo-6-methoxybenzonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when performing cross-coupling reactions with this compound?
A1: The primary challenges associated with this compound in cross-coupling reactions are due to its steric and electronic properties. The methoxy group at the ortho position creates significant steric hindrance around the bromine atom, which can impede the oxidative addition step in the catalytic cycle. Additionally, the methoxy group is electron-donating, which can also slow down oxidative addition. The nitrile group, while generally a spectator in C-Br bond activation, can potentially coordinate to the palladium catalyst, although this is less common than with more nucleophilic groups.
Q2: What general type of catalyst system is recommended for this substrate?
A2: For sterically hindered substrates like this compound, catalyst systems employing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are highly recommended. These ligands promote the formation of the active monoligated palladium(0) species, which is crucial for efficient oxidative addition to the sterically encumbered C-Br bond. Pre-formed palladium precatalysts incorporating these ligands are often preferred for their stability and reproducibility.
Q3: Which specific cross-coupling reactions are most suitable for functionalizing this compound?
A3: this compound is a versatile substrate for several key cross-coupling reactions, including:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or their esters.
-
Buchwald-Hartwig Amination: For the formation of C-N bonds with a wide range of amines.[1]
-
Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.[1]
Q4: Can the nitrile or methoxy group interfere with the catalysis?
A4: While the nitrile group is generally well-tolerated in palladium-catalyzed cross-coupling of aryl bromides, strong coordination to the metal center can in some cases lead to catalyst inhibition. The ortho-methoxy group can potentially act as a chelating group, which may influence the reactivity and selectivity of the reaction, sometimes in a beneficial way.[2][3]
Data Presentation: Catalyst Performance in Analogous Systems
Due to the limited availability of comprehensive comparative data for this compound, the following tables summarize catalyst performance for analogous sterically hindered or electronically similar substrates. This data can serve as a strong starting point for reaction optimization.
Table 1: Suzuki-Miyaura Coupling of Analogous Ortho-Substituted Aryl Bromides
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Coupling Partner | Reference |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | >95 | 4-Methylphenylboronic acid | [4] |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane | 100 | 18 | 92 | Phenylboronic acid | [5] |
| CataCXium A Pd G3 | - | K₃PO₄ | 2-MeTHF | 90 | 16 | 95 | Benzylboronic acid pinacol ester | [6] |
| Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | 85-95 | Phenylboronic acid | [7] |
Table 2: Buchwald-Hartwig Amination of Analogous Aryl Bromides
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Amine | Reference |
| Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | 18 | 95 | Morpholine | [5] |
| Pd(OAc)₂ | RuPhos | NaOtBu | Toluene | 100 | 18 | 98 | Aniline | [5] |
| Pd₂(dba)₂ | (rac)-BINAP | Cs₂CO₃ | THF | Reflux | 16 | 80 | (S)-3-Amino-2-methylpropan-1-ol | [8] |
| Pd/NHC | IPr | KOH | Dioxane | 100 | 12-24 | >95 | Various primary and secondary amines | [9] |
Table 3: Sonogashira Coupling of Analogous Aryl Bromides
| Catalyst System | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Alkyne | Reference |
| PdCl₂(PPh₃)₂ | CuI | Et₃N | Toluene | RT | 12 | >90 | Phenylacetylene | [1] |
| Pd(OAc)₂/PPh₃ | CuI | i-Pr₂NH | THF | 60 | 16 | High | Trimethylsilylacetylene | [1] |
| (NHC)-Pd | (NHC)-Cu | Et₃N | Acetonitrile | 80 | 1-4 | 49-95 | Various aryl alkynes | [10] |
| Pd(PhCN)₂Cl₂/P(t-Bu)₃ | - | Cs₂CO₃ | Dioxane | RT | 12 | 98 | Phenylacetylene |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling
This protocol is a general starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
K₃PO₄ (2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Water (0.5 mL)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, and K₃PO₄.
-
In a separate vial, weigh Pd(OAc)₂ and SPhos and add them to the Schlenk tube.
-
Add the degassed toluene and water to the tube.
-
Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Buchwald-Hartwig Amination
This protocol provides a general method for the Buchwald-Hartwig amination of this compound with a primary or secondary amine.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
Pd₂(dba)₃ (0.01 mmol, 1 mol%)
-
XPhos (0.03 mmol, 3 mol%)
-
NaOtBu (1.4 mmol, 1.4 equiv)
-
Anhydrous Toluene (5 mL)
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ and XPhos to a dry Schlenk tube.
-
Add the anhydrous toluene and stir for 5 minutes.
-
Add the amine, followed by this compound, and finally the NaOtBu.
-
Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Protocol 3: Sonogashira Coupling
This protocol is a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Terminal alkyne (1.2 mmol, 1.2 equiv)
-
PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%)
-
CuI (0.06 mmol, 6 mol%)
-
Triethylamine (Et₃N) (2.0 mmol, 2.0 equiv)
-
Anhydrous Toluene (5 mL)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Add anhydrous toluene and freshly distilled Et₃N.
-
Add the terminal alkyne dropwise to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. If the reaction is slow, gentle heating (40-60 °C) may be applied.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate, combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Troubleshooting Guides
Suzuki-Miyaura Coupling Troubleshooting
Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination Troubleshooting
Caption: Troubleshooting workflow for Buchwald-Hartwig amination.
Sonogashira Coupling Troubleshooting
Caption: Troubleshooting workflow for Sonogashira coupling.
Experimental Workflow Visualization
Caption: General experimental workflow for cross-coupling reactions.
References
- 1. 2-Bromo-6-piperidinobenzonitrile|CAS 1260649-11-3 [benchchem.com]
- 2. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Buchwald Phosphine Ligands for Cross Coupling [sigmaaldrich.com]
- 6. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 8. 2-Methoxy-6-(methylamino)benzonitrile|CAS 1332581-19-7 [benchchem.com]
- 9. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
Minimizing debromination in reactions with 2-Bromo-6-methoxybenzonitrile
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals minimize debromination, a common side reaction when working with 2-Bromo-6-methoxybenzonitrile.
Frequently Asked Questions (FAQs)
Q1: What is debromination and why is it a significant issue?
A1: Debromination is a side reaction where the bromine atom on this compound is replaced by a hydrogen atom, leading to the formation of 6-methoxybenzonitrile. This is problematic as it reduces the yield of the desired product, consumes starting material, and complicates the purification process by introducing a significant byproduct.
Q2: Why is this compound particularly susceptible to debromination?
A2: The electronic properties of the substituents on the aromatic ring influence its reactivity. The electron-withdrawing nature of the nitrile group and the electron-donating methoxy group, combined with potential steric hindrance at the ortho position, can affect the stability of reaction intermediates in catalytic cycles. In palladium-catalyzed reactions, this can make the competing hydrodehalogenation pathway more favorable under certain conditions.
Q3: In which common reactions is debromination of this compound a major concern?
A3: Debromination is most frequently encountered in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura couplings and Buchwald-Hartwig aminations. It can also occur during metal-halogen exchange reactions (lithiation) if the resulting organometallic intermediate is not trapped efficiently at low temperatures.
Troubleshooting Guide: Suzuki-Miyaura Coupling
This section addresses debromination issues during the formation of a new carbon-carbon bond using a palladium catalyst and an organoboron reagent.
Q: I am observing a large amount of 6-methoxybenzonitrile byproduct in my Suzuki coupling reaction. What are the primary causes?
A: Significant debromination in Suzuki couplings often stems from one or more of the following factors:
-
Inefficient Reductive Elimination: The final step of the catalytic cycle, where the product is formed, may be slow relative to competing side reactions.
-
Hydrodehalogenation: This is a competing pathway where an intermediate palladium complex reacts with a hydrogen source instead of the organoboron reagent.
-
Reaction Conditions: High temperatures, certain bases, or the presence of protic impurities can accelerate the debromination process.
Q: How can I adjust my experimental protocol to minimize the formation of the debrominated byproduct?
A: To suppress debromination, consider the following modifications:
-
Catalyst and Ligand Selection: Employ palladium catalysts with bulky, electron-rich phosphine ligands. Ligands like SPhos, XPhos, or other biarylphosphines are designed to promote rapid reductive elimination, outcompeting the hydrodehalogenation pathway.
-
Base Selection: The choice of base is critical. Weaker bases such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often preferred over stronger bases like cesium carbonate (Cs₂CO₃) or hydroxides, which can promote side reactions.[1][2]
-
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Often, temperatures between 80-100 °C are sufficient.
-
Solvent Purity: Use high-purity, anhydrous, and thoroughly degassed solvents to eliminate potential proton sources that contribute to hydrodehalogenation.
Data Presentation: Effect of Conditions on Suzuki Coupling
| Parameter | Condition A (High Debromination) | Condition B (Optimized) | Outcome |
| Catalyst | Pd(PPh₃)₄ | Pd₂(dba)₃ / SPhos | Bulky ligands accelerate reductive elimination. |
| Base | Cs₂CO₃ | K₃PO₄ | Milder bases can reduce side reactions. |
| Temperature | 120 °C | 90 °C | Lower temperatures decrease the rate of debromination. |
| Solvent | Toluene / H₂O | Dioxane / H₂O (degassed) | Rigorous degassing removes O₂ and potential H sources. |
| Typical Yield | 40-50% Desired Product | >85% Desired Product | Optimized conditions significantly improve product yield. |
Visualization: Suzuki Coupling Troubleshooting Workflow
References
Technical Support Center: Column Chromatography Purification of 2-Bromo-6-methoxybenzonitrile
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the column chromatography purification of 2-Bromo-6-methoxybenzonitrile. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the column chromatography purification of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Product does not elute from the column | The mobile phase is not polar enough to move the compound. | Gradually increase the polarity of the mobile phase. For a hexane/ethyl acetate system, incrementally increase the percentage of ethyl acetate. |
| The compound may have decomposed on the silica gel. | Test the stability of your compound on a small amount of silica gel before performing column chromatography. If it is unstable, consider using a different stationary phase like alumina. | |
| Product elutes too quickly (high Rf value) | The mobile phase is too polar. | Decrease the polarity of the mobile phase. For a hexane/ethyl acetate system, decrease the percentage of ethyl acetate. |
| Poor separation of product and impurities | The solvent system does not provide adequate resolution. | Optimize the solvent system by testing different ratios of solvents using Thin Layer Chromatography (TLC) before running the column. A gradient elution may be necessary to separate compounds with different polarities.[1][2] |
| The column was not packed properly, leading to channeling. | Ensure the silica gel is packed uniformly without any cracks or air bubbles. | |
| Streaking of the compound on TLC and column | The sample is overloaded. | Use a smaller amount of the crude product. |
| The compound has low solubility in the mobile phase. | Choose a solvent system in which your compound is more soluble. | |
| Product fractions are very dilute | The elution band has broadened. | A gradient elution can help to sharpen the elution bands of later eluting compounds.[1] |
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the column chromatography of this compound?
A1: A common mobile phase for the purification of moderately polar aromatic compounds is a mixture of hexane and ethyl acetate. Based on purification of similar compounds, a starting point of 10:1 hexane/ethyl acetate is a reasonable choice.[3] You should always optimize the solvent system using TLC first to achieve a target Rf value of approximately 0.2-0.3 for the desired product.
Q2: Should I use isocratic or gradient elution?
A2: The choice between isocratic and gradient elution depends on the separation of your target compound from its impurities on a TLC plate.[4][5][6]
-
Isocratic elution (constant solvent composition) is suitable if the Rf values of your product and the impurities are well-separated.
-
Gradient elution (gradually increasing solvent polarity) is recommended if there are multiple impurities with a range of polarities. This can improve separation and reduce elution time.[1][2]
Q3: My purified product is a yellow oil, but I expected a solid. What should I do?
A3: The presence of residual solvent or minor impurities can prevent crystallization. Ensure all solvent is removed under high vacuum. If it remains an oil, re-purification by column chromatography with a shallower gradient or a different solvent system may be necessary.
Q4: How can I identify the fractions containing my product?
A4: Collect fractions and spot each one on a TLC plate. Develop the plate in the same solvent system used for the column and visualize under a UV lamp. Combine the fractions that show a single spot corresponding to the Rf of your product.
Experimental Protocol: Column Chromatography of this compound
This protocol outlines a general procedure for the purification of this compound using silica gel column chromatography.
1. Preparation of the Column:
-
Select an appropriate size glass column based on the amount of crude material.
-
Securely clamp the column in a vertical position in a fume hood.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand on top of the plug.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 10:1 hexane/ethyl acetate).
-
Carefully pour the slurry into the column, avoiding the formation of air bubbles. Gently tap the column to ensure even packing.
-
Allow the silica gel to settle, and let the excess solvent drain until the solvent level is just above the silica gel surface.
-
Add a thin layer of sand on top of the silica gel bed to prevent disturbance during sample loading.
2. Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase).
-
Carefully apply the dissolved sample onto the top of the silica gel column using a pipette.
-
Allow the sample to adsorb onto the silica gel by draining the solvent until the liquid level is just at the top of the sand layer.
3. Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column.
-
Begin elution by opening the stopcock and applying gentle air pressure if necessary (flash chromatography).
-
Collect the eluent in a series of labeled test tubes or flasks.
-
If using a gradient elution, gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate).
4. Monitoring by Thin Layer Chromatography (TLC):
-
Spot a small aliquot from each collected fraction onto a TLC plate.
-
Develop the TLC plate in a suitable solvent system.
-
Visualize the spots under a UV lamp.
-
Combine the fractions that contain the pure this compound.
5. Isolation of Pure Product:
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to obtain the purified product.
Data Presentation
Table 1: Example TLC Data for Method Development
| Solvent System (Hexane:Ethyl Acetate) | Rf of this compound (Product) | Rf of Impurity A (Less Polar) | Rf of Impurity B (More Polar) |
| 20:1 | 0.15 | 0.35 | 0.05 |
| 10:1 | 0.28 | 0.55 | 0.12 |
| 5:1 | 0.45 | 0.70 | 0.25 |
Note: The 10:1 ratio provides good separation with the product at an ideal Rf value for column chromatography.
Visualization
Caption: Troubleshooting workflow for column chromatography purification.
References
Validation & Comparative
A Comparative Guide to the Reactivity of 2-Bromo- vs. 2-Chloro-6-methoxybenzonitrile for Pharmaceutical and Agrochemical Synthesis
For researchers, scientists, and professionals in drug development and agrochemical research, the selection of appropriate starting materials is a critical factor influencing the efficiency and success of a synthetic route. This guide provides an in-depth comparison of the reactivity of 2-bromo-6-methoxybenzonitrile and 2-chloro-6-methoxybenzonitrile, two key intermediates in the synthesis of a wide range of biologically active molecules.
The choice between an aryl bromide and an aryl chloride can significantly impact reaction conditions, catalyst selection, and overall yield. This comparison focuses on three widely utilized transformations in modern organic synthesis: Suzuki-Miyaura cross-coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution.
Executive Summary of Reactivity Comparison
In general, the carbon-bromine bond is weaker than the carbon-chlorine bond, leading to higher reactivity for the bromo derivative in palladium-catalyzed cross-coupling reactions. This often translates to milder reaction conditions, lower catalyst loadings, and faster reaction times for this compound compared to its chloro counterpart. However, the chloro derivative offers advantages in terms of cost and availability, making it an attractive option for large-scale synthesis, provided that suitable catalytic systems are employed.
Quantitative Data Comparison
The following table summarizes representative experimental data for the Suzuki-Miyaura, Buchwald-Hartwig, and nucleophilic aromatic substitution reactions of 2-bromo- and 2-chloro-6-methoxybenzonitrile. It is important to note that direct, side-by-side comparative studies are not always available in the literature. Therefore, the data presented here is a compilation from various sources to illustrate the general reactivity trends.
| Reaction Type | Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Suzuki-Miyaura Coupling | This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | ~95% (estimated) |
| Suzuki-Miyaura Coupling | 2-Chloro-6-methoxybenzonitrile | Phenylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | 1,4-Dioxane | 100 | 18 | ~85% (estimated) |
| Buchwald-Hartwig Amination | This compound | Aniline | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 80 | 4 | ~90% (estimated) |
| Buchwald-Hartwig Amination | 2-Chloro-6-methoxybenzonitrile | Aniline | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 110 | 18 | ~85% (estimated) |
| Nucleophilic Aromatic Substitution | This compound | Sodium Methoxide | - | - | Methanol | Reflux | 24 | Moderate |
| Nucleophilic Aromatic Substitution | 2-Chloro-6-methoxybenzonitrile | Sodium Methoxide | - | - | Methanol | 10-100 | 0.5-20 | High |
Note: Yields are approximate and based on representative procedures for similar substrates, as direct comparative data for these specific reactions is limited in publicly available literature.
Experimental Protocols
Detailed methodologies for the key reactions are provided below. These protocols are intended as a starting point and may require optimization for specific applications.
Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
This protocol describes a typical procedure for the palladium-catalyzed cross-coupling of an aryl bromide with a boronic acid.
Materials:
-
This compound
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water (degassed)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a round-bottom flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol, 3 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add toluene (10 mL) and degassed water (2 mL) to the flask.
-
Heat the reaction mixture to 100 °C and stir vigorously for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination of 2-Chloro-6-methoxybenzonitrile with Aniline
This protocol outlines a general procedure for the palladium-catalyzed amination of an aryl chloride.
Materials:
-
2-Chloro-6-methoxybenzonitrile
-
Aniline
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and NaOtBu (1.4 mmol) to an oven-dried Schlenk tube.
-
Add 2-chloro-6-methoxybenzonitrile (1.0 mmol) and aniline (1.2 mmol).
-
Add anhydrous, degassed toluene (5 mL) via syringe.
-
Seal the tube and heat the reaction mixture to 110 °C for 18 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by column chromatography to obtain the desired product.
Protocol 3: Nucleophilic Aromatic Substitution of 2-Chloro-6-methoxybenzonitrile with Sodium Methoxide
This protocol is based on a patented procedure for the synthesis of 2,6-dialkoxybenzonitriles.[1]
Materials:
-
2-Chloro-6-methoxybenzonitrile
-
Sodium methoxide
-
Anhydrous methanol
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry reaction flask under an inert atmosphere, add anhydrous methanol.
-
Carefully add sodium metal in portions to generate sodium methoxide in situ, or add commercially available sodium methoxide.
-
Add 2-chloro-6-methoxybenzonitrile (1.0 equiv) to the sodium methoxide solution in methanol. The molar ratio of alkoxide to the starting material can range from 1:1 to 4.4:1.[1]
-
Stir the reaction mixture at a temperature between 10 °C and 100 °C for 0.5 to 20 hours.[1]
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the mixture to room temperature and carefully quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure to obtain the crude product, which can be further purified by recrystallization or column chromatography.
Visualizing Reaction Pathways and Workflows
To further clarify the processes involved, the following diagrams illustrate a typical Suzuki-Miyaura catalytic cycle and a general experimental workflow for a cross-coupling reaction.
Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: A general experimental workflow for a palladium-catalyzed cross-coupling reaction.
Conclusion
The choice between this compound and 2-chloro-6-methoxybenzonitrile depends on a balance of reactivity, cost, and the specific requirements of the synthetic target. The bromo derivative generally offers higher reactivity, allowing for milder conditions in cross-coupling reactions. In contrast, the chloro analog is a more economical choice for large-scale production, though it may necessitate more robust catalytic systems and harsher conditions. For nucleophilic aromatic substitution, the chloro derivative can be highly effective, particularly with strong nucleophiles. This guide provides the foundational data and protocols to assist researchers in making an informed decision for their specific synthetic needs.
References
A Researcher's Guide to Spectroscopic Differentiation of Bromo-methoxy-benzonitrile Isomers
The unambiguous identification of positional isomers is a critical challenge in chemical synthesis, drug development, and materials science. Bromo-methoxy-benzonitrile isomers, sharing the same molecular formula (C₈H₆BrNO) and weight, present a classic analytical puzzle that can be solved through a systematic multi-technique spectroscopic approach. This guide provides a comparative analysis of how Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman Spectroscopy, and Mass Spectrometry (MS) can be employed to distinguish between these closely related compounds.
Comparative Spectroscopic Data
The key to differentiating bromo-methoxy-benzonitrile isomers lies in how the relative positions of the bromo, methoxy, and nitrile substituents on the benzene ring create unique electronic environments. These differences manifest as distinct signals in various spectroscopic analyses. The following tables summarize quantitative data for a selection of isomers, compiled from spectral databases.
Table 1: ¹H NMR Spectral Data Comparison (400 MHz, CDCl₃)
| Isomer | δ (ppm), Multiplicity (J in Hz), Assignment |
| 3-Bromo-4-methoxybenzonitrile | 7.78 (d, J=2.2 Hz, H-2), 7.57 (dd, J=8.6, 2.2 Hz, H-6), 6.95 (d, J=8.6 Hz, H-5), 3.91 (s, 3H, -OCH₃) |
| 5-Bromo-2-methoxybenzonitrile | 7.64 (dd, J=8.8, 2.5 Hz, H-4), 7.58 (d, J=2.5 Hz, H-6), 6.92 (d, J=8.8 Hz, H-3), 3.92 (s, 3H, -OCH₃) |
| 2-Bromo-5-methoxybenzonitrile | 7.59 (d, J=8.8 Hz, H-3), 7.21 (d, J=2.9 Hz, H-6), 7.00 (dd, J=8.8, 2.9 Hz, H-4), 3.82 (s, 3H, -OCH₃) |
| 4-Bromo-2-methoxybenzonitrile | 7.45 (d, J=8.3 Hz, H-6), 7.23 (d, J=1.8 Hz, H-3), 7.14 (dd, J=8.3, 1.8 Hz, H-5), 3.92 (s, 3H, -OCH₃) |
Note: Proton assignments are based on predicted splitting patterns and substituent effects. Actual assignments may require 2D NMR techniques for confirmation.
Table 2: ¹³C NMR Spectral Data Comparison (100 MHz, CDCl₃)
| Isomer | δ (ppm) |
| 3-Bromo-4-methoxybenzonitrile | 161.4, 135.2, 134.1, 117.2, 112.5, 111.9, 104.9, 56.7 |
| 5-Bromo-2-methoxybenzonitrile | 160.8, 136.7, 135.8, 117.8, 116.2, 114.3, 104.5, 56.6 |
| 2-Bromo-5-methoxybenzonitrile | 159.0, 135.9, 122.9, 119.5, 116.7, 115.8, 105.1, 56.0 |
| 4-Bromo-2-methoxybenzonitrile | 161.9, 134.2, 124.9, 122.1, 116.1, 115.9, 105.8, 56.7 |
Note: Assignments correspond to the carbons of the molecule, including the aromatic, nitrile, and methoxy carbons.
Table 3: Key Infrared (IR) and Raman Frequencies (cm⁻¹)
| Isomer | C≡N Stretch | C-O Stretch (Aromatic Ether) | C-H Out-of-Plane Bending |
| 3-Bromo-4-methoxybenzonitrile [1] | ~2230 | ~1260, ~1020 | Highly specific pattern in 900-650 region |
| 2-Bromo-5-methoxybenzonitrile [2] | ~2225 | ~1250, ~1030 | Highly specific pattern in 900-650 region |
| 4-Bromo-benzonitrile (Reference) [3] | ~2220 | N/A | Highly specific pattern in 900-650 region |
Note: The C-H out-of-plane bending vibrations in the fingerprint region are highly diagnostic for substitution patterns but require reference spectra for definitive assignment.
Experimental Workflow for Isomer Differentiation
The logical process for identifying an unknown bromo-methoxy-benzonitrile isomer involves a sequence of spectroscopic analyses, each providing a crucial piece of the structural puzzle.
Caption: Workflow for the spectroscopic identification of isomers.
Detailed Analysis and Interpretation
-
Mass Spectrometry (MS): The primary role of MS is to confirm the molecular weight (212.04 g/mol ) and elemental formula. A key diagnostic feature is the isotopic pattern of bromine. Due to the nearly equal natural abundance of ⁷⁹Br and ⁸¹Br isotopes, the mass spectrum will exhibit two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost identical intensity. This immediately confirms the presence of a single bromine atom in the molecule.
-
Infrared (IR) and Raman Spectroscopy: These techniques are excellent for functional group identification.[4] All isomers will show a sharp, strong absorption band around 2220-2230 cm⁻¹ characteristic of the nitrile (-C≡N) stretching vibration.[4] The presence of the methoxy group is confirmed by C-O stretching bands. The most significant utility of IR for isomer differentiation lies in the "fingerprint region" (below 1600 cm⁻¹), particularly the C-H out-of-plane bending vibrations between 900-650 cm⁻¹. The pattern of these bands is highly dependent on the substitution pattern of the aromatic ring, providing a unique fingerprint for each isomer.
-
¹H NMR Spectroscopy: This is arguably the most powerful technique for differentiating these positional isomers. The chemical shift, multiplicity (splitting pattern), and coupling constants of the three aromatic protons are uniquely defined by the positions of the electron-withdrawing (-Br, -CN) and electron-donating (-OCH₃) groups. For instance, a proton ortho to the bromine atom will experience a different electronic environment than one ortho to the methoxy group, resulting in a different chemical shift. The singlet corresponding to the three methoxy (-OCH₃) protons will be present in all isomers, but its exact chemical shift will be subtly influenced by the overall electronic structure of the ring.[4]
-
¹³C NMR Spectroscopy: Complementing the ¹H NMR data, ¹³C NMR provides information about the carbon skeleton.[4] Each unique carbon atom in the molecule gives a distinct signal. The chemical shifts of the six aromatic carbons are highly sensitive to the substituent effects. The carbon atom attached to the bromine will be significantly shifted compared to the one attached to the methoxy group. The nitrile carbon appears characteristically downfield (typically >115 ppm), while the methoxy carbon signal will be observed around 55-60 ppm.[4][5] The unique pattern of the six aromatic carbon signals provides a robust confirmation of the specific isomeric structure.
Experimental Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the bromo-methoxy-benzonitrile isomer in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube.
-
Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Obtain the proton spectrum using a standard pulse sequence. Typical parameters include a spectral width of 12-15 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise.
-
¹³C NMR Acquisition: Obtain the carbon spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, more scans (e.g., 1024 or more) and a longer relaxation delay may be required. The spectral width is typically set to 220-240 ppm.
2. Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Ensure good contact between the sample and the crystal.
-
Sample Preparation (KBr Pellet): Alternatively, grind ~1 mg of the sample with ~100 mg of dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Acquisition: Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹.[2] Collect a background spectrum of the empty ATR crystal or a pure KBr pellet first, which is then automatically subtracted from the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
3. Mass Spectrometry (MS)
-
Instrumentation: Use a mass spectrometer equipped with an Electron Ionization (EI) source coupled to a suitable analyzer (e.g., Quadrupole or Time-of-Flight).
-
Sample Introduction: Introduce the sample via a direct insertion probe or, if coupled with Gas Chromatography (GC-MS), via GC injection.
-
Acquisition: Acquire the mass spectrum over a mass range of m/z 50-300. For EI, use a standard ionization energy of 70 eV. Observe the molecular ion region carefully to identify the characteristic [M]⁺ and [M+2]⁺ peaks indicative of a bromine-containing compound.
Conclusion
The differentiation of bromo-methoxy-benzonitrile isomers, while challenging, is readily achievable through the systematic application of modern spectroscopic techniques. While Mass Spectrometry confirms the elemental composition and the presence of bromine, and IR/Raman spectroscopy identifies key functional groups, it is the detailed analysis of ¹H and ¹³C NMR spectra that provides the definitive evidence to distinguish between positional isomers. The unique chemical shifts and coupling patterns in NMR serve as a structural fingerprint, allowing for the unambiguous assignment of the substitution pattern on the aromatic ring. By combining these methods, researchers can confidently elucidate the precise structure of their synthesized or isolated compounds.
References
A Comparative Analysis of the Biological Activities of 2-Bromo-6-methoxybenzonitrile and 2-Bromo-6-hydroxybenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the known and potential biological activities of two structurally related benzonitrile derivatives: 2-Bromo-6-methoxybenzonitrile and 2-Bromo-6-hydroxybenzonitrile. While direct comparative experimental data for these two specific compounds is limited in publicly available literature, this document synthesizes information on their chemical properties and the biological activities of closely related analogues to offer insights for future research and drug development endeavors.
Physicochemical Properties
A molecule's biological activity is intrinsically linked to its physicochemical properties. The primary difference between the two title compounds is the substitution at the 6-position of the benzonitrile ring: a methoxy (-OCH₃) group in this compound and a hydroxyl (-OH) group in 2-Bromo-6-hydroxybenzonitrile. This seemingly minor structural change can significantly impact properties such as lipophilicity, hydrogen bonding capacity, and metabolic stability, thereby influencing how each compound interacts with biological systems.
| Property | This compound | 2-Bromo-6-hydroxybenzonitrile |
| Molecular Formula | C₈H₆BrNO | C₇H₄BrNO[1] |
| Molecular Weight | 212.04 g/mol | 198.02 g/mol [1] |
| Structure | ||
| Hydrogen Bond Donor/Acceptor | Donor: 0, Acceptor: 2 | Donor: 1, Acceptor: 2 |
| Predicted LogP | 2.7 | 2.5[1] |
Biological Activity Profile: An Indirect Comparison
Due to the scarcity of direct comparative studies, the following sections discuss the potential biological activities based on data from structurally similar compounds.
Antimicrobial Activity
Phenolic compounds and halogenated aromatics are well-documented for their antimicrobial properties. The hydroxyl group in 2-Bromo-6-hydroxybenzonitrile, in particular, suggests a potential for antimicrobial action, as phenolic compounds can disrupt microbial cell membranes.
While no specific antimicrobial data for the two title compounds were found, derivatives of N-(2-bromo-phenyl)-2-hydroxy-benzamide have been tested against various fungal species, showing Minimum Inhibitory Concentration (MIC) values ranging from 0.3 to 5.0 mg/mL. This suggests that the bromo-hydroxyphenyl moiety can be a pharmacophore for antimicrobial activity.
Cytotoxicity and Potential Anticancer Activity
The cytotoxicity of various substituted benzonitriles and brominated compounds against cancer cell lines has been reported. The mechanism of action often involves the induction of apoptosis. For instance, various 2-benzylidene-6-(nitrobenzylidene)cyclohexanones have demonstrated low micromolar CC₅₀ values against oral squamous cell carcinomas and promyelocytic leukemia cells. While structurally different, these compounds share the presence of a substituted benzene ring, suggesting that the core structures of the title compounds may also possess cytotoxic potential.
Anti-inflammatory and Enzyme Inhibition Activity
Phenolic compounds are known to exhibit anti-inflammatory properties, often through the inhibition of enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX). Derivatives of 2-hydroxybenzonitrile have been investigated for their potential to inhibit COX-2. While direct data on the title compounds is unavailable, a structurally related compound, diethyl 3-(4-cyanobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate, has an IC₅₀ of 5.84 µM for COX-2. This indicates that the benzonitrile scaffold can be a basis for designing enzyme inhibitors.
Experimental Protocols
For researchers wishing to investigate the biological activities of these compounds, the following are detailed protocols for standard assays.
Minimum Inhibitory Concentration (MIC) Assay - Broth Microdilution Method
This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Materials:
-
Test compounds (this compound or 2-Bromo-6-hydroxybenzonitrile)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer
-
Iodonitrotetrazolium chloride (INT) solution (optional, for easier visualization)
Procedure:
-
Preparation of Inoculum: Culture the bacterial strain in MHB overnight at 37°C. Dilute the culture to achieve a standardized concentration (e.g., 1 x 10⁶ CFU/mL).
-
Compound Dilution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in MHB in the wells of a 96-well plate.
-
Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria in MHB without compound) and a negative control (MHB only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity. If using INT, add the solution to each well and incubate for a further 30 minutes. A color change to pink/red indicates bacterial growth.
MTT Assay for Cytotoxicity
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a desired density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilizing agent to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay measures the ability of a compound to inhibit the peroxidase activity of COX enzymes.
Materials:
-
Recombinant human COX-1 and COX-2 enzymes
-
Assay buffer
-
Heme cofactor
-
Arachidonic acid (substrate)
-
Fluorometric probe (e.g., ADHP)
-
Test compounds
-
96-well black plates
-
Fluorometric microplate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of the enzymes, substrate, cofactor, and probe in the assay buffer.
-
Compound Incubation: Add the test compounds at various concentrations to the wells of the 96-well plate.
-
Enzyme Addition: Add the COX enzyme to each well and incubate for a short period.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid.
-
Fluorescence Measurement: Immediately measure the fluorescence in a kinetic mode.
-
Data Analysis: Calculate the rate of reaction and determine the percent inhibition for each compound concentration to calculate the IC₅₀ value.
Potential Signaling Pathways
The biological effects of small molecules are often mediated through their interaction with specific cellular signaling pathways. Based on the activities of related phenolic and benzonitrile compounds, this compound and 2-Bromo-6-hydroxybenzonitrile could potentially modulate pathways involved in inflammation, cell survival, and apoptosis.
References
A Comparative Analysis of Catalysts for Suzuki Coupling with 2-Bromo-6-methoxybenzonitrile
For Researchers, Scientists, and Drug Development Professionals: A Guide to Catalyst Selection for the Synthesis of Biaryl Benzonitriles
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. A key application of this reaction is the synthesis of substituted biaryls, which are prevalent scaffolds in pharmaceuticals and functional materials. The coupling of sterically hindered substrates like 2-Bromo-6-methoxybenzonitrile presents a significant challenge due to the electronic and steric hindrance around the reaction center, which can impede the catalytic cycle. The selection of an appropriate catalyst system is therefore critical to achieving high yields and reaction efficiency.
This guide provides a comparative analysis of various palladium-based catalyst systems for the Suzuki coupling of this compound with arylboronic acids. While direct comparative studies on this specific substrate are limited, this guide draws upon experimental data from analogous sterically hindered systems to provide a reliable framework for catalyst selection and reaction optimization.
Performance Comparison of Catalytic Systems
The efficiency of the Suzuki coupling of this compound is highly dependent on the choice of palladium catalyst and, crucially, the associated ligand. For sterically hindered substrates, bulky and electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands are often required to facilitate the key steps of the catalytic cycle, particularly the oxidative addition. Below is a summary of the performance of representative catalyst systems under typical reaction conditions.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Expected Yield (%) | Notes |
| System 1: Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | >90 | A highly effective and commonly used system for sterically hindered aryl bromides.[1] |
| System 2: Pd₂(dba)₃ / XPhos | XPhos | K₃PO₄ | Dioxane/H₂O | 100-110 | 12-24 | >90 | XPhos is another bulky biaryl phosphine ligand known for its high reactivity in challenging couplings. |
| System 3: Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Dioxane/H₂O | 90-100 | 12-24 | 60-80 | A traditional catalyst, often less effective for sterically hindered substrates compared to modern systems.[1] |
| System 4: PEPPSI™-IPr | IPr (NHC) | K₂CO₃ | t-BuOH or Dioxane | 80-100 | 6-12 | >95 | N-heterocyclic carbene (NHC) ligands offer high stability and activity, often leading to excellent yields with lower catalyst loading. |
Note: The expected yields are based on data from Suzuki couplings of structurally similar, sterically hindered 2-bromoaryl compounds and serve as a strong indication of performance for this compound. Optimization for the specific substrate is recommended.
Experimental Protocols
Detailed methodologies for the Suzuki coupling of this compound using the compared catalyst systems are provided below. These protocols are based on established procedures for structurally analogous substrates.
Protocol 1: Suzuki Coupling using Pd(OAc)₂ / SPhos
This system utilizes a bulky and electron-rich phosphine ligand (SPhos) which is particularly effective for sterically demanding substrates.[1]
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Water (0.5 mL)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and potassium phosphate.
-
In a separate vial, weigh palladium(II) acetate and SPhos and add them to the Schlenk flask.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add degassed toluene and water via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Suzuki Coupling using PEPPSI™-IPr
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
PEPPSI™-IPr catalyst (0.02 mmol, 2 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)
-
tert-Butanol (5 mL)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, potassium carbonate, and the PEPPSI™-IPr catalyst.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add degassed tert-butanol via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 6-12 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizing the Process
To better understand the experimental process and the underlying chemical transformations, the following diagrams have been generated.
References
A Comparative Guide to the Synthetic Routes of 2-Bromo-6-methoxybenzonitrile
For researchers and professionals in drug development and organic synthesis, the efficient and reliable synthesis of key intermediates is paramount. 2-Bromo-6-methoxybenzonitrile is a valuable building block in the preparation of various pharmaceutical and agrochemical compounds. This guide provides a comparative analysis of alternative synthetic routes to this target molecule, offering detailed experimental protocols and quantitative data to aid in the selection of the most suitable method based on laboratory-specific constraints and objectives.
Comparison of Synthetic Routes
Two primary synthetic strategies for the preparation of this compound are outlined below: a direct approach via a Sandmeyer reaction and a multi-step route commencing with the bromination of 2-methoxybenzaldehyde. Each route presents distinct advantages and disadvantages in terms of starting material availability, reaction complexity, and overall efficiency.
| Parameter | Route A: Sandmeyer Reaction | Route B: From 2-Methoxybenzaldehyde |
| Starting Material | 2-Amino-6-methoxybenzonitrile | 2-Methoxybenzaldehyde |
| Key Intermediates | Aryl diazonium salt | 2-Bromo-6-methoxybenzaldehyde, 2-Bromo-6-methoxybenzaldehyde oxime |
| Reagents | NaNO₂, HBr, CuBr | N-Bromosuccinimide (NBS), Hydroxylamine, Acetic anhydride |
| Reaction Steps | 1 | 3 |
| Reported Yield | Good to Excellent (estimated 70-85%) | Moderate to Good (estimated 50-70% over 3 steps) |
| Purity | Generally high after purification | Variable, requires purification at each step |
| Scalability | Good, but diazonium salts can be unstable | Good, reactions are generally robust |
| Advantages | Direct, fewer steps | Readily available and less expensive starting material |
| Disadvantages | Starting material can be costly, diazonium salts require careful handling | Longer reaction sequence, potentially lower overall yield |
Experimental Protocols
Route A: Sandmeyer Reaction of 2-Amino-6-methoxybenzonitrile
This route provides a direct conversion of the amino group to a bromide via a diazonium salt intermediate. The Sandmeyer reaction is a classic and reliable method for the synthesis of aryl halides from anilines.[1][2][3][4][5]
Step 1: Diazotization and Sandmeyer Reaction
-
In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 2-amino-6-methoxybenzonitrile (1.0 eq) in a mixture of 48% hydrobromic acid (HBr) and water.
-
Cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (NaNO₂, 1.1 eq) in water dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution for an additional 30 minutes at 0-5 °C.
-
In a separate flask, prepare a solution of copper(I) bromide (CuBr, 1.2 eq) in 48% HBr.
-
Slowly add the cold diazonium salt solution to the CuBr solution.
-
Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C until the evolution of nitrogen gas ceases.
-
Cool the mixture to room temperature and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Route B: Multi-step Synthesis from 2-Methoxybenzaldehyde
This alternative route begins with the bromination of the more readily available 2-methoxybenzaldehyde, followed by conversion of the aldehyde functionality to a nitrile.
Step 1: Bromination of 2-Methoxybenzaldehyde
-
Dissolve 2-methoxybenzaldehyde (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile.
-
Add N-bromosuccinimide (NBS, 1.1 eq) portion-wise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into water and extract the product with an organic solvent.
-
Wash the organic layer, dry it, and concentrate it to yield crude 2-bromo-6-methoxybenzaldehyde, which can be purified by chromatography or used directly in the next step.
Step 2: Formation of 2-Bromo-6-methoxybenzaldehyde Oxime
-
Dissolve the crude 2-bromo-6-methoxybenzaldehyde from the previous step in a mixture of ethanol and pyridine.
-
Add hydroxylamine hydrochloride (1.2 eq) and stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Remove the solvent under reduced pressure and add water to the residue.
-
Extract the oxime product with an organic solvent, wash, dry, and concentrate to yield the crude oxime.
Step 3: Dehydration of the Oxime to this compound
-
Reflux the crude 2-bromo-6-methoxybenzaldehyde oxime in acetic anhydride for 2-4 hours.
-
Cool the reaction mixture and pour it onto ice water.
-
Extract the product with an organic solvent.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry and concentrate.
-
Purify the residue by column chromatography to obtain this compound.
Synthetic Route Selection Workflow
The choice between these synthetic routes will depend on several factors, including the cost and availability of starting materials, the desired scale of the synthesis, and the laboratory's capabilities for handling specific reagents and intermediates. The following diagram illustrates a logical workflow for this decision-making process.
Caption: Decision workflow for selecting a synthetic route.
References
Comparative Analysis of 1H and 13C NMR Spectra: 2-Bromo-6-methoxybenzonitrile and a Plausible Precursor
A detailed guide for researchers, scientists, and drug development professionals on the spectroscopic characteristics of 2-Bromo-6-methoxybenzonitrile and its potential synthetic precursor, 2-Amino-6-methoxybenzonitrile. This guide provides a comparative analysis based on predicted NMR data, supported by experimental data from structurally related compounds, to facilitate the identification and characterization of these molecules in a research and development setting.
While direct experimental ¹H and ¹³C NMR spectral data for this compound is not widely available in the public domain, this guide offers a comprehensive comparison based on established NMR principles and available data for analogous compounds. For the purpose of this guide, we will compare the predicted spectral data of this compound with that of a plausible precursor, 2-Amino-6-methoxybenzonitrile. The transformation from an amino group to a bromo group is a common synthetic step, often achieved through a Sandmeyer reaction, making this a relevant comparison for synthetic chemists.
Data Presentation: Predicted NMR Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound and 2-Amino-6-methoxybenzonitrile. These predictions are derived from the analysis of substituent effects on the benzonitrile core, drawing upon data from similar compounds found in the literature.[1][2]
Table 1: Predicted ¹H NMR Spectral Data Comparison
| Compound | Aromatic Protons (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Methoxy Protons (δ, ppm) | Amino Protons (δ, ppm) | Solvent |
| This compound | ~7.6 (H4), ~7.2 (H3), ~7.0 (H5) | t, d, d | ~8.0, ~8.0, ~8.0 | ~3.9 | - | CDCl₃ |
| 2-Amino-6-methoxybenzonitrile | ~7.3 (H4), ~6.3 (H3), ~6.2 (H5) | t, d, d | ~8.0, ~8.0, ~8.0 | ~3.8 | ~4.5 (br s) | CDCl₃ |
Table 2: Predicted ¹³C NMR Spectral Data Comparison
| Compound | C1 (C-CN) | C2 (C-Br/NH₂) | C3 | C4 | C5 | C6 (C-OCH₃) | CN | OCH₃ | Solvent |
| This compound | ~118 | ~115 | ~135 | ~125 | ~112 | ~160 | ~117 | ~56 | CDCl₃ |
| 2-Amino-6-methoxybenzonitrile | ~100 | ~150 | ~133 | ~110 | ~105 | ~162 | ~119 | ~55 | CDCl₃ |
Experimental Protocols
A general protocol for acquiring high-quality ¹H and ¹³C NMR spectra is provided below. Specific parameters may need to be optimized based on the instrument and sample concentration.[3]
Sample Preparation:
-
Weigh 5-10 mg of the solid sample and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Ensure the sample is fully dissolved to avoid issues with shimming.
¹H NMR Spectroscopy:
-
Instrument: 400 MHz or higher field NMR spectrometer.
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: Typically -2 to 12 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16, depending on the sample concentration.
-
Temperature: 298 K.
¹³C NMR Spectroscopy:
-
Instrument: 400 MHz or higher field NMR spectrometer.
-
Pulse Program: Proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: Typically 0 to 220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, as the ¹³C nucleus is less sensitive.
-
Temperature: 298 K.
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the spectrum manually.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum.
Mandatory Visualization
The following diagram illustrates the proposed synthetic pathway from 2-Amino-6-methoxybenzonitrile to this compound and the subsequent NMR analysis.
References
Cytotoxicity of Brominated and Methoxy-Substituted Benzonitrile Derivatives: A Comparative Analysis
A comprehensive review of existing literature reveals a notable absence of direct comparative studies on the cytotoxicity of 2-Bromo-6-methoxybenzonitrile derivatives. Despite extensive searches, specific experimental data detailing the cytotoxic effects of a series of these compounds against various cancer cell lines is not publicly available. This guide, therefore, presents a comparative analysis of structurally related compounds, focusing on derivatives of benzonitrile and other aromatic systems featuring bromo- and methoxy-substitutions. The data herein is intended to provide researchers and drug development professionals with insights into the potential structure-activity relationships that may inform the design and evaluation of novel this compound derivatives as potential cytotoxic agents.
The following sections summarize quantitative cytotoxicity data for representative series of related compounds, detail the experimental methodologies employed in these studies, and provide visualizations of experimental workflows.
Comparative Cytotoxicity Data
The cytotoxic activity of various substituted benzonitrile and related aromatic derivatives is presented below. It is crucial to note that these compounds are not direct derivatives of this compound, and thus the data should be interpreted as indicative of general trends for this class of molecules.
Methoxy-Substituted Phenylacrylonitrile Derivatives
A study on methoxy-substituted phenylacrylonitrile derivatives revealed varying cytotoxic effects against the MCF-7 breast cancer cell line.
| Compound ID | Substitution Pattern | Cell Line | IC50 (µM)[1] |
| 2a | 2-methoxy | MCF-7 | 44[1] |
| 2b | 3-methoxy | MCF-7 | 34[1] |
| 2c | 4-methoxy | MCF-7 | Moderately active, IC50 not specified[1] |
N-(5-methoxyphenyl)-4-methoxybenzenesulphonamide Derivatives
A series of N-(5-methoxyphenyl)-4-methoxybenzenesulphonamides with additional bromo and methoxy substitutions were evaluated for their cytotoxicity against HeLa, HT-29, and MCF7 human tumor cell lines. Several compounds exhibited sub-micromolar activity. The data highlights the significant impact of substitution patterns on cytotoxic potency.
| Compound ID | R1 | R2 | R3 | R4 | R5 | Cell Line | IC50 (µM) |
| 1 | H | H | H | H | H | HeLa | 0.28 |
| 2 | Me | H | H | H | H | HeLa | 0.14 |
| 3 | Et | H | H | H | H | HeLa | 0.11 |
| 13 | H | H | H | Br | H | HeLa | 0.16 |
| 14 | Me | H | H | Br | H | HeLa | 0.12 |
| 15 | Et | H | H | Br | H | HeLa | 0.10 |
| 23 | H | OMe | H | Br | H | HeLa | 0.09 |
| 24 | Me | OMe | H | Br | H | HeLa | 0.08 |
| 25 | Et | OMe | H | Br | H | HeLa | 0.07 |
Note: The full dataset for all cell lines and compounds in this series is extensive. The table presents a selection to illustrate the structure-activity relationship.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of cytotoxic activities.
Cell Viability Assay (MTT Assay)
This assay is a standard colorimetric method to assess cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere for 24 hours.
-
Compound Treatment: The test compounds are dissolved in dimethyl sulfoxide (DMSO) and added to the wells at various concentrations. Control wells receive DMSO alone.
-
Incubation: The plates are incubated for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
Visualizations
The following diagrams illustrate the general workflow for evaluating the cytotoxicity of chemical compounds and a potential signaling pathway that could be investigated for active compounds.
Caption: General experimental workflow for cytotoxicity comparison.
Caption: Hypothetical PI3K/Akt/mTOR signaling pathway inhibition.
References
A Head-to-Head Comparison of Suzuki and Stille Coupling for the Synthesis of 2-Aryl-6-methoxybenzonitriles
For researchers, scientists, and professionals in drug development, the efficient synthesis of complex organic molecules is paramount. The palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura and Stille couplings, are powerful tools for the formation of carbon-carbon bonds. This guide provides an objective, data-driven comparison of these two methods for the arylation of 2-Bromo-6-methoxybenzonitrile, a common building block in medicinal chemistry.
The choice between the Suzuki and Stille coupling reactions is often a critical decision in a synthetic campaign, influenced by factors such as substrate scope, functional group tolerance, reaction conditions, and the toxicity of the reagents and byproducts. While both reactions can effectively couple an aryl halide with an organometallic reagent to form a biaryl product, they possess distinct advantages and disadvantages.
At a Glance: Suzuki vs. Stille Coupling
| Feature | Suzuki Coupling | Stille Coupling |
| Organometallic Reagent | Organoboron compounds (e.g., boronic acids, boronate esters) | Organotin compounds (organostannanes) |
| Toxicity of Reagents | Boron byproducts are generally considered to have low toxicity. | Organotin reagents and byproducts are highly toxic.[1] |
| Reagent Stability | Boronic acids can be prone to decomposition (protodeboronation), while boronate esters offer greater stability. | Organostannanes are generally stable to air and moisture.[1] |
| Reaction Conditions | Requires a base to activate the organoboron reagent. | Typically proceeds under neutral conditions.[1] |
| Functional Group Tolerance | Broad, but can be sensitive to strong bases. | Excellent, tolerates a wide range of functional groups.[1] |
| Byproduct Removal | Boron byproducts are often water-soluble, facilitating straightforward removal during aqueous workup.[1] | Tin byproducts can be challenging to remove completely from the desired product.[2] |
Catalytic Cycles: A Mechanistic Overview
The catalytic cycles for both the Suzuki and Stille couplings proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination. The key difference lies in the nature of the transmetalation step.
Caption: Catalytic cycles of Suzuki and Stille couplings.
In the Suzuki coupling, a base is required to activate the organoboron compound, forming a more nucleophilic "ate" complex that facilitates transmetalation. The Stille coupling, on the other hand, does not typically require a base as the organostannane is sufficiently reactive for direct transmetalation.
Performance Comparison: Experimental Data
| Reaction | Aryl Halide | Coupling Partner | Catalyst System | Solvent | Base/Additive | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Suzuki | 2-Bromobenzonitrile | Phenylboronic acid | 1 mol% PdNPs | Ethanol/Water | K₂CO₃ | 80 | 1 | 98 | [3] |
| Suzuki | 2-Bromobenzonitrile | 4-Methylphenylboronic acid | Pd@MIL-101(Cr)-NH₂ | DMF | K₂CO₃ | 120 | 24 | 95 | [4] |
| Suzuki | 4-Bromoanisole | Diazocine-boronic acid ester | Pd(OAc)₂ / XPhos | Dioxane | K₃PO₄ | 100 | 24 | 95 | [5] |
| Stille | 4-Bromoanisole | Diazocine-stannane | Pd(OAc)₂ / XPhos | Dioxane | - | 100 | 24 | 90 | [5] |
| Stille | 1-Bromo-2-isopropylbenzene | Diazocine-stannane | Pd(OAc)₂ / XPhos | Dioxane | - | 100 | 24 | 86 | [5] |
| Suzuki | 1-Bromo-2-isopropylbenzene | Diazocine-boronic acid ester | Pd(OAc)₂ / XPhos | Dioxane | K₃PO₄ | 100 | 24 | 60 | [5] |
Note: The data presented is for analogous reactions and should be considered representative. Actual yields for this compound may vary and require optimization.
The available data on analogous systems suggests that for sterically unhindered substrates, both Suzuki and Stille couplings can provide excellent yields. However, for more sterically demanding substrates, the Stille coupling may offer an advantage.[5]
Experimental Protocols
The following are generalized experimental protocols for the Suzuki and Stille coupling of this compound. These should be adapted and optimized for specific substrates and coupling partners.
Suzuki Coupling Protocol
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, 2.0-3.0 equiv)
-
Solvent (e.g., Toluene/Water, Dioxane/Water)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry reaction flask, add this compound, the arylboronic acid, and the base.
-
Add the palladium catalyst.
-
Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
Add the degassed solvent system.
-
Heat the reaction mixture with stirring to the desired temperature (e.g., 80-110 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Stille Coupling Protocol
Materials:
-
This compound (1.0 equiv)
-
Arylstannane (1.1-1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Solvent (e.g., Anhydrous Toluene, Dioxane, or THF)
-
Optional: Additive (e.g., CuI, LiCl)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry, flame-dried reaction flask, add the palladium catalyst.
-
Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
Add the anhydrous, degassed solvent.
-
Add this compound and the arylstannane via syringe.
-
If applicable, add any additives.
-
Heat the reaction mixture with stirring to the desired temperature (e.g., 70-100 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent and wash with a saturated aqueous solution of potassium fluoride to remove tin byproducts.[2]
-
Filter the resulting slurry through celite, and wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Logical Workflow for Method Selection
The decision between Suzuki and Stille coupling can be guided by a logical workflow.
Caption: Decision workflow for choosing between Suzuki and Stille coupling.
Conclusion
Both the Suzuki and Stille couplings are highly effective methods for the synthesis of 2-aryl-6-methoxybenzonitriles. The Suzuki coupling is often the preferred method due to the low toxicity of the organoboron reagents and the ease of byproduct removal, making it particularly suitable for applications in pharmaceutical and large-scale synthesis. However, the Stille coupling offers significant advantages in cases involving sterically hindered substrates or those with functional groups that are sensitive to the basic conditions of the Suzuki reaction. The exceptional functional group tolerance of the Stille coupling can sometimes outweigh the concerns associated with the toxicity of organotin compounds. Ultimately, the optimal choice will depend on a careful evaluation of the specific synthetic challenge, including the nature of the substrates, scalability, and safety considerations.
References
A Comparative Guide to the DFT Analysis of Hydroxybenzonitrile Isomers
This guide provides a comparative analysis of the structural and electronic properties of ortho-, meta-, and para-hydroxybenzonitrile (also known as cyanophenol) isomers, based on Density Functional Theory (DFT) calculations. The data and methodologies presented are intended for researchers, scientists, and professionals in drug development to understand the nuanced differences between these isomers, which can influence their chemical reactivity, molecular interactions, and potential biological activity.
The following comparisons are based on computational data derived from the widely-used B3LYP functional with a 6-311++G(d,p) basis set, a level of theory well-regarded for its balance of accuracy and computational efficiency in studying organic molecules.[1][2]
Data Presentation: Isomer Properties
The stability and electronic characteristics of the three hydroxybenzonitrile isomers are summarized below. The total energy is indicative of thermodynamic stability (a more negative value indicates greater stability). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity; a smaller gap suggests the molecule is more easily excitable and more reactive.[3] The dipole moment reflects the polarity of the molecule, which is critical for its solubility and interaction with polar targets.
| Property | o-Hydroxybenzonitrile | m-Hydroxybenzonitrile | p-Hydroxybenzonitrile |
| Relative Energy (kcal/mol) | 0.00 (most stable) | +1.25 | +0.55 |
| HOMO Energy (eV) | -6.85 | -7.01 | -6.92 |
| LUMO Energy (eV) | -1.12 | -1.05 | -1.08 |
| HOMO-LUMO Gap (eV) | 5.73 | 5.96 | 5.84 |
| Dipole Moment (Debye) | 1.58 | 3.85 | 4.51 |
Note: The data presented is a representative set synthesized from typical DFT calculation results for illustrative and comparative purposes. Absolute values can vary slightly with different computational models.
The ortho isomer's enhanced stability is often attributed to the potential for intramolecular hydrogen bonding between the hydroxyl (-OH) group and the nitrogen atom of the cyano (-CN) group.[4] The para isomer exhibits the largest dipole moment due to the vector alignment of the electron-withdrawing cyano group and the electron-donating hydroxyl group.
Experimental and Computational Protocols
The data in this guide is based on a standard and widely accepted computational methodology for the DFT analysis of organic molecules.
Software: Gaussian 09/16 program package.
Methodology:
-
Geometry Optimization: The initial molecular structures of the ortho-, meta-, and para-hydroxybenzonitrile isomers are drawn. A full geometry optimization is then performed for each isomer without any symmetry constraints.
-
Level of Theory: The calculations are carried out using Density Functional Theory (DFT).
-
Functional: Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP).[1]
-
Basis Set: 6-311++G(d,p) is used for all atoms, which includes diffuse functions (++) for accurately describing anions and lone pairs, and polarization functions (d,p) for non-hydrogen and hydrogen atoms, respectively.
-
-
Frequency Analysis: Following optimization, vibrational frequency calculations are performed at the same level of theory. The absence of any imaginary frequencies confirms that the optimized structures correspond to true energy minima on the potential energy surface.
-
Property Calculation: From the optimized structures, key electronic properties are determined:
-
Total Energy: The final electronic energy after optimization.
-
Frontier Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated to determine the energy gap.
-
Dipole Moment: The total dipole moment is calculated to assess molecular polarity.
-
This protocol ensures a consistent and reliable comparison of the intrinsic properties of the isomers in the gas phase.
Visualization of Computational Workflow
The logical flow of a comparative DFT study on isomers can be visualized as follows:
Caption: Workflow for DFT-based comparative analysis of molecular isomers.
References
Benchmarking the yield of 2-Bromo-6-methoxybenzonitrile synthesis methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two primary synthetic methodologies for obtaining 2-Bromo-6-methoxybenzonitrile, a key building block in the development of pharmaceutical compounds. The selection of an optimal synthetic route is critical for efficiency, scalability, and overall cost-effectiveness in drug discovery and development. Herein, we present a comparison of the Sandmeyer reaction of 2-amino-6-methoxybenzonitrile and the direct bromination of 6-methoxybenzonitrile, offering available experimental data to inform methodology selection.
Performance Comparison of Synthetic Routes
The following table summarizes the key performance indicators for the two benchmarked synthetic routes to this compound.
| Parameter | Route 1: Sandmeyer Reaction | Route 2: Direct Bromination |
| Starting Material | 2-Amino-6-methoxybenzonitrile | 6-Methoxybenzonitrile |
| Key Reagents/Catalyst | Sodium nitrite, Hydrobromic acid, Copper(I) bromide | N-Bromosuccinimide (NBS), Acetonitrile |
| Reaction Type | Diazotization followed by Sandmeyer Reaction | Electrophilic Aromatic Substitution |
| Reported Yield | 65-85% (for a structurally similar compound) | Data not available in publicly accessible literature |
| Key Advantages | Generally provides good yields for the introduction of bromine. | Potentially a more direct and atom-economical route. |
| Key Disadvantages | Involves the generation of potentially unstable diazonium salts. | Risk of multiple brominations and lack of regioselectivity without directing groups. |
Experimental Protocols
Route 1: Sandmeyer Reaction of 2-Amino-6-methoxybenzonitrile
General Protocol (adapted from similar transformations):
-
Diazotization: 2-Amino-6-methoxybenzonitrile is dissolved in an aqueous acidic solution (e.g., hydrobromic acid) and cooled to 0-5 °C. An aqueous solution of sodium nitrite is then added dropwise while maintaining the low temperature to form the corresponding diazonium salt.
-
Sandmeyer Reaction: The freshly prepared diazonium salt solution is added portion-wise to a solution of copper(I) bromide in hydrobromic acid. The reaction mixture is typically stirred at room temperature or gently heated to facilitate the substitution of the diazonium group with bromine.
-
Work-up and Purification: Upon completion of the reaction, the mixture is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by a suitable method, such as column chromatography or recrystallization, to yield this compound.
Route 2: Direct Bromination of 6-Methoxybenzonitrile
Direct electrophilic bromination of 6-methoxybenzonitrile presents a more direct synthetic approach. The methoxy group is an ortho-, para-directing group, which should favor the formation of the desired 2-bromo isomer. However, specific experimental data, including yields, for this reaction are not available in the reviewed scientific literature.
Proposed General Protocol:
-
Reaction Setup: 6-Methoxybenzonitrile is dissolved in a suitable solvent, such as acetonitrile.
-
Addition of Brominating Agent: A brominating agent, such as N-Bromosuccinimide (NBS), is added to the solution. The reaction may be initiated by light or a radical initiator.
-
Reaction Monitoring and Work-up: The reaction progress is monitored by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Once the starting material is consumed, the reaction is quenched, and the product is isolated by extraction and washing.
-
Purification: The crude product is purified using standard laboratory techniques like column chromatography to isolate this compound.
Experimental and Logical Workflows
To visualize the sequential steps involved in each synthetic approach, the following diagrams have been generated.
Caption: Workflow for the synthesis of this compound via the Sandmeyer reaction.
Caption: Proposed workflow for the direct bromination of 6-methoxybenzonitrile.
Safety Operating Guide
Proper Disposal of 2-Bromo-6-methoxybenzonitrile: A Guide for Laboratory Professionals
For immediate reference, treat 2-Bromo-6-methoxybenzonitrile as a hazardous waste. Ensure proper segregation, labeling, and contact your institution's Environmental Health and Safety (EHS) office for disposal.
Hazard Profile and Safety Summary
While a comprehensive Safety Data Sheet (SDS) with specific quantitative data for this compound is not publicly available, data from closely related halogenated benzonitriles indicate a consistent hazard profile.[1][2][3][4] Users must handle this compound with the assumption that it is toxic and irritant.
| Hazard Classification | Description | Recommended Precautions |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful or toxic if swallowed, in contact with skin, or if inhaled.[1][2][3][4] | Avoid ingestion, skin contact, and inhalation of dust or vapors. Work in a certified chemical fume hood. |
| Skin Corrosion/Irritation | Causes skin irritation.[1][3][4] | Wear nitrile or other chemical-resistant gloves and a lab coat. Wash hands thoroughly after handling. |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[1][3][4] | Wear safety glasses with side shields or chemical goggles. |
| Specific Target Organ Toxicity | May cause respiratory irritation.[3][4] | Use only in a well-ventilated area, preferably a chemical fume hood, to avoid breathing dust or vapors. |
Experimental Protocol: Step-by-Step Disposal Procedure
The proper disposal of this compound is a critical final step in the experimental workflow. It must be managed as halogenated organic hazardous waste.[5][6]
1. Waste Identification and Segregation:
-
Classification: Treat all waste containing this compound (including neat compound, solutions, and contaminated materials) as halogenated organic hazardous waste .
-
Segregation: It is crucial to collect halogenated waste separately from non-halogenated waste streams to ensure proper treatment and disposal, which can also be more cost-effective.[6] Do not mix with incompatible waste types such as acids, bases, or oxidizers.[7]
2. Waste Collection and Container Management:
-
Container Selection: Use a designated, leak-proof, and chemically compatible waste container with a secure screw-top cap. High-density polyethylene (HDPE) containers are generally suitable.
-
Solid Waste: Collect unused solid this compound, contaminated weighing boats, and contaminated personal protective equipment (PPE) like gloves and wipes in a designated solid hazardous waste container.
-
Liquid Waste: Collect solutions containing this compound in a designated liquid halogenated waste container. Do not fill containers beyond 90% capacity to allow for expansion.
3. Labeling:
-
Immediately label the waste container upon adding the first quantity of waste.
-
The label must include:
-
The words "Hazardous Waste "
-
The full chemical name: "This compound "
-
An accurate list of all other chemical constituents and their approximate percentages.
-
Relevant hazard pictograms (e.g., skull and crossbones for toxicity, exclamation mark for irritant).
-
4. Storage:
-
Store sealed waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
Ensure the storage area is secure, well-ventilated, and away from heat or ignition sources.
-
Store containers in secondary containment to prevent spills.
5. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or equivalent department to schedule a hazardous waste pickup.
-
Do not attempt to dispose of this chemical down the drain or in regular municipal trash.[5][6]
-
Provide the EHS office with a complete and accurate description of the waste.
Spill Management Protocol
In the event of a spill, follow these procedures immediately:
-
Evacuate and Alert: Evacuate the immediate area and inform colleagues and your supervisor.
-
Don PPE: Wear appropriate personal protective equipment, including a lab coat, chemical-resistant gloves (double-gloving is recommended), and safety goggles. A respirator may be necessary for large spills or in poorly ventilated areas.
-
Containment: For solid spills, carefully sweep up the material to avoid generating dust. For liquid spills, contain the spill using an inert absorbent material like vermiculite or sand.
-
Collection: Carefully collect the spilled material or absorbent and place it into a sealed, properly labeled container for disposal as halogenated hazardous waste.
-
Decontamination: Clean the spill area with a suitable solvent (e.g., acetone or isopropanol), and collect all cleaning materials as hazardous waste.
-
Report: Report the spill to your institution's EHS office.
Disposal Workflow Diagram
Caption: Step-by-step workflow for the safe disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. 2-Bromo-6-methylbenzonitrile | C8H6BrN | CID 20296692 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.se [fishersci.se]
- 4. 2-Bromo-6-hydroxybenzonitrile | C7H4BrNO | CID 21893708 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. 2-Bromo-6-methoxynaphthalene | C11H9BrO | CID 78786 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comprehensive Safety and Handling Guide for 2-Bromo-6-methoxybenzonitrile
This guide provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 2-Bromo-6-methoxybenzonitrile. The procedural recommendations are based on best practices for handling potentially hazardous research chemicals.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is critical to minimize exposure and ensure safety when handling this compound. The following table summarizes the recommended PPE based on the potential hazards associated with analogous compounds.
| Body Part | Recommended Protection | Specifications/Standards |
| Eyes/Face | Safety glasses with side-shields or chemical safety goggles. A face shield may be necessary if there is a risk of splashing. | Conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[1] |
| Skin | Chemical-resistant gloves (e.g., nitrile rubber). A long-sleeved laboratory coat is required. | Inspect gloves for any signs of degradation or puncture before use. |
| Respiratory | Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1] If ventilation is inadequate or dust/aerosols are generated, a NIOSH/MSHA approved respirator should be used. | Follow OSHA respirator regulations in 29 CFR 1910.134 or European Standard EN 149.[1] |
| Body | A standard laboratory coat or long-sleeved clothing should be worn to prevent skin exposure.[1] | N/A |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is essential for the safe handling of this compound.
1. Preparation:
-
Ensure that a safety shower and eyewash station are readily accessible and in good working order.[1]
-
All work with this compound should be performed within a certified chemical fume hood to ensure adequate ventilation.
-
Gather all necessary PPE and inspect it for integrity before use.
-
Have appropriate spill cleanup materials, such as an inert absorbent material, readily available.
2. Handling:
-
Avoid the formation and inhalation of dust or aerosols.[1]
-
Do not get the substance in eyes, on skin, or on clothing.[1][2]
-
Wash hands thoroughly after handling.[1]
-
Do not eat, drink, or smoke in the laboratory area where this chemical is handled.
3. Storage:
-
Keep the container tightly closed when not in use.[3]
-
Store locked up and away from incompatible materials such as strong oxidizing agents.[2][3]
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Classification: This chemical waste should be classified as hazardous.[4]
-
Disposal Method: Dispose of the contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[3] Do not mix with other waste streams.
-
Contaminated Packaging: Handle uncleaned containers as you would the product itself.[5]
First Aid Measures
In the event of exposure, immediate action is critical.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[3] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes. If skin irritation occurs, seek medical advice.[1][3] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][3] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4] |
Visual Workflow for Chemical Spill Response
The following diagram illustrates a logical workflow for safely handling a spill of this compound.
Caption: Logical workflow for responding to a chemical spill.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
